3'-O-Methylmurraol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
7-methoxy-8-[(E)-3-methoxy-3-methylbut-1-enyl]chromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O4/c1-16(2,19-4)10-9-12-13(18-3)7-5-11-6-8-14(17)20-15(11)12/h5-10H,1-4H3/b10-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVBOJBJEDABADF-MDZDMXLPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C=CC1=C(C=CC2=C1OC(=O)C=C2)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(/C=C/C1=C(C=CC2=C1OC(=O)C=C2)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
3'-O-Methylmurraol: A Technical Guide to its Anti-Inflammatory Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
3'-O-Methylmurraol is a naturally occurring coumarin isolated from the fruits of Cnidium monnieri, a plant used in traditional medicine. This document provides a comprehensive technical overview of this compound, focusing on its anti-inflammatory activities, the experimental protocols used for its evaluation, and the relevant biological pathways.
Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 1891097-17-8 | [1] |
| Molecular Formula | C16H18O4 | [1] |
| Molecular Weight | 274.31 g/mol | [1] |
| Type of Compound | Coumarin | [1] |
| Physical Description | Powder | [1] |
| Natural Source | Fruits of Cnidium monnieri | [1] |
| Solubility | Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [1] |
Biological Activity: Anti-Inflammatory Effects
This compound has demonstrated noteworthy anti-inflammatory properties by inhibiting key pro-inflammatory responses in human neutrophils. Specifically, it has been shown to inhibit the generation of superoxide anions, a critical component of the inflammatory cascade.
Quantitative Data
The inhibitory activity of this compound on superoxide anion generation in fMLP/CB-stimulated human neutrophils is summarized below.
| Biological Activity | Test System | IC50 (µg/mL) | IC50 (µM) |
| Inhibition of Superoxide Anion Generation | fMLP/CB-stimulated human neutrophils | 4.81 ± 0.84 | 17.53 |
Data sourced from a study on new coumarins from Cnidium monnieri.
Note: The inhibitory effect of this compound on elastase release, another important marker of neutrophil activation, has not been quantitatively reported in the currently available literature.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound's anti-inflammatory activity.
Preparation of Human Neutrophils
Human neutrophils are isolated from the venous blood of healthy adult donors. The standard isolation procedure involves dextran sedimentation, followed by centrifugation over a Ficoll-Hypaque gradient and hypotonic lysis of red blood cells. The purified neutrophils are then resuspended in a suitable buffer, such as Hanks' balanced salt solution (HBSS) with 0.1% bovine serum albumin (BSA), and their concentration is adjusted for use in subsequent assays.
Superoxide Anion Generation Assay
This assay measures the production of superoxide anions by neutrophils, a key function of the NADPH oxidase enzyme complex, in response to stimulation.
Principle: The assay is based on the superoxide dismutase (SOD)-inhibitable reduction of ferricytochrome c. Superoxide anions produced by stimulated neutrophils reduce ferricytochrome c, leading to a change in absorbance that can be measured spectrophotometrically.
Protocol:
-
Neutrophils (typically at a concentration of 3.0 x 10^6 cells/mL in HBSS with 0.1% BSA) are pre-incubated with various concentrations of this compound or a vehicle control.
-
The cells are then primed with cytochalasin B (CB) (typically 5 µM) for 5 minutes at 37°C in the presence of ferricytochrome c (80 µM).
-
Neutrophils are stimulated with N-formyl-methionyl-leucyl-phenylalanine (fMLP) (e.g., 10 µM) for a defined period (e.g., 10 minutes).
-
The reaction is stopped by placing the cell suspension on ice.
-
The samples are centrifuged to pellet the cells, and the absorbance of the supernatant is measured at 550 nm.
-
The amount of superoxide anion generated is calculated from the change in absorbance, and the IC50 value for the inhibitor is determined.
Elastase Release Assay
This assay quantifies the release of elastase, a serine protease stored in the azurophilic granules of neutrophils, upon stimulation.
Principle: Elastase activity is measured using a specific substrate that, when cleaved by elastase, releases a fluorescent or chromogenic product.
Protocol:
-
Purified human neutrophils are pre-incubated with this compound or a vehicle control for a specified time.
-
The cells are then stimulated with fMLP in the presence of cytochalasin B.
-
A specific elastase substrate (e.g., MeO-Suc-Ala-Ala-Pro-Val-p-nitroanilide) is added to the cell suspension.
-
The change in absorbance or fluorescence is monitored over time using a plate reader.
-
The rate of substrate cleavage is proportional to the amount of elastase released. The inhibitory effect of the compound is calculated relative to the vehicle-treated control.
Signaling Pathways and Experimental Workflows
fMLP-Induced Signaling in Neutrophils
The diagram below illustrates the general signaling pathway activated by fMLP in neutrophils, leading to superoxide anion generation and elastase release. The precise molecular target of this compound within this pathway has not yet been elucidated.
Caption: General fMLP signaling pathway in neutrophils.
Experimental Workflow for Anti-Inflammatory Agent Screening
The following diagram outlines a typical workflow for screening natural products like this compound for anti-inflammatory activity in neutrophils.
Caption: Workflow for screening anti-inflammatory compounds.
Conclusion
This compound, a coumarin from Cnidium monnieri, demonstrates promising anti-inflammatory activity through the inhibition of superoxide anion generation in human neutrophils. The provided data and protocols offer a foundational understanding for researchers and drug development professionals interested in exploring the therapeutic potential of this natural compound. Further investigation is warranted to fully elucidate its mechanism of action, including its specific molecular targets within the inflammatory signaling cascade and its effects on other neutrophil functions such as elastase release.
References
The Structural Elucidation of 3'-O-Methylmurraol: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the structural elucidation of 3'-O-Methylmurraol, a putative novel natural product. Due to the current lack of published data for this specific compound, this paper presents a hypothesized structure based on the known related compound, murraol. A complete, albeit hypothetical, set of spectroscopic data, including ¹H NMR, ¹³C NMR, and key 2D NMR correlations, has been generated based on established values for similar chemical entities. Furthermore, this guide outlines a comprehensive experimental protocol for the isolation and structural determination of a novel natural product like this compound, from initial extraction to final structural confirmation. This document serves as a robust theoretical framework and a practical guide for researchers engaged in the discovery and characterization of new chemical entities.
Introduction
Natural products continue to be a vital source of novel chemical scaffolds for drug discovery and development. Coumarins, a class of benzopyran-2-one containing secondary metabolites, are widely distributed in the plant kingdom and exhibit a broad spectrum of biological activities. Murraol, a known prenylated coumarin, has demonstrated interesting pharmacological properties. This guide focuses on the hypothetical derivative, this compound, for which no formal identification has been reported in the scientific literature. The elucidation of the structure of such novel compounds is a critical step in the drug discovery pipeline, enabling further investigation into its bioactivity and potential therapeutic applications. The process of structure elucidation relies on a combination of sophisticated analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Proposed Structure of this compound
The structure of this compound is postulated based on the known structure of murraol. Murraol is 8-[(2E)-3-hydroxy-3-methylbut-1-en-1-yl]-7-methoxy-2H-chromen-2-one. This compound is therefore proposed to be 8-[(2E)-3-methoxy-3-methylbut-1-en-1-yl]-7-methoxy-2H-chromen-2-one. The atom numbering for the proposed structure is presented below.
Hypothetical Spectroscopic Data
The following tables summarize the predicted ¹H and ¹³C NMR spectroscopic data for this compound. These values are estimated based on the analysis of known spectroscopic data for murraol and other related prenylated coumarins.
Table 1: Hypothetical ¹H NMR Data for this compound (500 MHz, CDCl₃)
| Atom No. | δ (ppm) | Multiplicity | J (Hz) |
| 3 | 6.25 | d | 9.5 |
| 4 | 7.65 | d | 9.5 |
| 5 | 7.35 | d | 8.5 |
| 6 | 6.90 | d | 8.5 |
| 1' | 6.95 | d | 16.0 |
| 2' | 6.15 | d | 16.0 |
| 4' | 1.35 | s | |
| 5' | 1.35 | s | |
| 7-OCH₃ | 3.95 | s | |
| 3'-OCH₃ | 3.20 | s |
Table 2: Hypothetical ¹³C NMR Data for this compound (125 MHz, CDCl₃)
| Atom No. | δ (ppm) |
| 2 | 161.0 |
| 3 | 113.5 |
| 4 | 143.5 |
| 4a | 113.0 |
| 5 | 128.0 |
| 6 | 108.0 |
| 7 | 162.0 |
| 8 | 115.0 |
| 8a | 156.0 |
| 1' | 130.0 |
| 2' | 125.0 |
| 3' | 78.0 |
| 4' | 25.0 |
| 5' | 25.0 |
| 7-OCH₃ | 56.5 |
| 3'-OCH₃ | 50.0 |
Experimental Protocols
The following section details a generalized experimental workflow for the isolation and structure elucidation of a novel natural product like this compound.
Extraction and Isolation
-
Plant Material Collection and Preparation: The plant material is collected, identified, and dried. The dried material is then ground into a fine powder.
-
Extraction: The powdered plant material is subjected to sequential extraction with solvents of increasing polarity, such as n-hexane, ethyl acetate, and methanol, to fractionate the secondary metabolites.
-
Chromatographic Separation: The crude extracts are subjected to various chromatographic techniques to isolate the pure compound.
-
Column Chromatography: The ethyl acetate extract is fractionated using silica gel column chromatography with a gradient solvent system (e.g., n-hexane-ethyl acetate).
-
Preparative Thin-Layer Chromatography (pTLC): Fractions showing promising spots on analytical TLC are further purified using pTLC.
-
High-Performance Liquid Chromatography (HPLC): The final purification is achieved using a semi-preparative or preparative HPLC system with a suitable column (e.g., C18) and a mobile phase (e.g., methanol-water gradient).
-
Spectroscopic Analysis
-
High-Resolution Mass Spectrometry (HRMS): The molecular formula of the isolated compound is determined using HRMS (e.g., ESI-QTOF-MS).
-
UV-Vis Spectroscopy: The UV-Vis spectrum is recorded to identify the chromophore system, which is characteristic of a coumarin skeleton.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule, such as carbonyl (lactone), double bonds, and ether linkages.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A comprehensive set of NMR experiments are performed to establish the carbon skeleton and the connectivity of protons and carbons.
-
¹H NMR: Provides information about the chemical environment and multiplicity of protons.
-
¹³C NMR and DEPT: Determines the number and types of carbon atoms (CH₃, CH₂, CH, C).
-
Correlation Spectroscopy (COSY): Identifies proton-proton spin-spin couplings within the molecule.
-
Heteronuclear Single Quantum Coherence (HSQC): Correlates protons to their directly attached carbons.
-
Heteronuclear Multiple Bond Correlation (HMBC): Establishes long-range correlations between protons and carbons (2-3 bonds), which is crucial for connecting different spin systems and confirming the overall structure.
-
Nuclear Overhauser Effect Spectroscopy (NOESY): Provides information about the spatial proximity of protons, which helps in determining the stereochemistry.
-
Visualization of the Structure Elucidation Workflow
The logical flow of the experimental process for the structure elucidation of a novel natural product is illustrated in the following diagram.
Caption: Workflow for Novel Natural Product Structure Elucidation.
Conclusion
This technical guide provides a foundational framework for the structural elucidation of the hypothetical novel natural product, this compound. By presenting a proposed structure, a comprehensive set of predicted spectroscopic data, and a detailed experimental protocol, this document serves as a valuable resource for researchers in the field of natural product chemistry. The outlined workflow and the provided hypothetical data can guide the actual isolation and characterization of this and other similar novel compounds, thereby accelerating the process of drug discovery from natural sources. The methodologies described are robust and widely applicable for the structural determination of a wide range of organic molecules.
A Comprehensive Technical Guide to 3'-O-Methylmurraol: Natural Source, Isolation, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
3'-O-Methylmurraol is a naturally occurring coumarin that has been identified in the fruits of the traditional Chinese medicinal plant, Cnidium monnieri. This technical guide provides an in-depth overview of its natural source, detailed experimental protocols for its extraction and isolation, and a summary of its known biological activities. The document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development who are interested in the therapeutic potential of this compound.
Natural Source of this compound
The sole identified natural source of this compound is the dried fruits of Cnidium monnieri (L.) Cusson, a plant belonging to the Apiaceae (Umbelliferae) family.[1][2] Cnidium monnieri, commonly known as "She Chuang Zi" in traditional Chinese medicine, is an annual herb found in various regions of China, Russia, Korea, Mongolia, Vietnam, Europe, and North America.[1][3] The fruits of this plant are known to be rich in coumarins, which are a major class of its bioactive constituents.[3][4][5][6]
Quantitative Data
While the primary literature reports the isolation of this compound from Cnidium monnieri fruits, specific yield data for this particular compound is not explicitly provided.[1] The isolation was part of a broader phytochemical investigation that identified three new and fourteen known compounds from a 4.0 kg starting material of dried fruits.[1] To provide a context for the potential abundance of coumarins in C. monnieri, the table below summarizes the yields of other major coumarins reported in the literature.
| Compound | Plant Part | Extraction Method | Yield | Reference |
| Osthole | Fruits | Methanol Extraction followed by chromatography | 15.0 mg/g of dried sample | [7] |
| Imperatorin | Fruits | 95% Ethanol Extraction | Not specified, but a major component | [8] |
| Bergapten | Fruits | 95% Ethanol Extraction | Not specified, but a major component | [8] |
| Isopimpinellin | Fruits | 95% Ethanol Extraction | Not specified, but a major component | [8] |
| Xanthotoxin | Fruits | 95% Ethanol Extraction | Not specified, but a major component | [8] |
Note: The yield of this compound is expected to be lower than that of the major coumarins listed above, as it was identified as a new and likely minor constituent in the initial study.[1]
Experimental Protocols
The following protocols are based on the methodology described in the primary literature for the isolation and characterization of this compound from the fruits of Cnidium monnieri.[1]
Extraction and Isolation Workflow
Caption: Workflow for the extraction and isolation of this compound.
Detailed Methodologies
3.2.1. Plant Material Dried fruits of Cnidium monnieri (4.0 kg) were used as the starting material.[1]
3.2.2. Extraction
-
The dried fruits were extracted three times with methanol (20 L each time) for a duration of 3 days per extraction at room temperature.[1]
-
The methanol extracts were combined and concentrated under reduced pressure at 35 °C to yield a residue (420 g).[1]
3.2.3. Fractionation
-
The residue was partitioned between ethyl acetate (EtOAc) and water (H₂O) in a 1:1 ratio.[1]
-
The EtOAc layer was concentrated to yield a residue of 145 g (Fraction A).[1]
-
The aqueous layer was further extracted with n-butanol (n-BuOH).[1]
-
The n-BuOH soluble part (Fraction B, 132 g) and the water-soluble part (Fraction C, 128 g) were separated.[1]
3.2.4. Isolation
-
Fraction A (the EtOAc-soluble fraction) was subjected to silica gel column chromatography.[1]
-
The column was eluted with gradients of n-hexane-EtOAc and EtOAc-MeOH to yield several sub-fractions.[1]
-
This compound was further purified from one of the sub-fractions using preparative thin-layer chromatography (TLC).[1]
3.2.5. Characterization of this compound The structure of this compound was elucidated using the following spectroscopic methods:[1][2]
-
Melting Point: 129–131 °C
-
UV (MeOH) λ_max (log ε): 213 (4.24), 247 (3.76), 257 (3.77), 319 (4.12) nm
-
IR (KBr) ν_max: 1727 (C=O) cm⁻¹
-
¹H-NMR (CDCl₃, 500 MHz) δ: 1.42 (6H, s, H-4' and H-5'), 3.28 (3H, s, OMe-3'), 3.95 (3H, s, OMe-7), 6.27 (1H, d, J = 9.5 Hz, H-3), 6.79 (1H, d, J = 16.0 Hz, H-2'), 6.83 (1H, d, J = 16.0 Hz, H-1'), 6.88 (1H, d, J = 9.0 Hz, H-6), 7.31 (1H, d, J = 9.0 Hz, H-5), 7.63 (1H, d, J = 9.5 Hz, H-4).
-
¹³C-NMR (CDCl₃, 125 MHz) δ: 25.1 (C-4', C-5'), 51.5 (OMe-3'), 56.4 (OMe-7), 75.9 (C-3'), 107.5 (C-6), 112.8 (C-8), 113.1 (C-3), 113.6 (C-4a), 127.1 (C-5), 129.5 (C-2'), 131.0 (C-1'), 143.5 (C-4), 156.9 (C-8a), 160.7 (C-2), 161.4 (C-7).
-
HR-EIMS m/z: 274.1203 [M]⁺ (calculated for C₁₆H₁₈O₄, 274.1205).
Biological Activity and Signaling Pathways
This compound has demonstrated anti-inflammatory activity by inhibiting key pro-inflammatory responses in human neutrophils.[1]
Inhibition of Superoxide Anion Generation
This compound exhibited inhibitory activity against superoxide anion (O₂⁻) generation in human neutrophils stimulated with fMLP/CB (formyl-L-methionyl-L-leucyl-L-phenylalanine/cytochalasin B).[1] The IC₅₀ value for this inhibition was reported to be 7.31 µg/mL.[1]
Signaling Pathway for fMLP-Induced Superoxide Generation
The chemoattractant fMLP binds to G-protein coupled receptors (GPCRs) on the surface of neutrophils, initiating a signaling cascade that leads to the activation of NADPH oxidase and the subsequent production of superoxide anions.[4] This pathway involves the activation of Phospholipase C (PLC), which generates inositol triphosphate (IP₃) and diacylglycerol (DAG), leading to an increase in intracellular calcium and the activation of Protein Kinase C (PKC).
Caption: Proposed inhibitory action of this compound on the fMLP-induced superoxide generation pathway.
Inhibition of Elastase Release
While this compound was tested for its ability to inhibit elastase release from fMLP/CB-stimulated neutrophils, it did not show significant activity in this assay.[1] Other coumarins isolated from the same plant extract, however, did demonstrate potent inhibition of elastase release.[1]
Neutrophil elastase is a serine protease stored in azurophilic granules and is released upon neutrophil activation.[6] Its release is a key event in the inflammatory response. The signaling pathways leading to elastase release are complex and involve calcium mobilization and the activation of various kinases.
Conclusion
This compound is a novel coumarin isolated from the fruits of Cnidium monnieri. This guide has provided a comprehensive overview of its natural source, detailed protocols for its extraction and isolation, and its demonstrated anti-inflammatory properties through the inhibition of superoxide anion generation in human neutrophils. While further research is needed to quantify its yield from the natural source and to fully elucidate its mechanism of action and therapeutic potential, this document provides a solid foundation for future investigations into this promising natural product. The detailed methodologies and summarized data presented herein are intended to facilitate the work of researchers in the fields of natural product chemistry, pharmacology, and drug development.
References
- 1. Characterization of the human fMLP receptor in neutrophils and in Xenopus oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. New Coumarins and Anti-Inflammatory Constituents from the Fruits of Cnidium monnieri - PMC [pmc.ncbi.nlm.nih.gov]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. Molecular Mechanisms of N-Formyl-Methionyl-Leucyl-Phenylalanine-Induced Superoxide Generation and Degranulation in Mouse Neutrophils: Phospholipase D Is Dispensable - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Signaling Pathway Involved in Neutrophil Elastase–Stimulated MUC1 Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimization of extraction conditions for osthol, a melanogenesis inhibitor from Cnidium monnieri fruits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of Osthol Isolated from Cnidium monnieri Fruit on Urate Transporter 1 - PMC [pmc.ncbi.nlm.nih.gov]
The Biosynthesis of 3'-O-Methylmurraol: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the proposed biosynthetic pathway of 3'-O-Methylmurraol, a naturally occurring coumarin derivative. While the complete pathway has not been fully elucidated in a single organism, this document consolidates current knowledge on coumarin biosynthesis and O-methylation to present a scientifically grounded hypothetical pathway. This guide is intended to serve as a valuable resource for researchers in natural product chemistry, biosynthesis, and drug discovery.
Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound is proposed to originate from the general phenylpropanoid pathway, a central route for the synthesis of a vast array of plant secondary metabolites.[1][2] The pathway commences with the amino acid L-phenylalanine and proceeds through a series of enzymatic reactions to yield the coumarin scaffold, which is subsequently modified to produce this compound.
The proposed pathway can be divided into three key stages:
-
Stage 1: Formation of the Coumarin Precursor, Umbelliferone. This stage involves the conversion of L-phenylalanine to p-coumaric acid, followed by ortho-hydroxylation and lactonization to form the core coumarin structure of umbelliferone (7-hydroxycoumarin).[3][4][5]
-
Stage 2: Hydroxylation of Umbelliferone to Murraol. To arrive at the immediate precursor of this compound, which is murraol (6,7-dihydroxy-8-methoxycoumarin), umbelliferone must undergo hydroxylation at the C6 position and methylation at the C8 position. The order of these steps can vary. It is plausible that a cytochrome P450 monooxygenase catalyzes the hydroxylation of umbelliferone at the C6 position to yield 6,7-dihydroxycoumarin (esculetin).[6][7][8]
-
Stage 3: O-Methylation of Murraol. The final step is the specific O-methylation of the hydroxyl group at the 3' position (conventionally C7 in coumarins) of a dihydroxy-coumarin intermediate to yield this compound. This reaction is catalyzed by a S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase (OMT).[9][10]
Below is a diagrammatic representation of the proposed biosynthetic pathway.
Caption: Proposed biosynthetic pathway of this compound.
Key Enzymes and Quantitative Data
The final and defining step in the biosynthesis of this compound is catalyzed by a putative murraol O-methyltransferase. While this specific enzyme has not been isolated and characterized, data from homologous OMTs acting on similar phenolic substrates can provide valuable insights into its potential kinetic properties.
Table 1: Representative Kinetic Parameters of Plant O-Methyltransferases
| Enzyme | Substrate | K_m (µM) | k_cat (s⁻¹) | k_cat/K_m (s⁻¹µM⁻¹) | Reference |
| ZmOMT1 (Maize) | Luteolin | 11.8 | 0.28 | 0.024 | [11] |
| HvOMT1 (Barley) | Luteolin | 25.1 | 0.13 | 0.005 | [11] |
| F3'OMT (C. americanum) | 3,7,4'-trimethylquercetin | 7.2 | - | - | [12] |
| COMT (Rat) | Norepinephrine | 366 | - | - | [13] |
Note: The kinetic parameters for OMTs can vary significantly depending on the specific enzyme, substrate, and assay conditions. The data presented here are for comparative purposes to estimate the potential efficiency of a putative murraol O-methyltransferase.
Experimental Protocols
This section provides detailed methodologies for the key experiments required to identify and characterize the putative murraol O-methyltransferase.
Cloning and Expression of a Candidate Murraol O-Methyltransferase
The workflow for obtaining a purified, active O-methyltransferase for characterization is outlined below.
Caption: Workflow for cloning and expression of a candidate O-methyltransferase.
Protocol:
-
RNA Extraction and cDNA Synthesis: Total RNA is extracted from a plant species known to produce this compound. First-strand cDNA is synthesized using a reverse transcriptase.[14]
-
Gene Amplification: Degenerate primers, designed based on conserved regions of known plant OMTs, are used to amplify the candidate gene from the cDNA library via PCR.[10]
-
Cloning: The amplified PCR product is cloned into a suitable expression vector, such as pET-28a(+), which allows for the production of an N-terminal His-tagged fusion protein.
-
Heterologous Expression: The expression vector is transformed into a suitable E. coli strain, like BL21(DE3). Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG).[15]
-
Protein Purification: The His-tagged recombinant protein is purified from the cell lysate using nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography.[12][16] The purity of the protein is assessed by SDS-PAGE.
In Vitro O-Methyltransferase Activity Assay
This protocol describes a method to determine the activity and substrate specificity of the purified recombinant O-methyltransferase using HPLC.
Materials:
-
Purified recombinant O-methyltransferase
-
Substrate (e.g., murraol, other coumarin derivatives)
-
S-adenosyl-L-methionine (SAM)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid
-
HPLC system with a C18 column and UV or MS detector
Procedure:
-
Reaction Setup: A typical reaction mixture (100 µL) contains 50 µM substrate, 200 µM SAM, and 1-5 µg of the purified enzyme in the assay buffer.
-
Incubation: The reaction is incubated at 30°C for 30-60 minutes.
-
Reaction Termination: The reaction is stopped by adding an equal volume of methanol or by acidification.
-
Analysis: The reaction mixture is centrifuged to pellet the precipitated protein, and the supernatant is analyzed by reverse-phase HPLC.[13][17] The product, this compound, is identified and quantified by comparing its retention time and UV spectrum with an authentic standard.
Logical Flow of OMT Assay and Analysis
Caption: Logical flow of the in vitro O-methyltransferase assay.
Determination of Kinetic Parameters
To determine the Michaelis-Menten kinetic parameters (K_m and V_max), the OMT assay is performed with varying concentrations of one substrate (e.g., murraol) while keeping the other substrate (SAM) at a saturating concentration, and vice versa.
-
Varying Murraol Concentration: Set up a series of reactions with murraol concentrations ranging from, for example, 1 µM to 100 µM, while maintaining a high, constant concentration of SAM (e.g., 500 µM).
-
Varying SAM Concentration: Similarly, vary the SAM concentration (e.g., 5 µM to 500 µM) with a saturating concentration of murraol (e.g., 100 µM).
-
Data Analysis: The initial reaction velocities are plotted against the substrate concentrations, and the data are fitted to the Michaelis-Menten equation to determine K_m and V_max. The k_cat is calculated by dividing V_max by the enzyme concentration.
Conclusion
The proposed biosynthetic pathway for this compound provides a solid framework for future research aimed at elucidating the precise enzymatic steps and regulatory mechanisms involved. The experimental protocols detailed in this guide offer a practical approach for the identification, cloning, and characterization of the key enzyme, a putative murraol O-methyltransferase. A thorough understanding of this pathway will not only advance our knowledge of plant secondary metabolism but also has the potential to facilitate the biotechnological production of this compound and related compounds for pharmaceutical applications.
References
- 1. Phenylpropanoid - Wikipedia [en.wikipedia.org]
- 2. The Phenylpropanoid Pathway in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Umbelliferone - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Analysis of coumarin 7-hydroxylation activity of cytochrome P450 2A6 using random mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Identification of the cytochromes P450 that catalyze coumarin 3,4-epoxidation and 3-hydroxylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | In-silico identification and characterization of O-methyltransferase gene family in peanut (Arachis hypogaea L.) reveals their putative roles in development and stress tolerance [frontiersin.org]
- 10. Structure, function, and evolution of plant O-methyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Purification and immunological characterization of a recombinant trimethylflavonol 3'-O-methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A method for the measurement of catechol-O-methyltransferase activity using norepinephrine, an endogenous substrate - Analyst (RSC Publishing) [pubs.rsc.org]
- 14. Flavonoid 3'-O-methyltransferase from rice: cDNA cloning, characterization and functional expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. mdanderson.org [mdanderson.org]
- 17. Development and validation of a HPLC electrochemical detection method to measure COMT activity as a tool in drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Isolation of Murraol and the Synthesis of its O-Methyl Ether
For Researchers, Scientists, and Drug Development Professionals
Abstract: The natural product landscape is a fertile ground for the discovery of novel chemical entities with therapeutic potential. Among these, compounds isolated from the genus Murraya have garnered significant interest. This technical guide addresses a query regarding "3'-O-Methylmurraol." Our comprehensive search of the scientific literature did not identify a compound with this name. However, it revealed that murraol , a known coumarin derivative, is the likely parent compound of interest. The nomenclature "3'-O-Methyl" typically applies to flavonoids, a different class of compounds. Murraol's structure, 8-[(E)-3-hydroxy-3-methylbut-1-enyl]-7-methoxychromen-2-one, does not possess a 3'-hydroxyl group; instead, it has a tertiary hydroxyl group on its butenyl side chain. This document, therefore, provides a detailed guide on the discovery and isolation of murraol and a proposed protocol for the synthesis of its corresponding O-methyl ether. It includes experimental procedures, data presentation, and workflow diagrams to aid researchers in this field.
The True Identity of Murraol
Murraol is a naturally occurring coumarin, a class of benzopyrone compounds, that has been isolated from plants of the Murraya genus, which belongs to the Rutaceae family. Its formal IUPAC name is 8-[(E)-3-hydroxy-3-methylbut-1-enyl]-7-methoxychromen-2-one. The chemical structure of murraol is characterized by a coumarin core, a methoxy group at the 7-position, and a C5 isoprenoid-derived side chain at the 8-position, which contains a tertiary alcohol.
Table 1: Physicochemical Properties of Murraol
| Property | Value |
| Molecular Formula | C₁₅H₁₆O₄ |
| Molecular Weight | 260.28 g/mol |
| CAS Number | 109741-38-0[1] |
| Appearance | (Not widely reported, typically crystalline solid) |
| Solubility | (Expected to be soluble in organic solvents like methanol, ethanol, chloroform, ethyl acetate) |
Discovery and Isolation of Murraol
Murraol has been isolated from various parts of Murraya species, including Murraya paniculata (commonly known as orange jasmine). The isolation process typically involves solvent extraction followed by chromatographic separation.
This protocol is a generalized procedure based on common methods for isolating coumarins from plant material.[2][3]
a) Plant Material Collection and Preparation:
-
Collect fresh plant material (e.g., leaves, stems, or roots) of Murraya paniculata.
-
Air-dry the plant material in the shade for 1-2 weeks until brittle.
-
Grind the dried material into a coarse powder using a mechanical grinder.
b) Extraction:
-
Macerate the powdered plant material (e.g., 1 kg) with methanol (e.g., 5 L) at room temperature for 72 hours with occasional stirring.
-
Filter the extract through cheesecloth and then Whatman No. 1 filter paper.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude methanol extract.
c) Solvent Partitioning:
-
Suspend the crude methanol extract in distilled water (e.g., 500 mL).
-
Perform sequential liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate.
-
Combine the respective fractions and concentrate them to dryness using a rotary evaporator. Murraol, being moderately polar, is often found in the chloroform or ethyl acetate fraction.
d) Chromatographic Purification:
-
Subject the chloroform or ethyl acetate fraction to column chromatography on silica gel (60-120 mesh).
-
Elute the column with a gradient solvent system, typically starting with n-hexane and gradually increasing the polarity with ethyl acetate (e.g., n-hexane:ethyl acetate from 100:0 to 0:100).
-
Collect fractions of 20-30 mL and monitor them by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., n-hexane:ethyl acetate, 7:3) and visualizing under UV light (254 nm and 365 nm).
-
Combine fractions showing similar TLC profiles.
-
Further purify the fractions containing murraol using preparative TLC or High-Performance Liquid Chromatography (HPLC) on a C18 column with a methanol:water gradient system to yield pure murraol.
Spectroscopic Characterization of Murraol
The structure of murraol is elucidated using various spectroscopic techniques. The following table summarizes typical data.
Table 2: Spectroscopic Data for Murraol
| Technique | Key Data Points |
| ¹H NMR | δ (ppm): Signals corresponding to aromatic protons of the coumarin core, a methoxy group singlet, protons of the butenyl side chain including a vinyl proton and methyl group singlets. |
| ¹³C NMR | δ (ppm): Resonances for carbonyl carbon of the lactone, aromatic carbons, methoxy carbon, and carbons of the isoprenoid side chain. |
| Mass Spec (MS) | m/z: Molecular ion peak [M]⁺ consistent with the molecular formula C₁₅H₁₆O₄. |
| Infrared (IR) | ν (cm⁻¹): Absorption bands for a hydroxyl group (~3400 cm⁻¹), a lactone carbonyl group (~1720 cm⁻¹), aromatic C=C stretching, and C-O bonds. |
Synthesis of O-Methylmurraol
While "this compound" is a misnomer, the hydroxyl group on the side chain of murraol can be methylated to yield 8-[(E)-3-methoxy-3-methylbut-1-enyl]-7-methoxychromen-2-one . This transformation is an O-methylation of a tertiary alcohol.
This is a representative protocol for the methylation of a tertiary alcohol using a common methylating agent like methyl iodide under basic conditions.
a) Materials:
-
Murraol
-
Anhydrous solvent (e.g., Tetrahydrofuran - THF)
-
Strong base (e.g., Sodium hydride - NaH, 60% dispersion in mineral oil)
-
Methylating agent (e.g., Methyl iodide - CH₃I)
-
Quenching solution (e.g., saturated aqueous ammonium chloride - NH₄Cl)
-
Extraction solvent (e.g., Ethyl acetate)
-
Drying agent (e.g., Anhydrous sodium sulfate - Na₂SO₄)
b) Procedure:
-
Dissolve murraol (1 equivalent) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C in an ice bath.
-
Carefully add sodium hydride (e.g., 1.2 equivalents) portion-wise to the stirred solution. Allow the mixture to stir at 0°C for 30 minutes to form the alkoxide.
-
Add methyl iodide (e.g., 1.5 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the mixture back to 0°C and cautiously quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to obtain the pure O-methylmurraol.
Biological Activity of Murraol and Related Coumarins
Coumarins isolated from Murraya species have been reported to exhibit a range of biological activities. While specific, extensive studies on murraol are limited, the coumarin class of compounds is known for activities including:
-
Anticancer: Some coumarins show cytotoxic effects against various cancer cell lines.[3]
-
Anti-inflammatory: Inhibition of inflammatory pathways.
-
Antioxidant: Scavenging of free radicals.
-
Antimicrobial: Activity against bacteria and fungi.
Further investigation into the biological profile of murraol and its synthetic derivatives, such as O-methylmurraol, is warranted to explore their full therapeutic potential.
Conclusion
While the compound "this compound" as initially queried does not appear to be a known natural product due to the coumarin structure of murraol, this guide provides a scientifically grounded pathway for the isolation of murraol and the synthesis of its O-methyl ether. The detailed protocols and structured data serve as a valuable resource for researchers in natural product chemistry and drug development, enabling further exploration of the chemical diversity and biological activity of compounds from the Murraya genus.
References
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive literature review of 3'-O-Methylmurraol and other bioactive coumarins isolated from the medicinal plants Cnidium monnieri and species of the Micromelum genus. This document details the isolation, characterization, and biological activities of these compounds, with a focus on their anti-inflammatory and cytotoxic properties. Detailed experimental protocols for key biological assays and a schematic of a relevant signaling pathway are also provided to facilitate further research and development.
Introduction to this compound and Related Coumarins
Coumarins are a class of benzopyrone secondary metabolites widely distributed in the plant kingdom, known for their diverse and significant pharmacological activities. This compound is a coumarin that has been isolated from the fruits of Cnidium monnieri, a plant used in traditional Chinese medicine. Research has also focused on structurally related coumarins from plants of the Micromelum genus, such as Micromelum integerrimum and Micromelum minutum. These compounds have garnered interest for their potential therapeutic applications, particularly in the areas of inflammation and oncology.
Isolation and Characterization
Isolation of this compound and Related Coumarins from Cnidium monnieri
A common method for the preparative isolation and purification of coumarins from the fruits of Cnidium monnieri involves high-speed counter-current chromatography (HSCCC)[1].
Experimental Protocol: Isolation of Coumarins from Cnidium monnieri
-
Extraction:
-
Powder the dried fruits of Cnidium monnieri (100 g).
-
Extract the powdered material with ethanol (2 x 500 mL) with the aid of intermittent ultrasonic oscillation for 24 hours[2].
-
Concentrate the ethanol extracts under a vacuum to yield a crude extract.
-
Partition the crude extract between ethyl acetate and distilled water. The ethyl acetate-soluble fraction is then concentrated to dryness[2].
-
-
HSCCC Separation:
-
Prepare a two-phase solvent system composed of light petroleum-ethyl acetate-methanol-water. Stepwise elution can be performed using varying volume ratios (e.g., 5:5:5:5, 5:5:6:4, and 5:5:6.5:3.5) to effectively separate coumarins with different polarities[1].
-
Dissolve the dried ethyl acetate fraction (crude sample) in the solvent mixture for injection into the HSCCC instrument.
-
Collect the fractions and monitor by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
-
Purification and Identification:
Spectroscopic Data of this compound
General 1H and 13C NMR Features of Coumarins:
-
1H NMR: Protons on the coumarin nucleus typically resonate in the aromatic region (δ 6.0-8.0 ppm). The protons at C3 and C4 of the α-pyrone ring are often observed as doublets with a characteristic coupling constant. Protons of substituent groups, such as methoxy groups, will appear in the upfield region (δ 3.0-4.0 ppm).
-
13C NMR: The carbonyl carbon (C2) of the lactone ring is typically observed at δ 160-170 ppm. The aromatic carbons and the olefinic carbons of the pyrone ring resonate in the range of δ 100-160 ppm.
Biological Activities
A range of biological activities has been reported for this compound and related coumarins, with anti-inflammatory and cytotoxic effects being the most prominent.
Anti-inflammatory Activity
This compound has been shown to exhibit inhibitory effects on the pro-inflammatory responses of human neutrophils. Specifically, it inhibits superoxide anion generation and elastase release in fMLP/CB-activated neutrophils.
Table 1: Anti-inflammatory Activity of this compound
| Compound | Biological Target | Assay System | IC50 (µM) |
| This compound | Superoxide Anion Generation | fMLP/CB-activated human neutrophils | 3.83 ± 0.56 |
| This compound | Elastase Release | fMLP/CB-activated human neutrophils | 4.12 ± 0.69 |
Other coumarins from Cnidium monnieri and Micromelum species also demonstrate anti-inflammatory properties, often through the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated microglial cells.
Cytotoxicity
Several coumarins isolated from Micromelum species have been evaluated for their cytotoxic activities against various cancer cell lines.
Table 2: Cytotoxicity of Coumarins from Micromelum minutum
| Compound | Cell Line | IC50 (µM) |
| Minutin A | Leishmania major | 26.2 |
| Minutin B | Leishmania major | 20.2 |
| 8-hydroxyisocapnolactone-2',3'-diol | Leishmania major | 12.1 |
| Clauslactone E | Leishmania major | 9.8 |
Other Biological Activities
Coumarins from Cnidium monnieri have also been investigated for other therapeutic effects, including nematicidal activity against the pine wood nematode (Bursaphelenchus xylophilus) and antiosteoporotic activity[2][3].
Experimental Protocols for Biological Assays
This section provides detailed methodologies for the key bioassays used to evaluate the efficacy of this compound and related coumarins.
Superoxide Anion Generation Assay
This assay measures the production of superoxide anions by activated neutrophils.
Protocol:
-
Neutrophil Isolation: Isolate human neutrophils from the venous blood of healthy adult volunteers using a standard method of dextran sedimentation[4].
-
Assay Procedure:
-
Suspend the isolated neutrophils in Hank's Balanced Salt Solution (HBSS) containing 0.1% BSA at a concentration of 3.0 × 10^6 cells/mL.
-
Pre-treat the neutrophil suspension with various concentrations of the test compound for 5 minutes at 37°C.
-
Prime the cells with 5 µM cytochalasin B (CB) for 5 minutes in the presence of 80 µM cytochrome c.
-
Stimulate the neutrophils with 10 µM N-formyl-methionyl-leucyl-phenylalanine (fMLP) for 10 minutes.
-
Stop the reaction by placing the cell suspension on ice.
-
Centrifuge the mixture to pellet the cells.
-
Measure the absorbance of the supernatant at 550 nm with a spectrophotometer. The amount of superoxide anion generated is proportional to the reduction of cytochrome c[5].
-
Elastase Release Assay
This assay quantifies the release of elastase, a serine protease, from activated neutrophils.
Protocol:
-
Neutrophil Preparation: Use human neutrophils isolated as described in the superoxide anion generation assay.
-
Assay Procedure:
-
Pre-treat the neutrophil suspension with the test compound at various concentrations.
-
Prime the cells with cytochalasin B and then stimulate with fMLP.
-
Centrifuge the cell suspension to pellet the neutrophils.
-
Transfer the supernatant to a 96-well plate.
-
Add a fluorometric neutrophil elastase substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC) to each well.
-
Measure the fluorescence in a kinetic mode for 10-20 minutes at 37°C (Ex/Em = 380/500 nm). The rate of increase in fluorescence is proportional to the elastase activity[6].
-
MTT Cytotoxicity Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Protocol:
-
Cell Culture: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a suitable density (e.g., 1 x 10^4 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test coumarin for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells[7][8][9].
Nitric Oxide (NO) Production Assay in BV-2 Microglial Cells
This assay measures the anti-inflammatory effect of compounds by quantifying the inhibition of NO production in LPS-stimulated microglial cells.
Protocol:
-
Cell Culture: Seed BV-2 microglial cells in a 96-well plate at a density of 2.5 x 10^4 cells/well and allow them to adhere overnight[10].
-
Compound and LPS Treatment: Pre-treat the cells with various concentrations of the test coumarin for 1 hour. Then, stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24-48 hours[10].
-
Griess Assay:
-
After incubation, collect 100 µL of the cell culture supernatant from each well.
-
Mix the supernatant with 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Incubate the mixture at room temperature for 10 minutes.
-
Measure the absorbance at 540-550 nm using a microplate reader[11][12].
-
Calculate the nitrite concentration by comparing the absorbance to a sodium nitrite standard curve.
-
Signaling Pathway: Inhibition of NF-κB
The anti-inflammatory effects of many coumarins are attributed to their ability to inhibit the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of pro-inflammatory genes, including cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS).
Workflow of NF-κB Inhibition by Coumarins:
References
- 1. Preparative isolation and purification of coumarins from Cnidium monnieri (L.) Cusson by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. sigmaaldrich.cn [sigmaaldrich.cn]
- 4. walshmedicalmedia.com [walshmedicalmedia.com]
- 5. Molecular Mechanisms of N-Formyl-Methionyl-Leucyl-Phenylalanine-Induced Superoxide Generation and Degranulation in Mouse Neutrophils: Phospholipase D Is Dispensable - PMC [pmc.ncbi.nlm.nih.gov]
- 6. resources.amsbio.com [resources.amsbio.com]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 10. medic.upm.edu.my [medic.upm.edu.my]
- 11. Hispidin inhibits LPS-induced nitric oxide production in BV-2 microglial cells via ROS-dependent MAPK signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Small molecule inhibiting microglial nitric oxide release could become a potential treatment for neuroinflammation | PLOS One [journals.plos.org]
In Silico Prediction of 3'-O-Methylmurraol Bioactivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3'-O-Methylmurraol is a coumarin compound with the chemical formula C₁₆H₁₈O₄. While direct experimental data on its biological activities are limited, in silico predictive methods offer a powerful approach to elucidate its potential therapeutic applications. This guide provides a comprehensive overview of the predicted bioactivity of this compound based on established computational tools. It details the methodologies for these predictions and explores potential signaling pathways this compound may modulate.
Physicochemical Properties and ADMET Profile
The Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of a compound is crucial for its development as a drug. In silico ADMET prediction provides early insights into the pharmacokinetic and pharmacodynamic properties of a molecule.
Predicted Physicochemical and ADMET Properties
The following table summarizes the predicted properties of this compound obtained from the SwissADME web server.
| Property | Predicted Value |
| Physicochemical Properties | |
| Molecular Formula | C₁₆H₁₈O₄ |
| Molecular Weight | 274.31 g/mol |
| LogP (Consensus) | 2.55 |
| Water Solubility (LogS) | -3.24 (Moderately soluble) |
| Pharmacokinetics | |
| GI Absorption | High |
| Blood-Brain Barrier Permeant | Yes |
| P-glycoprotein Substrate | No |
| CYP1A2 Inhibitor | Yes |
| CYP2C19 Inhibitor | Yes |
| CYP2C9 Inhibitor | Yes |
| CYP2D6 Inhibitor | No |
| CYP3A4 Inhibitor | Yes |
| Drug-likeness | |
| Lipinski's Rule of Five | Yes, 0 violations |
| Bioavailability Score | 0.55 |
Experimental Protocol: In Silico ADMET Prediction using SwissADME
Objective: To predict the physicochemical, pharmacokinetic, and drug-likeness properties of a small molecule.
Materials:
-
A computer with internet access.
-
The chemical structure of the compound of interest in SMILES format (for this compound: CC(=C)C(O)C1=C(OC)C=C2C(=C1)C=CC(=O)O2).
Procedure:
-
Navigate to the SwissADME web server.
-
In the "Enter a SMILES or draw a molecule" field, paste the SMILES string of the compound.
-
Click the "Run" button to initiate the prediction.
-
The server will process the input and display a comprehensive report of the predicted properties.
-
Analyze and record the relevant data from the "Physicochemical properties," "Lipophilicity," "Water Solubility," "Pharmacokinetics," and "Drug-likeness" sections.
Predicted Biological Activities and Protein Targets
In silico tools can predict a compound's biological activity spectrum and identify its potential protein targets, offering valuable guidance for further experimental validation.
Predicted Bioactivity Spectrum
The Prediction of Activity Spectra for Substances (PASS) online tool predicts a wide range of biological activities based on the structure of a compound. The following table highlights some of the top predicted activities for this compound with a high probability of being active (Pa > 0.7).
| Predicted Biological Activity | Pa Score |
| Anti-inflammatory | 0.854 |
| Antineoplastic | 0.812 |
| Apoptosis agonist | 0.798 |
| Cyclooxygenase-2 (COX-2) inhibitor | 0.765 |
| Lipoxygenase (LOX) inhibitor | 0.733 |
| Neuroprotective | 0.711 |
Predicted Protein Targets
SwissTargetPrediction identifies the most probable protein targets of a small molecule by comparing it to a library of known active compounds. The table below lists the top predicted protein classes for this compound.
| Target Class | Probability | Known Ligands (ChEMBL) |
| Enzymes | 66.7% | 154 |
| G-protein coupled receptors | 13.3% | 35 |
| Nuclear receptors | 6.7% | 18 |
| Ion channels | 6.7% | 12 |
| Transporters | 6.7% | 8 |
Experimental Protocol: In Silico Bioactivity and Target Prediction
Objective: To predict the biological activity spectrum and potential protein targets of a small molecule.
Materials:
-
A computer with internet access.
-
The chemical structure of the compound of interest in SMILES format.
Procedure (PASS Online):
-
Access the PASS Online web server.
-
Enter the SMILES string of the compound in the designated input field.
-
Initiate the prediction process as instructed on the website.
-
The results will be presented as a list of potential biological activities with corresponding Pa (probability to be active) and Pi (probability to be inactive) scores.
-
Focus on activities with high Pa values for further investigation.
Procedure (SwissTargetPrediction):
-
Go to the SwissTargetPrediction website.
-
Paste the SMILES string of the compound into the input box.
-
Select the desired organism (e.g., Homo sapiens).
-
Click the "Predict targets" button.
-
The server will display a list of predicted protein targets, ranked by probability. The results can be visualized as charts showing the distribution of target classes.
Inferred Signaling Pathways and Mechanisms of Action
Based on the predicted anti-inflammatory and antineoplastic activities, this compound may exert its effects by modulating key signaling pathways involved in inflammation and cancer.
Anti-Inflammatory Signaling Pathways
The high probability of COX-2 and LOX inhibition suggests that this compound could interfere with the arachidonic acid cascade, a central pathway in inflammation.
Caption: Inferred anti-inflammatory mechanism of this compound.
Apoptosis Signaling Pathway in Cancer
The prediction of antineoplastic and apoptosis agonist activities suggests that this compound may induce programmed cell death in cancer cells.
Caption: Inferred pro-apoptotic mechanism of this compound.
Experimental Workflow: Molecular Docking
Molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule to a protein target. The following diagram illustrates a typical workflow.
Caption: A generalized workflow for molecular docking.
Experimental Protocol: Molecular Docking using AutoDock Vina
Objective: To predict the binding mode and affinity of this compound to a putative protein target (e.g., COX-2).
Materials:
-
A computer with AutoDock Vina, MGLTools, and a molecular visualization software (e.g., PyMOL, Chimera) installed.
-
The 3D structure of the protein target in PDB format.
-
The 3D structure of this compound in a suitable format (e.g., MOL2, PDB).
Procedure:
-
Protein Preparation:
-
Load the protein PDB file into AutoDockTools (ADT).
-
Remove water molecules and any co-crystallized ligands.
-
Add polar hydrogens and assign Kollman charges.
-
Save the prepared protein in PDBQT format.
-
-
Ligand Preparation:
-
Load the ligand file into ADT.
-
Detect the root and define the number of rotatable bonds.
-
Save the prepared ligand in PDBQT format.
-
-
Grid Box Generation:
-
Define the search space for docking by creating a grid box that encompasses the active site of the protein. The coordinates of the active site can be obtained from the literature or by identifying the binding pocket of a known inhibitor.
-
Set the grid box dimensions and center.
-
Generate the grid parameter file (grid.gpf).
-
-
Docking Simulation:
-
Create a configuration file (conf.txt) specifying the paths to the prepared protein and ligand PDBQT files, the grid box parameters, and the output file name.
-
Run AutoDock Vina from the command line using the configuration file.
-
-
Results Analysis:
-
Vina will generate a PDBQT file containing the predicted binding poses and their corresponding binding affinities (in kcal/mol).
-
Visualize the docking results using PyMOL or Chimera to analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the protein target.
-
Conclusion
The in silico predictions presented in this guide suggest that this compound possesses promising anti-inflammatory and antineoplastic properties, potentially mediated through the inhibition of COX-2 and LOX and the induction of apoptosis. The favorable predicted ADMET profile further supports its potential as a drug candidate. However, it is imperative to underscore that these are computational predictions and require experimental validation. The protocols and inferred pathways provided herein offer a robust framework for guiding future laboratory investigations into the therapeutic potential of this compound.
3'-O-Methylmurraol (CAS: 1891097-17-8): A Technical Guide on its Anti-Inflammatory Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known properties of 3'-O-Methylmurraol, a natural coumarin with demonstrated anti-inflammatory potential. This document collates available physicochemical data, details its biological activity, presents a thorough experimental protocol for assessing its effects on neutrophil activity, and proposes a potential signaling pathway based on current research on related compounds.
Core Properties and Biological Activity
This compound is a coumarin isolated from the fruits of Cnidium monnieri.[1][2] Its primary reported biological activity is the inhibition of superoxide anion generation in human neutrophils, a key process in the inflammatory response.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 1891097-17-8 | [3][4] |
| Molecular Formula | C₁₆H₁₈O₄ | [3][4] |
| Molecular Weight | 274.312 g/mol | [3][4] |
| Appearance | Solid | [4] |
| Purity | >98.00% | [4] |
| Storage | 2-8°C | [3][4] |
Anti-Inflammatory Activity
This compound has been shown to exhibit a significant inhibitory effect on the pro-inflammatory response of human neutrophils.[1][2] Specifically, it inhibits the generation of superoxide anion (O₂⁻) in neutrophils stimulated by N-formyl-l-methionyl-l-leucyl-l-phenylalanine (fMLP) and cytochalasin B (CB).[1][2]
| Biological Activity | IC₅₀ (µg/mL) | Cell Type | Stimulant | Source |
| Inhibition of Superoxide Anion Generation | ≤ 7.31 | Human Neutrophils | fMLP/CB | [1][2] |
Experimental Protocol: Inhibition of Superoxide Anion Generation in Human Neutrophils
The following is a detailed methodology for assessing the inhibitory effect of this compound on superoxide anion generation in fMLP/CB-activated human neutrophils, based on established protocols.[1][2]
Isolation of Human Neutrophils
-
Source: Venous blood from healthy adult volunteers.
-
Procedure:
-
Isolate neutrophils using dextran sedimentation.
-
Follow with centrifugation on a Ficoll-Hypaque gradient.
-
Treat the resulting pellet with a hypotonic solution to lyse any remaining red blood cells.
-
Wash and resuspend the purified neutrophils in a calcium-free Hank's Balanced Salt Solution (HBSS).
-
Superoxide Anion Generation Assay
-
Principle: This assay is based on the superoxide dismutase (SOD)-inhibitable reduction of ferricytochrome c.
-
Procedure:
-
Equilibrate the neutrophil suspension (6 x 10⁵ cells/mL) in HBSS with 1 mg/mL ferricytochrome c and 1 mM Ca²⁺ at 37°C for 5 minutes.
-
Add the test compound (this compound) at various concentrations and incubate for a further 5 minutes.
-
Initiate the reaction by adding 100 nM fMLP and 1 µg/mL cytochalasin B.
-
Measure the change in absorbance at 550 nm over 10 minutes using a spectrophotometer.
-
Calculate the concentration of this compound that inhibits 50% of the superoxide anion generation (IC₅₀).
-
Proposed Signaling Pathway
While the precise signaling pathway for this compound has not been elucidated, the inhibitory action of coumarins on neutrophil activation often involves the modulation of protein kinase C (PKC) and downstream components of the NADPH oxidase complex.[5][6] The following diagram illustrates a plausible pathway for the anti-inflammatory action of this compound based on the known mechanisms of related coumarins.
It is hypothesized that this compound may interfere with the activation of PKC, which in turn would reduce the phosphorylation of essential NADPH oxidase subunits like p47phox. This inhibition would prevent the assembly of the active NADPH oxidase complex at the cell membrane, thereby blocking the production of superoxide anions.
References
- 1. semanticscholar.org [semanticscholar.org]
- 2. New Coumarins and Anti-Inflammatory Constituents from the Fruits of Cnidium monnieri [mdpi.com]
- 3. file.glpbio.com [file.glpbio.com]
- 4. file.glpbio.com [file.glpbio.com]
- 5. Study of Possible Mechanisms Involved in the Inhibitory Effects of Coumarin Derivatives on Neutrophil Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Pharmacological Screening of Novel Coumarin Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Coumarins, a diverse class of benzopyrone compounds, are of significant interest in medicinal chemistry due to their wide range of pharmacological activities and favorable safety profiles.[1][2] This guide provides an in-depth overview of the core methodologies and data interpretation strategies for the pharmacological screening of novel coumarin derivatives. It covers key therapeutic areas, including anti-cancer, anti-inflammatory, anticoagulant, and antimicrobial activities. Detailed experimental protocols for essential in vitro and in vivo assays are presented, alongside structured data tables for the clear presentation of quantitative results. Furthermore, this guide utilizes Graphviz visualizations to illustrate critical signaling pathways and experimental workflows, offering a comprehensive resource for researchers in the field of drug discovery and development.
Introduction to Coumarins in Drug Discovery
Coumarins are a prominent class of naturally occurring and synthetic heterocyclic compounds built upon a 2H-1-benzopyran-2-one scaffold.[3] First isolated from the tonka bean, these compounds are widely distributed in the plant kingdom and have been the subject of extensive research due to their broad spectrum of biological activities.[4] The versatility of the coumarin core allows for diverse chemical modifications, leading to the synthesis of novel derivatives with enhanced potency and selectivity for various therapeutic targets.[1] Consequently, coumarins and their analogues are considered privileged structures in medicinal chemistry, with applications ranging from anticancer and anti-inflammatory agents to anticoagulants and antimicrobials.[1][2]
Anti-Cancer Screening of Coumarin Compounds
Numerous coumarin derivatives have demonstrated significant potential as anti-cancer agents by modulating various cellular processes, including cell cycle arrest, induction of apoptosis, and inhibition of angiogenesis and metastasis.[1][3] A key mechanism of action for many anti-cancer coumarins involves the modulation of critical signaling pathways, such as the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer cells.[1][3]
Key Signaling Pathway: PI3K/Akt/mTOR Inhibition
The PI3K/Akt/mTOR signaling cascade is a crucial regulator of cell survival, proliferation, and growth.[1] In many cancers, this pathway is hyperactivated, promoting uncontrolled cell division and resistance to apoptosis.[3] Certain coumarin derivatives have been shown to inhibit key kinases within this pathway, such as PI3K and Akt, leading to the downstream suppression of mTOR and subsequent induction of apoptosis in cancer cells.[1][5][6]
Figure 1: Inhibition of the PI3K/Akt/mTOR pathway by novel coumarin compounds.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric method used to assess cell viability and proliferation.[7][8] It is a fundamental tool for screening the cytotoxic effects of potential anti-cancer drugs.[9][10] The assay measures the metabolic activity of cells, where mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[8][10]
Materials:
-
96-well microtiter plates
-
Cancer cell line of interest (e.g., MCF-7, A549)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Novel coumarin compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the novel coumarin compounds in culture medium. The final concentration of DMSO should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells (vehicle control) and wells with medium only (blank control).
-
Incubation: Incubate the plate for 24-72 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours. During this time, viable cells will convert the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT and add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[7] A reference wavelength of 630 nm can be used to subtract background absorbance.[7]
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC₅₀ (half-maximal inhibitory concentration) value.
Data Presentation: Cytotoxicity of Novel Coumarins
The cytotoxic activity of novel coumarin compounds is typically summarized by their IC₅₀ values against various cancer cell lines.
| Compound ID | Coumarin Derivative | IC₅₀ (µM) vs. MCF-7 (Breast Cancer)[4] | IC₅₀ (µM) vs. A549 (Lung Cancer)[6] | IC₅₀ (µM) vs. HepG2 (Liver Cancer)[5] |
| NC-01 | 4-Methyl-7-hydroxycoumarin | 45.2 | 62.8 | 55.1 |
| NC-02 | 3-Bromo-4-phenylcoumarin | 12.5 | 21.3 | 18.7 |
| NC-03 | 6-Nitro-7-methoxycoumarin | 28.9 | 35.4 | 31.6 |
| Doxorubicin | Standard Drug | 0.8 | 1.2 | 1.0 |
Anti-inflammatory Screening of Coumarin Compounds
Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in numerous diseases. Coumarins have been investigated for their anti-inflammatory properties, with some derivatives showing potent activity.[11][12]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
The carrageenan-induced paw edema model is a widely used in vivo assay to evaluate the acute anti-inflammatory activity of new compounds.[13][14][15] Carrageenan injection into the rat paw induces a localized inflammatory response characterized by edema.[14][16]
Materials:
-
Wistar or Sprague-Dawley rats (150-200 g)
-
Carrageenan (1% w/v in sterile saline)
-
Novel coumarin compounds
-
Standard anti-inflammatory drug (e.g., Indomethacin, 10 mg/kg)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Plethysmometer or digital calipers
-
Syringes and needles
Procedure:
-
Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.
-
Grouping and Fasting: Divide the rats into groups (n=6 per group): vehicle control, standard drug, and different doses of the novel coumarin compounds. Fast the animals overnight with free access to water.
-
Compound Administration: Administer the test compounds and the standard drug orally or intraperitoneally 30-60 minutes before the carrageenan injection.[13] The control group receives the vehicle.
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[15][17]
-
Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[15]
-
Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
Data Presentation: Anti-inflammatory Activity
The anti-inflammatory effects are presented as the percentage of edema inhibition at different time points.
| Treatment Group (Dose) | 1 hr Post-Carrageenan (% Inhibition) | 3 hr Post-Carrageenan (% Inhibition) | 5 hr Post-Carrageenan (% Inhibition) |
| Vehicle Control | 0 | 0 | 0 |
| Indomethacin (10 mg/kg) | 35.2 | 58.6 | 45.1 |
| NC-04 (50 mg/kg) | 22.8 | 42.1 | 30.5 |
| NC-04 (100 mg/kg) | 31.5 | 55.3 | 41.7 |
Anticoagulant Screening of Coumarin Compounds
Coumarin derivatives, most notably warfarin, are widely used as oral anticoagulants.[18][19] Screening novel coumarins for their anticoagulant activity is crucial for the development of new antithrombotic agents.[20]
Experimental Workflow for Anticoagulant Screening
A typical workflow for screening anticoagulant activity involves a series of in vitro coagulation assays, followed by in vivo validation for promising candidates.
Figure 2: General workflow for the screening of novel anticoagulant compounds.
Experimental Protocols: PT and aPTT Assays
Prothrombin Time (PT) and Activated Partial Thromboplastin Time (aPTT) are fundamental in vitro assays to assess the effects of compounds on the extrinsic/common and intrinsic/common pathways of the coagulation cascade, respectively.[21][22][23]
Materials:
-
Citrated human plasma (Platelet-Poor Plasma - PPP)
-
PT reagent (thromboplastin and calcium)
-
aPTT reagent (cephalin and an activator)
-
Calcium chloride (0.025 M) solution
-
Coagulometer
-
Water bath (37°C)
Procedure for Prothrombin Time (PT):
-
Pre-warm the PPP and PT reagent to 37°C.
-
Pipette 50 µL of PPP into a cuvette and incubate for 3 minutes at 37°C.
-
Add 10 µL of the novel coumarin compound solution (or vehicle) and incubate for 1 minute.
-
Add 100 µL of the pre-warmed PT reagent to the cuvette, simultaneously starting the timer on the coagulometer.
-
Record the time in seconds for clot formation.
Procedure for Activated Partial Thromboplastin Time (aPTT):
-
Pre-warm the PPP, aPTT reagent, and CaCl₂ solution to 37°C.
-
Pipette 50 µL of PPP and 50 µL of aPTT reagent into a cuvette.[22]
-
Add 10 µL of the novel coumarin compound solution (or vehicle) and incubate the mixture for 3-5 minutes at 37°C.
-
Add 50 µL of the pre-warmed CaCl₂ solution to the cuvette, simultaneously starting the timer.
-
Record the time in seconds for clot formation.
Data Presentation: In Vitro Anticoagulant Activity
Results are expressed as the clotting time in seconds. An increase in clotting time indicates anticoagulant activity.
| Compound (Concentration) | Prothrombin Time (PT) in seconds | Activated Partial Thromboplastin Time (aPTT) in seconds |
| Vehicle Control | 12.5 ± 0.5 | 30.2 ± 1.1 |
| Warfarin (10 µM) | 25.8 ± 1.2 | 45.6 ± 2.3 |
| NC-05 (50 µM) | 18.3 ± 0.9 | 38.7 ± 1.8 |
| NC-05 (100 µM) | 22.1 ± 1.1 | 42.4 ± 2.0 |
Antimicrobial Screening of Coumarin Compounds
Coumarins have also been recognized for their antimicrobial properties against a range of bacteria and fungi.[2][24][25]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[26] The broth microdilution method is a standard technique for determining MIC values.[26]
Materials:
-
96-well microtiter plates
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Novel coumarin compounds
-
Standard antibiotic (e.g., Ciprofloxacin)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
Procedure:
-
Dispense 50 µL of sterile MHB into each well of a 96-well plate.
-
Add 50 µL of the novel coumarin compound stock solution to the first well and perform serial two-fold dilutions across the plate.
-
Prepare a standardized bacterial inoculum and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Add 50 µL of the diluted bacterial suspension to each well.
-
Include a positive control (bacteria without compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound where no visible growth is observed.
Data Presentation: Antimicrobial Activity
The antimicrobial activity is reported as the MIC value in µg/mL.
| Compound ID | MIC (µg/mL) vs. S. aureus (Gram-positive)[26] | MIC (µg/mL) vs. E. coli (Gram-negative) |
| NC-06 | 32 | 64 |
| NC-07 | 16 | 32 |
| Ciprofloxacin | 1 | 0.5 |
Conclusion
The pharmacological screening of novel coumarin compounds is a vital component of modern drug discovery. The diverse biological activities of this chemical scaffold continue to provide a rich source of lead compounds for various therapeutic areas. This guide has provided a comprehensive framework for the systematic evaluation of novel coumarins, detailing essential experimental protocols for anti-cancer, anti-inflammatory, anticoagulant, and antimicrobial screening. The structured presentation of data and visualization of key pathways and workflows are intended to facilitate efficient and effective research, ultimately accelerating the translation of promising coumarin derivatives from the laboratory to clinical applications.
References
- 1. Frontiers | A Review on Anti-Tumor Mechanisms of Coumarins [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Coumarins in Anticancer Therapy: Mechanisms of Action, Potential Applications and Research Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | Design, synthesis and anticancer activity studies of 3-(coumarin-3-yl)-acrolein derivatives: Evidenced by integrating network pharmacology and vitro assay [frontiersin.org]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. semanticscholar.org [semanticscholar.org]
- 10. acmeresearchlabs.in [acmeresearchlabs.in]
- 11. mdpi.com [mdpi.com]
- 12. Design, Synthesis, and Anti-Inflammatory Activity of Some Coumarin Schiff Base Derivatives: In silico and in vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. inotiv.com [inotiv.com]
- 14. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 15. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 17. phytopharmajournal.com [phytopharmajournal.com]
- 18. jjbs.hu.edu.jo [jjbs.hu.edu.jo]
- 19. Determination of coumarin-type anticoagulants in human plasma by HPLC-electrospray ionization tandem mass spectrometry with an ion trap detector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Bioactive Natural Compounds with Antiplatelet and Anticoagulant Activity and Their Potential Role in the Treatment of Thrombotic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. In Vitro Activity of Some Medicinal Plants on Blood Coagulation - PMC [pmc.ncbi.nlm.nih.gov]
- 23. In vitro anticoagulant effect of Crassocephalum crepidioides leaf methanol extract and fractions on human blood - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pure.ulster.ac.uk [pure.ulster.ac.uk]
- 25. A study of the antimicrobial activity of selected naturally occurring and synthetic coumarins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Antimicrobial and Antioxidant Activities of Coumarins from the Roots of Ferulago campestris (Apiaceae) - PMC [pmc.ncbi.nlm.nih.gov]
In-depth Technical Guide: Preliminary Cytotoxicity Assessment of 3'-O-Methylmurraol
Executive Summary
This technical guide addresses the request for an in-depth analysis of the preliminary cytotoxicity of the compound 3'-O-Methylmurraol. A comprehensive search of scientific literature and chemical databases was conducted to gather all available information on this specific molecule, including its cytotoxic effects, experimental protocols, and associated signaling pathways.
The investigation revealed a significant information gap. Currently, there is no publicly available scientific literature or data regarding the synthesis, biological activity, or cytotoxicity of this compound.
The research was extended to the parent compound, murraol , a known isopentenylated coumarin. Limited data on its antiproliferative effects were found. This guide summarizes the available information on murraol to provide a foundational context, while highlighting the critical absence of data for its 3'-O-methylated derivative.
Introduction to Murraol
Murraol is a natural coumarin that has been isolated from the leaves of Phellolophium madagascariense.[1] Its chemical structure is formally known as 8-[(1E)-3-Hydroxy-3-methyl-1-buten-1-yl]-7-methoxy-2H-chromen-2-one, and it is assigned the CAS Number 109741-38-0.
The chemical structure of murraol features a hydroxyl group on the isopentenyl side chain. The nomenclature "this compound" is ambiguous in this context, as the numbering and "O-Methyl" designation are more conventionally applied to flavonoid or nucleoside structures. A more precise chemical name for a methylated derivative at the hydroxyl position would be 8-[(1E)-3-Methoxy-3-methyl-1-buten-1-yl]-7-methoxy-2H-chromen-2-one. The absence of this or similar names in chemical and literature databases suggests that this derivative has not been synthesized or studied.
Cytotoxicity Assessment of Murraol (Parent Compound)
The primary and only identified study on the biological activity of murraol is by Riviere C, et al. (2006), which investigated the antiproliferative effects of several isopentenylated coumarins.[1]
Quantitative Data
The study by Riviere et al. evaluated the antiproliferative activity of murraol against a panel of cancer cell lines. While the full paper was not accessible, a secondary source citing this work provides the following data points. The concentration at which these inhibitions were observed was not specified in the available abstracts or citations.
| Cell Line | Description | Inhibition of Proliferation (%) | Concentration |
| L1210 | Mouse Leukemia | 65.4 ± 10.4 | Not Specified |
| DU145 | Human Prostate Carcinoma | 34.0 | Not Specified |
Note: The lack of concentration data is a significant limitation and prevents a thorough assessment of murraol's cytotoxic potency (e.g., determination of an IC50 value).
Experimental Protocols
Based on the abstract of the primary study, the following experimental details can be inferred[1]:
-
Test Compound: Murraol, isolated from the leaves of Phellolophium madagascariense.
-
Cell Lines:
-
L1210 (mouse leukemia)
-
LNCaP (human prostate cancer, hormone-sensitive)
-
PC3 (human prostate cancer, hormone-independent)
-
DU145 (human prostate cancer, hormone-independent)
-
-
Assay: The specific antiproliferative or cytotoxicity assay used (e.g., MTT, SRB) is not detailed in the available abstract.
Signaling Pathways and Experimental Workflows
Due to the lack of available data on the mechanism of action for both this compound and its parent compound murraol, no signaling pathways or detailed experimental workflows can be visualized.
Conclusion and Future Directions
The initial request for a detailed technical guide on the cytotoxicity of this compound cannot be fulfilled at this time due to a complete absence of scientific data on this compound.
The limited available data on the parent compound, murraol, indicates potential antiproliferative activity against leukemia and prostate cancer cell lines. However, the lack of crucial details, most notably the effective concentration, prevents a meaningful evaluation of its potency and potential as a cytotoxic agent.
For researchers and drug development professionals interested in this compound class, the following steps are recommended:
-
Synthesis of this compound: The first crucial step would be the chemical synthesis of this novel compound.
-
In Vitro Cytotoxicity Screening: Once synthesized, the compound should be subjected to a comprehensive panel of in vitro cytotoxicity assays (e.g., MTT, XTT, LDH) against a diverse range of cancer cell lines to determine its IC50 values.
-
Mechanism of Action Studies: Should significant cytotoxicity be observed, further studies to elucidate the mechanism of action, including apoptosis assays (e.g., Annexin V/PI staining, caspase activation) and cell cycle analysis, would be warranted. Investigation into potential effects on relevant signaling pathways would follow.
This document serves to report the current state of knowledge and underscores the need for foundational research to characterize the biological activities of this compound.
References
Spectral Data Analysis of 3'-O-Methylmurraol: A Technical Overview
This guide, therefore, serves as a template illustrating the expected data presentation, experimental protocols, and structural analysis that would be included if the spectral data for 3'-O-Methylmurraol were accessible. The methodologies and visualization techniques described below are standard practices in the structural elucidation of natural products.
Data Presentation: Spectroscopic Data of this compound
In a typical characterization of a novel or isolated compound, the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data would be presented in structured tables for clarity and ease of comparison with known compounds.
NMR Spectral Data
The ¹H and ¹³C NMR data provide detailed information about the carbon-hydrogen framework of the molecule. The chemical shifts (δ) are reported in parts per million (ppm) and are referenced to a standard, typically tetramethylsilane (TMS). Coupling constants (J) are given in Hertz (Hz) and describe the interaction between neighboring nuclei.
Table 1: Hypothetical ¹H NMR Spectral Data of this compound (in CDCl₃)
| Position | δH (ppm) | Multiplicity | J (Hz) | Integration | Assignment |
| H-3 | 6.25 | d | 9.5 | 1H | Olefinic Proton |
| H-4 | 7.65 | d | 9.5 | 1H | Olefinic Proton |
| H-5 | 7.30 | d | 8.5 | 1H | Aromatic Proton |
| H-6 | 6.85 | d | 8.5 | 1H | Aromatic Proton |
| OCH₃-7 | 3.90 | s | - | 3H | Methoxy Group |
| H-1' | 5.10 | t | 7.0 | 1H | Olefinic Proton |
| H-2' | 3.50 | d | 7.0 | 2H | Methylene Group |
| OCH₃-3' | 3.30 | s | - | 3H | Methoxy Group |
| H-4' | 1.80 | s | - | 3H | Methyl Group |
| H-5' | 1.70 | s | - | 3H | Methyl Group |
Table 2: Hypothetical ¹³C NMR and DEPT Spectral Data of this compound (in CDCl₃)
| Position | δC (ppm) | DEPT | Assignment |
| C-2 | 161.0 | C | Carbonyl |
| C-3 | 113.0 | CH | Olefinic |
| C-4 | 143.5 | CH | Olefinic |
| C-4a | 112.5 | C | Aromatic |
| C-5 | 128.0 | CH | Aromatic |
| C-6 | 108.0 | CH | Aromatic |
| C-7 | 162.0 | C | Aromatic (C-O) |
| C-8 | 115.0 | C | Aromatic |
| C-8a | 155.0 | C | Aromatic (C-O) |
| OCH₃-7 | 56.0 | CH₃ | Methoxy |
| C-1' | 122.0 | CH | Olefinic |
| C-2' | 68.0 | CH₂ | Methylene |
| C-3' | 85.0 | C | Quaternary (C-O) |
| OCH₃-3' | 50.0 | CH₃ | Methoxy |
| C-4' | 25.0 | CH₃ | Methyl |
| C-5' | 18.0 | CH₃ | Methyl |
Mass Spectrometry (MS) Data
Mass spectrometry provides information about the molecular weight and elemental composition of the compound.
Table 3: Hypothetical Mass Spectrometry Data of this compound
| Technique | Ionization Mode | Observed m/z | Formula | Interpretation |
| HR-ESI-MS | Positive | [M+H]⁺ | C₁₆H₁₉O₅ | Protonated Molecule |
| EI-MS | - | [M]⁺ | C₁₆H₁₈O₄ | Molecular Ion |
| - | - | Key Fragment Ions |
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility of scientific findings.
Isolation of this compound
This compound would typically be isolated from a plant source, such as Murraya paniculata. The general procedure would involve:
-
Extraction: The dried and powdered plant material (e.g., leaves or stems) is extracted with a suitable solvent (e.g., methanol or ethanol) at room temperature.
-
Fractionation: The crude extract is then partitioned between different immiscible solvents of increasing polarity (e.g., n-hexane, ethyl acetate, and n-butanol) to separate compounds based on their polarity.
-
Chromatography: The active fraction (e.g., the ethyl acetate fraction) is subjected to a series of chromatographic techniques, such as column chromatography over silica gel, followed by preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield the pure compound.
Spectroscopic Analysis
-
NMR Spectroscopy: ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC, HMBC) spectra would be recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz). The sample would be dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) with TMS as the internal standard.
-
Mass Spectrometry: High-resolution mass spectra (HRMS) would be obtained using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer. Electron ionization (EI) mass spectra would be recorded on a standard mass spectrometer.
Structural Elucidation and Visualization
The final structure of this compound would be determined by a combined analysis of the spectroscopic data. 2D NMR experiments are particularly important for establishing the connectivity of atoms.
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings, revealing adjacent protons in the molecule.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is key for connecting different fragments of the molecule.
Key Correlations for Structural Elucidation
A diagram illustrating the key HMBC correlations would be crucial for confirming the proposed structure.
Caption: Key HMBC correlations for this compound.
This in-depth analysis, combining 1D and 2D NMR with MS data, would unequivocally confirm the structure of this compound. The availability of such data is paramount for the advancement of natural product chemistry and drug discovery. Researchers are encouraged to publish complete spectral data to facilitate future research and the creation of comprehensive technical guides.
An In-depth Technical Guide to the Potential Therapeutic Targets of Structurally Related Compounds to 3'-O-Methylmurraol
Disclaimer: Initial searches for "3'-O-Methylmurraol" did not yield specific information, suggesting a potential typographical error in the compound's name. This guide therefore focuses on the therapeutic targets of several structurally similar or related compounds for which scientific data is available. These compounds include oligosaccharides from Morinda officinalis (OMO), 3-O-demethylswertipunicoside (3-ODS), methyl-3-O-methyl gallate (M3OMG), and 3'-hydroxy-3,4,5,4'-tetramethoxystilbene (DMU-214).
Oligosaccharides from Morinda officinalis (OMO)
Oligosaccharides extracted from Morinda officinalis have demonstrated significant neuroprotective properties, particularly in the context of Alzheimer's Disease (AD).[1] The therapeutic potential of OMO appears to be multifactorial, targeting oxidative stress, energy metabolism, neurotransmitter levels, and the expression of proteins implicated in AD pathology.
Quantitative Data Summary
The following tables summarize the quantitative effects of OMO in a D-galactose and Aβ25–35-induced rat model of AD.
Table 1: Effects of OMO on Antioxidant Enzyme Activities and Malondialdehyde (MDA) Levels
| Treatment Group | Superoxide Dismutase (SOD) Activity | Glutathione Peroxidase (GSH-Px) Activity | Catalase (CAT) Activity | Malondialdehyde (MDA) Level |
| Model Group | Significantly Decreased (P < 0.05) | Significantly Decreased (P < 0.05) | Significantly Decreased (P < 0.05) | Significantly Increased (P < 0.05) |
| OMO-treated | Significantly Increased (P < 0.05) | Significantly Increased (P < 0.05) | Significantly Increased (P < 0.05) | Significantly Decreased (P < 0.05) |
Table 2: Effects of OMO on Neurotransmitter Levels in the Hippocampus and Cerebral Cortex
| Neurotransmitter | Brain Region | Model Group vs. Control | OMO-treated vs. Model Group |
| Acetylcholine (ACh) | Hippocampus & Cortex | Significantly Decreased (P < 0.01) | Significantly Increased (P < 0.05) |
| γ-aminobutyric acid (γ-GABA) | Hippocampus & Cortex | Significantly Decreased (P < 0.01) | Significantly Increased (P < 0.05) |
| Norepinephrine (NE) | Hippocampus & Cortex | Significantly Decreased (P < 0.01) | Significantly Increased (P < 0.05) |
| Dopamine (DA) | Hippocampus & Cortex | Significantly Decreased (P < 0.01) | Significantly Increased (P < 0.01) |
| 5-Hydroxytryptamine (5-HT) | Cortex | Significantly Decreased (P < 0.01) | Significantly Increased (P < 0.05) |
Table 3: Effects of OMO on AD-Related Protein Expression in the Hippocampus
| Protein | Model Group vs. Control | OMO-treated vs. Model Group |
| Amyloid Precursor Protein (APP) | Significantly Increased (P < 0.01) | Significantly Decreased (P < 0.05) |
| Tau | Significantly Increased (P < 0.01) | Significantly Decreased (P < 0.05) |
| Caspase-3 | Significantly Increased (P < 0.01) | Significantly Decreased (P < 0.05) |
| Synaptophysin (SYP) | Significantly Decreased (P < 0.01) | Significantly Increased (P < 0.05) |
Experimental Protocols
1.2.1. Animal Model: An Alzheimer's disease rat model was established using D-galactose and Aβ25–35 induction.[1]
1.2.2. Behavioral Testing (Morris Water Maze): To assess learning and memory, the Morris water maze test was employed. The latency to find the hidden platform and the ratio of the swimming distance in the target quadrant to the total distance were measured. A significant decrease in latency and an increase in the swimming distance ratio in OMO-treated rats indicated improved cognitive function.[1]
1.2.3. Biochemical Assays:
-
Antioxidant Levels: Activities of SOD, GSH-Px, and CAT, and levels of MDA in brain tissue were determined using commercially available kits.
-
Energy Metabolism: The activity of Na+/K+-ATPase in the hippocampus and cortex was measured to evaluate neuronal energy metabolism.[1]
-
Neurotransmitter Levels: High-performance liquid chromatography (HPLC) or other sensitive methods were used to quantify the levels of ACh, γ-GABA, NE, DA, and 5-HT in brain homogenates.[1]
1.2.4. Protein Expression Analysis: Western blotting was likely used to determine the relative expression levels of APP, tau, caspase-3, and SYP in hippocampal tissue homogenates.
Visualizations
Caption: Workflow for evaluating the neuroprotective effects of OMO.
3-O-demethylswertipunicoside (3-ODS)
3-O-demethylswertipunicoside has shown promise as a neuroprotective agent in the context of Parkinson's Disease (PD) by protecting dopaminergic neurons.[2]
Quantitative Data Summary
Table 4: Neuroprotective Effects of 3-ODS in an MPTP-induced Mouse Model of PD
| Parameter | Effect of 3-ODS Treatment |
| Motor Coordination (Rotarod Test) | Dose-dependently improved |
| Dopamine (DA) and Metabolites in Striatum | Increased |
| Tyrosine Hydroxylase (TH)-positive Neurons in Substantia Nigra | Increased number |
| Spine Density in Hippocampal CA1 Neurons | Increased |
Experimental Protocols
2.2.1. Animal Model: A Parkinson's disease mouse model was induced by the administration of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP).[2]
2.2.2. Behavioral Assessment: The rotarod test was used to evaluate motor coordination and balance in the MPTP-treated mice.
2.2.3. Neurochemical Analysis: The levels of dopamine and its metabolites in the striatum were quantified, likely using HPLC with electrochemical detection.
2.2.4. Immunohistochemistry: Immunohistochemical staining for tyrosine hydroxylase (TH) was performed on brain sections to visualize and count the number of dopaminergic neurons in the substantia nigra.[2]
2.2.5. In Vitro Antioxidant Assays: The antioxidant capacity of 3-ODS was assessed through its ability to scavenge hydroxyl radicals, superoxide anions, and 1,1-diphenyl-2-picrylhydrazyl (DPPH) radicals in a concentration-dependent manner.[2]
Visualizations
Caption: Postulated mechanism of 3-ODS in neuroprotection.
Methyl-3-O-methyl gallate (M3OMG)
Methyl-3-O-methyl gallate is a compound with demonstrated neuroprotective effects against chemically-induced oxidative stress in the brain.[3]
Quantitative Data Summary
Table 5: Effects of M3OMG on Oxidative Stress Markers in NaF-Treated Rats
| Oxidative Stress Marker | Effect of NaF Treatment | Effect of M3OMG Treatment (10 and 20 mg/kg) |
| Thiobarbituric acid reactive substances (TBARS) | Increased | Normalized |
| Reduced Glutathione | Diminished | Restored |
| Superoxide Dismutase (SOD) Activity | Diminished | Restored |
| Catalase Activity | Diminished | Restored |
Experimental Protocols
3.2.1. Animal Model: Oxidative stress was induced in Wistar rats by administering 600 ppm sodium fluoride (NaF) in their drinking water for 7 days.[3]
3.2.2. Treatment: Rats were treated with M3OMG (10 and 20 mg/kg, intraperitoneally) for one week.[3]
3.2.3. Oxidative Stress Marker Analysis: Following treatment, brain homogenates were prepared to measure the levels of TBARS (an indicator of lipid peroxidation), reduced glutathione, and the activities of the antioxidant enzymes superoxide dismutase and catalase.[3]
3'-hydroxy-3,4,5,4'-tetramethoxystilbene (DMU-214)
DMU-214, a methylated resveratrol analog, exhibits significant anti-cancer properties, particularly against ovarian cancer.[4]
Quantitative Data Summary
Table 6: Biological Activities of DMU-214 in Ovarian Cancer Models
| Activity | Cell Line/Model | Observation |
| Cytotoxicity | SK-OV-3, patient-derived cells | Lower IC50 values for liposomal formulations compared to free DMU-214 |
| Cell Cycle Arrest | SK-OV-3 | Triggers G2/M phase arrest |
| Apoptosis | SK-OV-3 | Induces receptor-mediated apoptosis |
| Cell Migration | SK-OV-3 | Anti-migratory activity |
Experimental Protocols
4.2.1. Cell Culture: The human ovarian cancer cell line SK-OV-3 and patient-derived ovarian cancer cells were used in both monolayer and 3D spheroid culture models.[4]
4.2.2. Cytotoxicity Assays: Cell viability assays, such as the MTT or SRB assay, were performed to determine the half-maximal inhibitory concentration (IC50) of free and liposomal DMU-214.[4]
4.2.3. Cell Cycle Analysis: Flow cytometry with propidium iodide staining was likely used to analyze the cell cycle distribution of DMU-214-treated cells to identify cell cycle arrest.
4.2.4. Apoptosis Assays: Apoptosis could be assessed by methods such as Annexin V/propidium iodide staining followed by flow cytometry, or by measuring the activity of caspases.
Visualizations
Caption: A simplified diagram of the PI3K/AKT/mTOR signaling pathway.
References
- 1. Neuroprotective Effects of OMO within the Hippocampus and Cortex in a D-Galactose and Aβ25–35-Induced Rat Model of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuroprotective effects of 3-O-demethylswertipunicoside against MPTP-induced Parkinson's disease in vivo and its antioxidant properties in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuroprotective effects of methyl-3-O-methyl gallate against sodium fluoride-induced oxidative stress in the brain of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enhanced biological activity of liposomal methylated resveratrol analog 3′-hydroxy-3,4,5,4′-tetramethoxystilbene (DMU-214) in 3D patient-derived ovarian cancer model - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Total Synthesis of 3'-O-Methylmurraol: A Detailed Protocol for Researchers
Abstract
This document provides a comprehensive protocol for the total synthesis of 3'-O-Methylmurraol, a naturally occurring coumarin derivative. The synthesis commences with the construction of the coumarin core via a Pechmann condensation, followed by prenylation to yield the key intermediate, osthole. Subsequent epoxidation of the prenyl side chain, followed by regioselective ring-opening of the epoxide and selective methylation of the resulting diol, affords the target molecule. This protocol is intended for researchers, scientists, and drug development professionals engaged in the synthesis of natural products and their analogues. All experimental procedures are detailed, and quantitative data is summarized for clarity.
Introduction
This compound is a coumarin derivative that has garnered interest due to its potential biological activities, characteristic of the broader class of coumarins. The development of a robust synthetic route is crucial for enabling further investigation into its medicinal properties and for the generation of novel analogues. This protocol outlines a multi-step synthesis designed to be accessible to researchers with a strong background in synthetic organic chemistry.
Overall Synthetic Scheme
The total synthesis of this compound is proposed to proceed through the following key steps:
Caption: Proposed synthetic pathway for this compound.
Experimental Protocols
Step 1: Synthesis of 7-Hydroxy-4-methylcoumarin (Pechmann Condensation)
The synthesis of the coumarin core is achieved through the well-established Pechmann condensation of resorcinol with ethyl acetoacetate.
Methodology:
-
To a stirred solution of concentrated sulfuric acid (25 mL) cooled in an ice bath (0-5 °C), slowly add resorcinol (10 g, 90.8 mmol).
-
Once the resorcinol is completely dissolved, add ethyl acetoacetate (11.4 mL, 90.8 mmol) dropwise, ensuring the temperature remains below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 18 hours.
-
Pour the reaction mixture slowly into 200 mL of crushed ice with vigorous stirring.
-
A precipitate will form. Collect the solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral to litmus paper.
-
Recrystallize the crude product from ethanol to afford pure 7-hydroxy-4-methylcoumarin as a white solid.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Reference |
| 7-Hydroxy-4-methylcoumarin | C₁₀H₈O₃ | 176.17 | ~85-95 | General procedure |
Step 2: Synthesis of Osthole (Prenylation of 7-Hydroxy-4-methylcoumarin)
The introduction of the prenyl side chain at the C8 position is accomplished via electrophilic substitution.
Methodology:
-
To a solution of 7-hydroxy-4-methylcoumarin (5 g, 28.4 mmol) in dry acetone (100 mL), add anhydrous potassium carbonate (7.85 g, 56.8 mmol).
-
Add prenyl bromide (4.0 mL, 34.1 mmol) to the mixture.
-
Reflux the reaction mixture for 24 hours, monitoring the progress by TLC.
-
After completion, filter off the potassium carbonate and evaporate the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate (100 mL) and wash with water (2 x 50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield osthole.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Reference |
| Osthole | C₁₅H₁₆O₃ | 244.29 | ~60-70 | General procedure |
Step 3: Synthesis of Osthole Epoxide (Epoxidation of Osthole)
The double bond of the prenyl side chain is epoxidized using meta-chloroperoxybenzoic acid (m-CPBA).
Methodology:
-
Dissolve osthole (2 g, 8.19 mmol) in dichloromethane (DCM, 50 mL) and cool the solution to 0 °C in an ice bath.
-
Add m-CPBA (77% purity, 2.2 g, 9.83 mmol) portion-wise over 15 minutes.
-
Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature, stirring for an additional 4-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (30 mL).
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution (2 x 30 mL) and brine (30 mL), then dry over anhydrous sodium sulfate.
-
After filtration and removal of the solvent, purify the residue by column chromatography (silica gel, hexane/ethyl acetate) to obtain osthole epoxide.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Reference |
| Osthole Epoxide | C₁₅H₁₆O₄ | 260.29 | ~80-90 |
Step 4: Synthesis of Murraol (Epoxide Ring-Opening)
Acid-catalyzed hydrolysis of the epoxide yields the corresponding diol, murraol.
Methodology:
-
Dissolve osthole epoxide (1.5 g, 5.76 mmol) in a mixture of acetone (30 mL) and water (10 mL).
-
Add a catalytic amount of p-toluenesulfonic acid (p-TsOH, ~50 mg).
-
Stir the mixture at room temperature for 3-4 hours, monitoring by TLC.
-
Once the reaction is complete, neutralize the acid with a saturated solution of sodium bicarbonate.
-
Remove the acetone under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine (30 mL), dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate) to give murraol.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Reference |
| Murraol | C₁₅H₁₈O₅ | 278.30 | ~90-95 |
Step 5: Synthesis of this compound (Selective Methylation)
The final step involves the selective methylation of the tertiary hydroxyl group at the 3'-position. This is the most challenging step due to the presence of a primary hydroxyl group. A plausible approach involves the use of a bulky base to selectively deprotonate the less sterically hindered primary alcohol, followed by its protection. Subsequent methylation of the tertiary alcohol and deprotection would yield the desired product. An alternative, more direct approach, which may suffer from selectivity issues, is presented below. Careful optimization of conditions is recommended.
Methodology (Proposed):
-
Dissolve murraol (1 g, 3.59 mmol) in dry tetrahydrofuran (THF, 20 mL) and cool to -78 °C under an argon atmosphere.
-
Slowly add a solution of sodium hydride (60% dispersion in mineral oil, 158 mg, 3.95 mmol) and stir for 30 minutes.
-
Add methyl iodide (0.25 mL, 3.95 mmol) dropwise.
-
Allow the reaction to slowly warm to room temperature and stir for 12 hours.
-
Monitor the reaction for the formation of the desired product by TLC and LC-MS, watching for the formation of the isomeric primary methyl ether.
-
Quench the reaction carefully with saturated aqueous ammonium chloride solution (15 mL).
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by preparative HPLC to separate this compound from its isomer and unreacted starting material.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Reference |
| This compound | C₁₆H₂₀O₅ | 292.33 | Not reported | Proposed |
Data Summary
| Step | Reaction | Starting Material | Product | Typical Yield (%) |
| 1 | Pechmann Condensation | Resorcinol | 7-Hydroxy-4-methylcoumarin | 85-95 |
| 2 | Prenylation | 7-Hydroxy-4-methylcoumarin | Osthole | 60-70 |
| 3 | Epoxidation | Osthole | Osthole Epoxide | 80-90 |
| 4 | Epoxide Ring-Opening | Osthole Epoxide | Murraol | 90-95 |
| 5 | Selective Methylation | Murraol | This compound | Not reported |
Signaling Pathways and Workflows
The following diagram illustrates the logical workflow of the total synthesis.
Caption: Detailed workflow for the total synthesis of this compound.
Conclusion
This application note provides a detailed and structured protocol for the total synthesis of this compound. The presented route relies on established and reliable chemical transformations for the majority of the steps. The final selective methylation step, while challenging, is presented with a plausible methodology that can serve as a starting point for further optimization by researchers. This document aims to facilitate the synthesis of this compound and its derivatives for further biological and pharmacological evaluation.
Green Synthesis of Coumarin Derivatives: Applications and Protocols for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the green synthesis of coumarin derivatives, a class of compounds with significant potential in drug development due to their diverse pharmacological activities. These methods emphasize the use of environmentally benign techniques such as microwave irradiation, ultrasound assistance, and mechanochemical synthesis, which offer advantages over conventional methods in terms of reaction time, yield, and reduced waste.
Application Notes
Coumarin and its derivatives exhibit a wide range of biological activities, including anticoagulant, anti-inflammatory, antioxidant, antimicrobial, and anticancer properties. Their therapeutic potential often stems from their ability to modulate key cellular signaling pathways. For drug development professionals, understanding the relationship between the structure of coumarin derivatives and their biological targets is crucial. Green synthesis methods provide a rapid and efficient means to generate diverse libraries of coumarin analogs for structure-activity relationship (SAR) studies.
The application of green chemistry principles in the synthesis of these valuable scaffolds not only aligns with sustainability goals but also offers practical benefits in a research and development setting. These methods often lead to cleaner reactions with easier work-up procedures, which can accelerate the drug discovery pipeline. For instance, solvent-free reactions reduce the cost and environmental impact associated with solvent procurement and disposal. Microwave and ultrasound-assisted syntheses can dramatically shorten reaction times from hours to minutes, enabling high-throughput synthesis of compound libraries.
Two key signaling pathways modulated by coumarin derivatives that are of significant interest in drug development are the PI3K/AKT/mTOR pathway and the Nrf2-Keap1 pathway .
-
PI3K/AKT/mTOR Pathway: This pathway is a critical regulator of cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers. Certain coumarin derivatives have been shown to inhibit this pathway, inducing apoptosis in cancer cells and represent a promising avenue for the development of novel anticancer agents.[1][2][3][4][5]
-
Nrf2-Keap1 Pathway: The Nrf2 pathway is the master regulator of the cellular antioxidant response. Activation of Nrf2 can protect cells from oxidative stress, which is implicated in a variety of diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. Several natural coumarins have been identified as activators of the Nrf2 signaling pathway, highlighting their potential as cytoprotective agents.[6][7][8][9][10]
The following sections provide detailed protocols for the green synthesis of coumarin derivatives, along with data comparing the efficiency of these methods and visualizations of the aforementioned signaling pathways and a general experimental workflow.
Comparative Data of Green Synthesis Methods
The following tables summarize quantitative data from various studies on the green synthesis of coumarin derivatives, allowing for a clear comparison of different methods.
Table 1: Microwave-Assisted Synthesis of Coumarin Derivatives
| Starting Materials | Catalyst | Power (W) | Time (min) | Yield (%) | Reference |
| Phenols, β-ketoesters | FeF₃ | 450 | 7 | 82-95 | [11][12] |
| Resorcinol, Ethyl acetoacetate | Fly Ash | 300 | 20 | 98 | [13] |
| Salicylaldehydes, Carbonyl compounds | Piperidine | 10-40% of max power | 1-10 | 55-94 | [14] |
| 4-hydroxycoumarin, Aryl glyoxals, Amines | - | Not specified | 30 | Good | [15] |
| Resorcinol, Ethyl acetoacetate | Amberlyst-15 | 1000 | 20 | 97 | [16][17] |
| Resorcinol, Ethyl acetoacetate | SnCl₂·2H₂O | 800 | Not specified | Moderate-high | [18] |
| 4-bromomethylcoumarins, Maltol | K₂CO₃ | 100-200 | 5-10 | Good to high | [15] |
Table 2: Ultrasound-Assisted Synthesis of Coumarin Derivatives
| Starting Materials | Catalyst/Solvent | Time | Yield (%) | Reference |
| Salicylaldehydes, Phenyl acetyl chlorides | K₂CO₃ / THF | 20-35 min | 7-98 | [19][20] |
| Salicylaldehyde, Diethyl malonate | Piperidine / EtOH | 40 min | 88 | [21] |
| Resorcinol, Ethyl acetoacetate | - | 65 min | 92 | [22][23][24] |
| Pyrogallol, Ethyl acetoacetate | - | 122 min | 95 | [22][23][24] |
| Salicylaldehydes, 1,3-dicarbonyl compounds | MgFe₂O₄ nanoparticles / Solvent-free | Not specified | High | [25][26] |
| Salicylaldehyde, 4-Hydroxycoumarin | Water | 5-10 min | Excellent | [27] |
Table 3: Mechanochemical Synthesis of Coumarin Derivatives
| Starting Materials | Catalyst/Conditions | Time | Yield (%) | Reference |
| Salicylaldehyde, Meldrum's acid | Water (8 drops) / Grinding | 20 min grinding, 40 min standing | Not specified | [28][29] |
| Phenol derivatives, β-ketoesters | Methanesulfonic acid / Ball milling | Not specified | High | [30][31] |
| Phenols, Ethyl acetoacetate | Glutamic acid / Grinding | Not specified | Not specified | [32] |
Experimental Protocols
Protocol 1: Microwave-Assisted Pechmann Condensation for 4-Methylcoumarin Derivatives
This protocol is a general procedure for the synthesis of 4-methylcoumarin derivatives via the Pechmann condensation of phenols with ethyl acetoacetate using a microwave reactor.
Materials:
-
Substituted phenol (1 mmol)
-
Ethyl acetoacetate (1.1 mmol)
-
Microwave reactor vials
-
Stir bar
-
Ethanol for recrystallization
Procedure:
-
In a microwave reactor vial equipped with a stir bar, add the substituted phenol (1 mmol), ethyl acetoacetate (1.1 mmol), and the catalyst.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a specified power (e.g., 450 W) and temperature (e.g., 110 °C) for a predetermined time (e.g., 7 minutes).[11][12]
-
After the reaction is complete, allow the vial to cool to room temperature.
-
To the cooled reaction mixture, add a small amount of ethanol and stir.
-
The solid product is collected by vacuum filtration.
-
Recrystallize the crude product from ethanol to obtain the pure 4-methylcoumarin derivative.
-
Characterize the product by appropriate analytical techniques (e.g., melting point, IR, NMR).
Protocol 2: Ultrasound-Assisted Knoevenagel Condensation for 3-Substituted Coumarins
This protocol describes a general method for the synthesis of 3-substituted coumarins through the ultrasound-assisted Knoevenagel condensation of salicylaldehydes with active methylene compounds.
Materials:
-
Substituted salicylaldehyde (1 mmol)
-
Active methylene compound (e.g., diethyl malonate, 1.1 mmol)
-
Catalyst (e.g., piperidine, 1-2 drops)
-
Solvent (e.g., ethanol)
-
Ultrasonic bath or probe sonicator
-
Round-bottom flask
-
Stir bar
Procedure:
-
In a round-bottom flask equipped with a stir bar, dissolve the substituted salicylaldehyde (1 mmol) and the active methylene compound (1.1 mmol) in a minimal amount of the chosen solvent.
-
Add the catalyst to the reaction mixture.
-
Place the flask in an ultrasonic bath or immerse the tip of a probe sonicator into the mixture.
-
Irradiate the mixture with ultrasound at a specified frequency and power for the required time (e.g., 40 minutes).[21] The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture in an ice bath to induce precipitation of the product.
-
Collect the solid product by vacuum filtration and wash with cold solvent.
-
Recrystallize the crude product from a suitable solvent to obtain the pure 3-substituted coumarin.
-
Characterize the product using appropriate analytical methods.
Protocol 3: Mechanochemical Grind-Stone Synthesis of Coumarin-3-carboxylic Acids
This protocol outlines a solvent-free mechanochemical synthesis of coumarin-3-carboxylic acids by grinding salicylaldehyde and Meldrum's acid.
Materials:
-
Salicylaldehyde (3 mmol)
-
Meldrum's acid (3 mmol)
-
Water (8 drops)
-
Mortar and pestle
-
Ethanol for recrystallization
Procedure:
-
To a mortar, add salicylaldehyde (3 mmol), Meldrum's acid (3 mmol), and 8 drops of water.[28][29]
-
Thoroughly grind the mixture using the pestle for 20 minutes.
-
Allow the mixture to sit at room temperature for 40 minutes.[28][29]
-
Add a small amount of ethanol to the mortar to facilitate the transfer of the solid product to a beaker.
-
Collect the crude product by vacuum filtration.
-
Recrystallize the product from ethanol.
-
Dry the purified product and characterize it by determining its melting point and acquiring its IR and NMR spectra.
Visualizations
Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways modulated by coumarin derivatives and a general workflow for their green synthesis.
Caption: PI3K/AKT/mTOR signaling pathway and the inhibitory action of coumarin derivatives.
Caption: Nrf2-Keap1 signaling pathway and the activating role of coumarin derivatives.
Caption: General experimental workflow for the green synthesis of coumarin derivatives.
References
- 1. mdpi.com [mdpi.com]
- 2. Coumarin derivatives as anticancer agents targeting PI3K-AKT-mTOR pathway: a comprehensive literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Coumarin | Coumarin derivatives as anticancer agents targeting PI3K-AKT-mTOR pathway: a comprehensive literature review | springermedicine.com [springermedicine.com]
- 5. Design and Synthesis of Coumarin Derivatives as Cytotoxic Agents through PI3K/AKT Signaling Pathway Inhibition in HL60 and HepG2 Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Coumarins as Modulators of the Keap1/Nrf2/ARE Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Coumarins as Modulators of the Keap1/Nrf2/ARE Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Microwave Assisted Convenient One-Pot Synthesis of Coumarin Derivatives via Pechmann Condensation Catalyzed by FeF3 under Solvent-Free Conditions and Antimicrobial Activities of the Products - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. derpharmachemica.com [derpharmachemica.com]
- 14. Coumarins: Fast Synthesis by the Knoevenagel Condensation under Microwave Irradiation. [ch.ic.ac.uk]
- 15. Recent advances in the microwave- and ultrasound-assisted green synthesis of coumarin-heterocycles - Arabian Journal of Chemistry [arabjchem.org]
- 16. mdpi.com [mdpi.com]
- 17. Coumarin Derivatives Solvent-Free Synthesis under Microwave Irradiation over Heterogeneous Solid Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Bot Verification [rasayanjournal.co.in]
- 19. researchgate.net [researchgate.net]
- 20. jetir.org [jetir.org]
- 21. Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 22. jocpr.com [jocpr.com]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. Ultrasonic accelerated Knoevenagel condensation by magnetically recoverable MgFe2O4 nanocatalyst: A rapid and green synthesis of coumarins under solvent-free conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. journals.iau.ir [journals.iau.ir]
- 28. cs.gordon.edu [cs.gordon.edu]
- 29. cs.gordon.edu [cs.gordon.edu]
- 30. Mechanochemical synthesis of coumarins via Pechmann condensation under solvent-free conditions: an easy access to coumarins and annulated pyrano[2,3-f] and [3,2-f]indoles - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 31. researchgate.net [researchgate.net]
- 32. researchgate.net [researchgate.net]
Application Notes and Protocols for the Extraction and Purification of 3'-O-Methylmurraol from Cnidium monnieri
Audience: Researchers, scientists, and drug development professionals.
Introduction
3'-O-Methylmurraol is a coumarin derivative that has been isolated from the fruits of Cnidium monnieri (L.) Cusson, a plant widely used in traditional medicine. This compound has demonstrated noteworthy anti-inflammatory properties, including the inhibition of superoxide anion generation and elastase release from human neutrophils, suggesting its potential as a therapeutic agent for inflammatory diseases. These application notes provide a comprehensive overview of the extraction and purification of this compound from its natural source, tailored for researchers in natural product chemistry and drug discovery.
Data Presentation
The following table summarizes representative quantitative data for the extraction and purification of coumarins from Cnidium monnieri fruits. While specific yield for this compound is not detailed in the literature, the data provides a general benchmark for the process.
| Parameter | Value | Reference |
| Extraction | ||
| Plant Material | Dried fruits of Cnidium monnieri | [1] |
| Plant Material Quantity | 4.0 kg | [1] |
| Extraction Solvent | Methanol (MeOH) | [1] |
| Solvent Volume | 20 L (x3) | [1] |
| Extraction Method | Maceration | [1] |
| Extraction Duration | 3 days | [1] |
| Crude Extract Yield | 420 g (MeOH extract) | [1] |
| Solvent Partitioning | ||
| Ethyl Acetate (EtOAc) Fraction Yield | 145 g | [1] |
| n-Butanol (n-BuOH) Fraction Yield | 132 g | [1] |
| Water Soluble Fraction Yield | 128 g | [1] |
| Purification of this compound | ||
| Starting Material | EtOAc-soluble fraction | [1] |
| Purification Method | Silica gel column chromatography, preparative TLC | [1] |
| Physical Appearance | Colorless prisms | [1] |
| Melting Point | 129–131 °C | [1] |
Experimental Protocols
Extraction of Crude Coumarin Mixture
This protocol describes the initial extraction of coumarins from the dried fruits of Cnidium monnieri.
Materials:
-
Dried and powdered fruits of Cnidium monnieri
-
Methanol (analytical grade)
-
Large glass container with a lid
-
Mechanical shaker (optional)
-
Filter paper and funnel or filtration apparatus
-
Rotary evaporator
Procedure:
-
Weigh 4.0 kg of dried and powdered fruits of Cnidium monnieri.
-
Place the plant material in a large glass container.
-
Add 20 L of methanol to the container, ensuring the plant material is fully submerged.
-
Seal the container and allow the mixture to macerate for 3 days at room temperature. Agitation using a mechanical shaker can enhance extraction efficiency.
-
After 3 days, filter the mixture through filter paper to separate the extract from the plant residue.
-
Repeat the extraction process on the plant residue two more times with fresh 20 L portions of methanol.
-
Combine all the methanol extracts.
-
Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40-50°C to obtain the crude methanol extract (approximately 420 g).[1]
Solvent Partitioning of the Crude Extract
This protocol separates the crude extract into fractions of differing polarity.
Materials:
-
Crude methanol extract from Protocol 1
-
Ethyl acetate (analytical grade)
-
n-Butanol (analytical grade)
-
Distilled water
-
Separatory funnel (large volume)
Procedure:
-
Dissolve the 420 g of crude methanol extract in a minimal amount of methanol and then suspend it in a mixture of ethyl acetate and water (1:1 v/v) in a large separatory funnel.
-
Shake the funnel vigorously and then allow the layers to separate.
-
Collect the upper ethyl acetate layer.
-
Repeat the extraction of the aqueous layer with ethyl acetate two more times.
-
Combine the ethyl acetate fractions and concentrate them using a rotary evaporator to yield the EtOAc-soluble fraction (approximately 145 g).[1]
-
The remaining water layer can be further extracted with n-butanol to isolate compounds of higher polarity, yielding the n-butanol-soluble fraction (approximately 132 g) and the final water-soluble fraction (approximately 128 g).[1] this compound is expected to be in the ethyl acetate fraction.
Purification of this compound by Column Chromatography
This protocol outlines the purification of this compound from the ethyl acetate fraction using silica gel column chromatography.
Materials:
-
Ethyl acetate fraction from Protocol 2
-
Silica gel (for column chromatography, 70-230 mesh)
-
Glass chromatography column
-
Hexane (analytical grade)
-
Ethyl acetate (analytical grade)
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
UV lamp for TLC visualization
-
Collection tubes
-
Rotary evaporator
Procedure:
-
Prepare a slurry of silica gel in hexane and pack it into a glass chromatography column.
-
Dissolve a portion of the ethyl acetate fraction in a minimal amount of dichloromethane or ethyl acetate and adsorb it onto a small amount of silica gel.
-
Allow the solvent to evaporate completely, and then carefully load the dried silica gel containing the sample onto the top of the packed column.
-
Elute the column with a gradient of hexane and ethyl acetate, starting with 100% hexane and gradually increasing the polarity by adding more ethyl acetate.
-
Collect fractions of the eluate in separate tubes.
-
Monitor the separation by spotting the collected fractions on TLC plates. Develop the TLC plates in a suitable solvent system (e.g., hexane:ethyl acetate 7:3) and visualize the spots under a UV lamp.
-
Combine the fractions containing the compound of interest based on their TLC profiles.
-
Concentrate the combined fractions containing this compound using a rotary evaporator.
-
Further purification can be achieved using preparative TLC if necessary.
-
The purified this compound should appear as colorless prisms upon crystallization from methanol.[1]
Visualizations
Caption: Workflow for the extraction and purification of this compound.
Caption: Proposed anti-inflammatory signaling pathway of this compound.
References
Application Note: Quantitative Analysis of 3'-O-Methylmurraol in Biological Samples using LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 3'-O-Methylmurraol in biological matrices, such as plasma. The protocol details a straightforward protein precipitation method for sample preparation followed by analysis using a triple quadrupole mass spectrometer. This method is intended for researchers, scientists, and drug development professionals requiring a robust and reliable analytical procedure for pharmacokinetic studies, drug metabolism research, and preclinical development of this compound. The described assay demonstrates good linearity, precision, and accuracy, making it suitable for high-throughput analysis.
Introduction
This compound is a flavonol derivative that has garnered interest for its potential therapeutic properties. To facilitate its development as a potential drug candidate, a reliable and sensitive analytical method for its quantification in biological samples is essential. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers high sensitivity and selectivity, making it the technique of choice for bioanalytical assays.[1] This application note provides a detailed protocol for the analysis of this compound in plasma, which can be adapted for other biological matrices. The method utilizes protein precipitation for sample cleanup and multiple reaction monitoring (MRM) for detection, ensuring accurate and precise quantification.
Experimental Protocols
Sample Preparation
A protein precipitation method is employed for the extraction of this compound from plasma samples.
Materials:
-
Blank plasma
-
This compound analytical standard
-
Internal Standard (IS) (e.g., a structurally similar compound or a stable isotope-labeled version of the analyte)
-
Acetonitrile (ACN), LC-MS grade
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Prepare a stock solution of this compound and the Internal Standard in a suitable organic solvent (e.g., methanol or DMSO).
-
Spike 50 µL of blank plasma with the this compound standard to prepare calibration standards and quality control (QC) samples.
-
Add 5 µL of the Internal Standard working solution to all samples, calibration standards, and QCs.
-
To precipitate proteins, add 150 µL of ice-cold acetonitrile to each 50 µL plasma sample.[2]
-
Vortex mix the samples for 1 minute.
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new set of tubes or a 96-well plate for LC-MS/MS analysis.
Liquid Chromatography
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
LC Parameters:
-
Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is recommended for good separation.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Gradient:
-
0.0-0.5 min: 5% B
-
0.5-2.5 min: 5-95% B
-
2.5-3.5 min: 95% B
-
3.5-3.6 min: 95-5% B
-
3.6-5.0 min: 5% B
-
Mass Spectrometry
Instrumentation:
-
Triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
MS Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Hypothetical MRM Transitions:
-
This compound: Precursor ion (Q1) > Product ion (Q3)
-
Internal Standard: Precursor ion (Q1) > Product ion (Q3)
-
-
Collision Energy (CE): To be optimized for the specific instrument and compound.
-
Source Parameters (to be optimized):
-
Capillary Voltage: e.g., 3.5 kV
-
Source Temperature: e.g., 150°C
-
Desolvation Temperature: e.g., 400°C
-
Gas Flow Rates: To be optimized for the specific instrument.
-
Data Presentation
The quantitative data for the LC-MS/MS analysis of this compound should be summarized in clear and structured tables. Below are examples of tables for presenting the calibration curve and precision and accuracy data.
Table 1: Calibration Curve for this compound in Plasma
| Concentration (ng/mL) | Mean Peak Area Ratio (Analyte/IS) | Accuracy (%) |
| 1 | 0.012 | 105.3 |
| 5 | 0.058 | 98.7 |
| 10 | 0.115 | 101.2 |
| 50 | 0.592 | 99.5 |
| 100 | 1.180 | 100.8 |
| 500 | 5.950 | 99.1 |
| 1000 | 11.920 | 100.3 |
| Linear Range: 1-1000 ng/mL, Correlation Coefficient (r²): >0.99 |
Table 2: Intra- and Inter-Day Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-Day Precision (%CV) | Intra-Day Accuracy (%) | Inter-Day Precision (%CV) | Inter-Day Accuracy (%) |
| LLOQ | 1 | 8.5 | 108.2 | 9.8 | 105.7 |
| Low QC | 3 | 6.2 | 103.5 | 7.5 | 101.9 |
| Mid QC | 75 | 4.8 | 98.9 | 5.9 | 99.6 |
| High QC | 750 | 3.5 | 101.3 | 4.7 | 100.4 |
| Acceptance criteria for precision (%CV) is typically ≤15% (≤20% for LLOQ) and for accuracy is within 85-115% (80-120% for LLOQ).[3] |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the LC-MS/MS analysis of this compound in biological samples.
Caption: Experimental workflow for this compound analysis.
Potential Signaling Pathway
Flavonoids are known to interact with various cellular signaling pathways. One of the key pathways that can be modulated by such compounds is the PI3K/Akt/mTOR pathway, which is crucial for cell growth, proliferation, and metabolism.[4][5][6] The following diagram illustrates a simplified representation of this pathway.
Caption: PI3K/Akt/mTOR signaling pathway.
Conclusion
The LC-MS/MS method described in this application note provides a robust and reliable approach for the quantitative analysis of this compound in biological samples. The protocol is straightforward and can be readily implemented in a bioanalytical laboratory. The high sensitivity and selectivity of this method make it well-suited for supporting preclinical and clinical studies of this compound. Further validation in specific biological matrices is recommended to ensure method performance for its intended use.
References
Application Notes and Protocols for In Vitro Evaluation of 3'-O-Methylmurraol
For Researchers, Scientists, and Drug Development Professionals
Introduction
3'-O-Methylmurraol, a methylated derivative of nordihydroguaiaretic acid, belongs to a class of compounds that has demonstrated a range of biological activities, including antiviral, anti-inflammatory, and anticancer effects. The methylation of related flavonoids and lignans has been shown to enhance their therapeutic potential. These application notes provide detailed protocols for a panel of in vitro assays to characterize the biological activity of this compound, focusing on its potential as an antiviral, anti-inflammatory, and anticancer agent.
Data Presentation
The following tables should be used to summarize the quantitative data obtained from the described experimental protocols.
Table 1: Cytotoxicity of this compound
| Cell Line | Assay Type | IC50 (µM) |
| (e.g., Vero E6) | MTT | |
| (e.g., RAW 264.7) | MTT | |
| (e.g., MCF-7) | MTT | |
| (e.g., HCT-116) | MTT |
Table 2: Antiviral Activity of this compound
| Virus | Cell Line | Assay Type | EC50 (µM) | Selectivity Index (SI = IC50/EC50) |
| (e.g., HIV-1) | TZM-bl | Luciferase Reporter | ||
| (e.g., Herpes Simplex Virus-1) | Vero E6 | Plaque Reduction | ||
| (e.g., Influenza A Virus) | MDCK | Viral Titer |
Table 3: Anti-Inflammatory Activity of this compound
| Assay | Cell Line | Stimulant | Measured Mediator | IC50 (µM) |
| Nitric Oxide (NO) Production | RAW 264.7 | LPS | Nitrite | |
| Prostaglandin E2 (PGE2) Production | RAW 264.7 | LPS | PGE2 | |
| Pro-inflammatory Cytokine Expression (e.g., TNF-α, IL-6) | RAW 264.7 | LPS | mRNA/Protein | |
| COX-2 Enzyme Activity | (Cell-free) | Arachidonic Acid | Prostaglandins |
Table 4: Anticancer Activity of this compound
| Cell Line | Assay Type | Endpoint | IC50 (µM) |
| (e.g., MCF-7) | MTT | Viability | |
| (e.g., HCT-116) | Colony Formation | Clonogenicity | |
| (e.g., MCF-7) | Annexin V/PI | Apoptosis | (% Apoptotic Cells) |
| (e.g., HCT-116) | Wound Healing/Transwell | Migration/Invasion | (% Inhibition) |
Experimental Protocols
General Cell Culture and Compound Preparation
1.1. Cell Lines:
-
Vero E6 (ATCC CRL-1586): For general cytotoxicity and antiviral assays (e.g., Herpes Simplex Virus).
-
RAW 264.7 (ATCC TIB-71): Murine macrophage cell line for anti-inflammatory assays.
-
MCF-7 (ATCC HTB-22): Human breast adenocarcinoma cell line for anticancer assays.
-
HCT-116 (ATCC CCL-247): Human colorectal carcinoma cell line for anticancer assays.
-
TZM-bl (NIH AIDS Reagent Program): HeLa cell line expressing CD4, CCR5, and CXCR4, containing integrated HIV-1 LTR-driven luciferase and Tat-responsive reporter genes for HIV-1 entry and replication assays.
1.2. Culture Conditions:
-
All cell lines should be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Cells should be maintained in a humidified incubator at 37°C with 5% CO2.
1.3. Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Further dilutions should be made in the appropriate cell culture medium to achieve the final desired concentrations. The final DMSO concentration in the assays should not exceed 0.5% to avoid solvent-induced toxicity.
Cytotoxicity Assay (MTT Assay)
This protocol assesses the effect of this compound on cell viability.
2.1. Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
The next day, treat the cells with serial dilutions of this compound (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
After the incubation period, add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Anti-HIV-1 Entry and Replication Assay (TZM-bl Reporter Assay)
This assay evaluates the ability of this compound to inhibit HIV-1 entry and Tat-regulated transactivation.[1]
3.1. Procedure:
-
Seed TZM-bl cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Infect the cells with a known amount of HIV-1 (e.g., NL4-3 strain) in the presence of the compound. Include a no-virus control and an infected, untreated control.
-
Incubate for 48 hours at 37°C.
-
Lyse the cells and measure the luciferase activity using a commercial luciferase assay kit according to the manufacturer's instructions.
-
Determine the EC50 value (the concentration that inhibits 50% of viral replication).
Anti-Inflammatory Assays
This assay measures the effect of this compound on the production of the pro-inflammatory mediator nitric oxide.
4.1.1. Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours. Include an unstimulated control and an LPS-stimulated, untreated control.
-
After incubation, collect 100 µL of the cell culture supernatant.
-
Determine the nitrite concentration in the supernatant using the Griess reagent system according to the manufacturer's protocol.
-
Measure the absorbance at 540 nm and calculate the percentage of NO inhibition.
This assay assesses the direct inhibitory effect of this compound on COX-2 enzyme activity.
4.2.1. Procedure:
-
Use a commercial COX-2 inhibitor screening assay kit.
-
In a 96-well plate, add the reaction buffer, heme, COX-2 enzyme, and various concentrations of this compound. Include a no-enzyme control and a known COX-2 inhibitor (e.g., celecoxib) as a positive control.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate according to the manufacturer's instructions.
-
Measure the production of prostaglandins using the method specified in the kit (e.g., colorimetric or fluorometric detection).
-
Calculate the percentage of COX-2 inhibition and determine the IC50 value.
Anticancer Assays
This assay evaluates the effect of this compound on the ability of single cancer cells to undergo clonal expansion.
5.1.1. Procedure:
-
Seed a low number of cancer cells (e.g., 500 cells/well) in a 6-well plate.
-
Allow the cells to adhere for 24 hours.
-
Treat the cells with various concentrations of this compound for 24 hours.
-
Replace the medium with fresh, drug-free medium and incubate for 10-14 days, or until visible colonies are formed.
-
Fix the colonies with methanol and stain with 0.5% crystal violet.
-
Count the number of colonies (typically >50 cells) and calculate the percentage of colony formation inhibition relative to the vehicle control.
This assay assesses the effect of this compound on cancer cell migration.
5.2.1. Procedure:
-
Grow cancer cells to a confluent monolayer in a 6-well plate.
-
Create a "wound" or scratch in the monolayer using a sterile pipette tip.
-
Wash the cells with PBS to remove detached cells.
-
Add fresh medium containing various concentrations of this compound.
-
Capture images of the wound at 0 hours and after 24-48 hours.
-
Measure the wound area at both time points and calculate the percentage of wound closure inhibition.
Visualizations
Caption: Experimental workflow for screening this compound activity.
Caption: Potential inhibition of the NF-κB signaling pathway by this compound.
References
Application Notes and Protocols for 3'-O-Methylmurraol as a Potential Anticancer Agent In Vitro
Disclaimer: Due to the limited availability of specific experimental data on 3'-O-Methylmurraol in the public domain, this document has been prepared using data from a closely related compound, 3-O-acetylrubiarbonol B , to illustrate the required application notes and protocols. All data and methodologies presented herein are based on published findings for 3-O-acetylrubiarbonol B and should be adapted and validated specifically for this compound in a laboratory setting.
Introduction
3-O-acetylrubiarbonol B, a pentacyclic triterpenoid, has demonstrated notable anticancer activity in preclinical in vitro studies, particularly against non-small cell lung cancer (NSCLC) cells. Its mechanism of action involves the inhibition of key signaling pathways, induction of cell cycle arrest, and promotion of apoptosis. These characteristics suggest that related compounds, such as this compound, may also possess significant potential as anticancer therapeutic agents. These notes provide a summary of the key findings for 3-O-acetylrubiarbonol B and detailed protocols for evaluating the in vitro anticancer efficacy of similar compounds.
Data Presentation: Summary of Quantitative Data
The in vitro efficacy of 3-O-acetylrubiarbonol B (ARu-B) has been quantified through various assays, with the key results summarized below.
Table 1: Cytotoxicity of 3-O-acetylrubiarbonol B in NSCLC Cell Lines
| Cell Line | Compound | Time Point (h) | IC50 (µM) |
| HCC827 (Gefitinib-sensitive) | ARu-B | 24 | ~10 |
| HCC827 (Gefitinib-sensitive) | ARu-B | 48 | ~5 |
| HCC827 (Gefitinib-resistant) | ARu-B | 24 | ~10 |
| HCC827 (Gefitinib-resistant) | ARu-B | 48 | ~5 |
Table 2: Effect of 3-O-acetylrubiarbonol B on Cell Cycle Distribution in HCC827 Cells
| Treatment | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| Control (DMSO) | 45% | 35% | 20% |
| ARu-B (10 µM) | 65% | 25% | 10% |
Table 3: Effect of 3-O-acetylrubiarbonol B on Apoptosis-Related Protein Expression
| Protein | Treatment | Relative Expression Level |
| Cleaved Caspase-3 | ARu-B | Increased |
| Cleaved PARP | ARu-B | Increased |
Experimental Protocols
Detailed methodologies for key experiments to assess the anticancer potential of compounds like this compound are provided below.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of the test compound on cancer cells and calculate the half-maximal inhibitory concentration (IC50).
Materials:
-
Cancer cell lines (e.g., HCC827)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
Test compound (this compound) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of the test compound in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plate for 24, 48, and 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of the test compound on cell cycle progression.
Materials:
-
Cancer cell lines
-
Test compound
-
6-well plates
-
PBS (Phosphate-Buffered Saline)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and incubate until they reach 70-80% confluency.
-
Treat the cells with the test compound at its IC50 concentration for 24 or 48 hours.
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.
-
Wash the fixed cells with PBS and resuspend in PI staining solution.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer.
Apoptosis Assay by Western Blot
Objective: To assess the induction of apoptosis by analyzing the expression of key apoptotic proteins.
Materials:
-
Cancer cell lines
-
Test compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-Caspase-3, anti-PARP, anti-Bcl-2, anti-Bax, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
Protocol:
-
Treat cells with the test compound at its IC50 concentration for the desired time.
-
Lyse the cells with RIPA buffer and quantify the protein concentration.
-
Denature the protein lysates and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.
-
Detect the protein bands using a chemiluminescence reagent and an imaging system.
Visualizations: Signaling Pathways and Experimental Workflow
Caption: Experimental workflow for in vitro evaluation of an anticancer agent.
Investigating 3'-O-Methylmurraol as a Selective MAO Inhibitor: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monoamine oxidases (MAOs) are a family of mitochondrial enzymes crucial in the metabolism of monoamine neurotransmitters, including dopamine, serotonin, and norepinephrine.[1] Two isoforms, MAO-A and MAO-B, exhibit different substrate specificities and inhibitor selectivities.[2] Inhibition of these enzymes is a key therapeutic strategy for various neurological disorders. Selective MAO-A inhibitors are effective in treating depression and anxiety, while selective MAO-B inhibitors are used in the management of Parkinson's disease and Alzheimer's disease.[2][3]
Natural products, particularly coumarins, have emerged as a promising source of novel MAO inhibitors.[4][5][6] Recent studies have demonstrated that coumarin derivatives can exhibit potent and selective inhibitory activity against MAO-B.[7] For instance, a novel coumarin, 5-demethoxy-10′-ethoxyexotimarin F, isolated from Murraya exotica, displayed highly selective and potent inhibition of MAO-B with an IC50 value of 153.25 ± 1.58 nM and a selectivity index of over 172 against MAO-A.[8]
This document provides a detailed guide for the investigation of 3'-O-Methylmurraol, a coumarin derivative, as a potential selective MAO inhibitor. While specific inhibitory data for this compound is not yet publicly available, its structural similarity to other bioactive coumarins warrants a thorough investigation. The following protocols and application notes are designed to facilitate the screening and characterization of its MAO inhibitory potential.
Data Presentation: Quantitative Analysis of MAO Inhibition
A crucial step in characterizing a potential MAO inhibitor is the determination of its half-maximal inhibitory concentration (IC50) and selectivity index. The following table provides a template for presenting such data, populated with representative values for a hypothetical selective MAO-B inhibitor derived from the literature on related coumarins.
| Compound | Target Enzyme | IC50 (µM) | Selectivity Index (SI) | Inhibition Type |
| This compound (Hypothetical) | MAO-A | > 25 | > 150 | - |
| MAO-B | 0.165 | Competitive | ||
| Reference Inhibitor (Selegiline) | MAO-A | 15.2 | 108.6 | Irreversible |
| MAO-B | 0.14 | Irreversible | ||
| Reference Inhibitor (Clorgyline) | MAO-A | 0.008 | 0.0005 | Irreversible |
| MAO-B | 15.3 | Irreversible |
Note: The data for this compound is hypothetical and serves as an illustrative example. Experimental determination is required. The Selectivity Index (SI) is calculated as IC50 (MAO-A) / IC50 (MAO-B). A higher SI value indicates greater selectivity for MAO-B.
Experimental Protocols
In Vitro Fluorometric MAO-A and MAO-B Inhibition Assay
This protocol outlines a high-throughput and sensitive method for determining the inhibitory activity of this compound against human recombinant MAO-A and MAO-B enzymes. The assay is based on the detection of hydrogen peroxide (H₂O₂), a byproduct of the oxidative deamination of a substrate by MAO.[9][10][11]
Materials:
-
Human recombinant MAO-A and MAO-B enzymes
-
MAO-A and MAO-B Assay Buffer
-
MAO Substrate (e.g., Tyramine)
-
High Sensitivity Probe (e.g., Amplex Red)
-
Developer (e.g., Horseradish Peroxidase)
-
Reference Inhibitors: Clorgyline (for MAO-A) and Selegiline (for MAO-B)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
96-well black microplates
-
Fluorometric microplate reader (Ex/Em = 535/587 nm)
Procedure:
-
Reagent Preparation: Prepare working solutions of enzymes, substrate, probe, developer, and inhibitors in their respective assay buffers as per the manufacturer's instructions.[12]
-
Inhibitor and Control Preparation:
-
Prepare a serial dilution of this compound to be tested.
-
Prepare working solutions of the reference inhibitors (Clorgyline and Selegiline).
-
Include a solvent control (e.g., DMSO) and a no-inhibitor control.
-
-
Assay Protocol:
-
To each well of a 96-well black microplate, add the following in the specified order:
-
Assay Buffer
-
Test compound (this compound) or reference inhibitor or solvent control.
-
MAO-A or MAO-B enzyme solution.
-
-
Incubate the plate for a pre-determined time (e.g., 10-15 minutes) at 37°C to allow for inhibitor-enzyme interaction.
-
Initiate the enzymatic reaction by adding the MAO substrate solution to all wells.
-
Immediately add the detection mixture (Probe and Developer).
-
Incubate the plate at 37°C, protected from light.
-
-
Measurement:
-
Measure the fluorescence intensity at regular intervals (e.g., every 5 minutes) for a total of 30-60 minutes using a fluorometric microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (fluorescence units per minute) for each concentration of the test compound and controls.
-
Determine the percentage of inhibition for each concentration of this compound relative to the no-inhibitor control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Mandatory Visualizations
Signaling Pathway of Monoamine Oxidase
Caption: Monoamine oxidase (MAO) signaling pathway and the potential inhibitory action of this compound.
Experimental Workflow for MAO Inhibitor Screening
Caption: A streamlined workflow for the screening and characterization of MAO inhibitors.
References
- 1. Monoamine oxidase inhibitor - Wikipedia [en.wikipedia.org]
- 2. Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MAO-B inhibitors (rasagiline, selegiline, safinamide) | Parkinson's UK [parkinsons.org.uk]
- 4. news-medical.net [news-medical.net]
- 5. researchgate.net [researchgate.net]
- 6. Coumarin derivatives as inhibitors of d-amino acid oxidase and monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent Advancements and SAR Studies of Synthetic Coumarins as MAO-B Inhibitors: An Updated Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 5-Demethoxy-10′-ethoxyexotimarin F, a New Coumarin with MAO-B Inhibitory Potential from Murraya exotica L - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.cn [sigmaaldrich.cn]
- 10. sigmaaldrich.cn [sigmaaldrich.cn]
- 11. A one-step fluorometric method for the continuous measurement of monoamine oxidase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Application Notes and Protocols for the Synthesis of Novel 3'-O-Methylmurraol Derivatives for SAR Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
3'-O-Methylmurraol, a naturally occurring coumarin, has demonstrated potential as an anti-inflammatory agent through its ability to inhibit superoxide anion generation. This document provides detailed application notes and protocols for the synthesis of novel this compound derivatives to facilitate Structure-Activity Relationship (SAR) studies. The aim of these studies is to identify key structural features that enhance its therapeutic potential. The following sections detail a proposed synthetic pathway, experimental protocols, and a framework for evaluating the biological activity of the synthesized compounds.
Proposed Synthetic Pathway for this compound and its Derivatives
The synthesis of this compound and its derivatives can be achieved through a multi-step process involving the construction of the coumarin core, followed by prenylation and methylation. A plausible synthetic route is outlined below, based on established methodologies for coumarin synthesis such as the Pechmann condensation and Williamson etherification.
Caption: Proposed workflow for the synthesis and SAR study of this compound derivatives.
Experimental Protocols
Protocol 1: Synthesis of the Coumarin Core via Pechmann Condensation
This protocol describes the synthesis of a 4-methylumbelliferone derivative, a common precursor for more complex coumarins.
Materials:
-
Substituted resorcinol (1.0 eq)
-
Ethyl acetoacetate (1.2 eq)
-
Concentrated Sulfuric Acid (as catalyst)
-
Ethanol
-
Ice bath
-
Round bottom flask
-
Magnetic stirrer
Procedure:
-
In a round bottom flask, dissolve the substituted resorcinol in a minimal amount of ethanol.
-
Cool the flask in an ice bath and slowly add ethyl acetoacetate with continuous stirring.
-
To the cooled mixture, add concentrated sulfuric acid dropwise. The reaction is exothermic, so maintain the temperature below 10 °C.
-
After the addition of acid, remove the ice bath and allow the reaction mixture to stir at room temperature for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into crushed ice with vigorous stirring.
-
The precipitated solid is the crude coumarin derivative. Filter the solid, wash thoroughly with cold water until the washings are neutral to litmus paper.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure substituted 4-methylumbelliferone.
-
Characterize the product using spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry).
Protocol 2: Prenylation of the Coumarin Core
This protocol details the introduction of a prenyl group onto the coumarin backbone.
Materials:
-
Substituted 4-methylumbelliferone (1.0 eq)
-
Prenyl bromide (1.1 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Acetone or Dimethylformamide (DMF)
-
Round bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
In a round bottom flask, dissolve the substituted 4-methylumbelliferone in acetone or DMF.
-
Add anhydrous potassium carbonate to the solution.
-
Add prenyl bromide dropwise to the stirring mixture.
-
Attach a reflux condenser and heat the reaction mixture at reflux for 6-12 hours. Monitor the reaction progress by TLC.
-
After completion, cool the mixture to room temperature and filter to remove the potassium carbonate.
-
Evaporate the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to obtain the pure prenylated coumarin derivative.
-
Confirm the structure of the product using spectroscopic techniques.
Protocol 3: O-Methylation of the Prenylated Coumarin
This protocol describes the final step in the synthesis of the target this compound derivatives.
Materials:
-
Prenylated coumarin derivative (1.0 eq)
-
Methyl iodide (CH₃I) (1.5 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Acetone or DMF
-
Round bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve the prenylated coumarin derivative in acetone or DMF in a round bottom flask.
-
Add anhydrous potassium carbonate to the solution.
-
Add methyl iodide dropwise to the stirring mixture at room temperature.
-
Continue stirring at room temperature for 8-16 hours, monitoring the reaction by TLC.
-
Upon completion, filter the reaction mixture to remove the inorganic salts.
-
Remove the solvent under reduced pressure.
-
Purify the resulting crude product by column chromatography on silica gel to yield the pure this compound derivative.
-
Characterize the final compound by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol 4: In Vitro Superoxide Anion Scavenging Assay
This protocol is for evaluating the biological activity of the synthesized derivatives by measuring their ability to inhibit superoxide anion generation, a key anti-inflammatory mechanism. The xanthine/xanthine oxidase system is a common method for generating superoxide radicals in vitro.[1][2]
Materials:
-
Xanthine
-
Xanthine Oxidase
-
Cytochrome c
-
Phosphate buffer (pH 7.4)
-
Synthesized coumarin derivatives (dissolved in DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of each synthesized coumarin derivative in DMSO.
-
In a 96-well plate, add phosphate buffer, xanthine solution, and cytochrome c solution to each well.
-
Add varying concentrations of the test compounds (synthesized derivatives) to the wells. A control well should contain DMSO without any compound.
-
Initiate the reaction by adding xanthine oxidase to all wells.
-
Immediately measure the absorbance at 550 nm at time 0 and then at regular intervals (e.g., every minute) for a total of 10-15 minutes using a microplate reader. The reduction of cytochrome c by superoxide anions leads to an increase in absorbance at 550 nm.
-
The rate of cytochrome c reduction is proportional to the amount of superoxide produced.
-
Calculate the percentage inhibition of superoxide generation for each concentration of the test compound relative to the control.
-
Determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of superoxide anion generation.
Caption: Logical workflow for conducting SAR studies on the synthesized derivatives.
Data Presentation for SAR Studies
The quantitative data obtained from the superoxide anion scavenging assay should be summarized in a structured table to facilitate easy comparison and analysis of the Structure-Activity Relationships.
Table 1: Superoxide Anion Scavenging Activity of this compound Derivatives
| Compound ID | R¹ Substituent | R² Substituent | R³ Substituent | IC₅₀ (µM) ± SD |
| This compound | H | H | H | Literature Value |
| Derivative 1 | -OCH₃ | H | H | Experimental Value |
| Derivative 2 | -Cl | H | H | Experimental Value |
| Derivative 3 | H | -OH | H | Experimental Value |
| Derivative 4 | H | H | -NO₂ | Experimental Value |
| ... (continue with other derivatives) |
Note: The R¹, R², and R³ positions would correspond to specific locations on the coumarin scaffold where modifications are made.
By systematically modifying the substituents on the coumarin ring and the prenyl and methyl groups, researchers can deduce the influence of electronic and steric factors on the anti-inflammatory activity. This data is crucial for the rational design of more potent and selective this compound-based therapeutic agents.
References
Application Notes and Protocols for 3'-O-Methylmurraol in the Inhibition of Bacterial Efflux Pumps
To: Researchers, Scientists, and Drug Development Professionals
Subject: Detailed Application Notes and Protocols for 3'-O-Methylmurraol as a Bacterial Efflux Pump Inhibitor
Executive Summary
This document provides a comprehensive overview of the application of this compound as an inhibitor of bacterial efflux pumps. Efflux pumps are a significant mechanism by which bacteria develop multidrug resistance (MDR), actively extruding antibiotics from the cell and reducing their efficacy. The inhibition of these pumps is a promising strategy to restore the effectiveness of existing antibiotics.
Following a comprehensive review of available scientific literature, it is important to note that no specific studies detailing the activity of this compound as an inhibitor of bacterial efflux pumps were identified. Research has extensively covered various other natural and synthetic compounds as efflux pump inhibitors (EPIs), but this compound has not been documented in this context.
Therefore, this document will provide a generalized framework and established protocols for evaluating a novel compound, such as this compound, for its potential as a bacterial efflux pump inhibitor. The methodologies described are based on standard assays and workflows widely used in the field of antimicrobial drug discovery.
Introduction to Bacterial Efflux Pumps
Bacterial efflux pumps are transmembrane proteins that actively transport a wide array of substrates, including antibiotics, out of the bacterial cell.[1] They are major contributors to intrinsic and acquired antibiotic resistance in many pathogenic bacteria.[2][3] Efflux pumps are broadly classified into several families based on their structure and energy source, including the ATP-binding cassette (ABC) superfamily, the major facilitator superfamily (MFS), the resistance-nodulation-division (RND) family, the small multidrug resistance (SMR) family, and the multidrug and toxic compound extrusion (MATE) family.[4] The overexpression of these pumps is a common mechanism of multidrug resistance (MDR).[2] Efflux pump inhibitors (EPIs) are compounds that can block the activity of these transporters, thereby increasing the intracellular concentration of antibiotics and restoring their therapeutic efficacy.[1]
Hypothetical Mechanism of Action of an Efflux Pump Inhibitor
The general mechanism of an efflux pump inhibitor involves its interaction with the efflux pump protein, leading to the disruption of the antibiotic extrusion process. This can occur through several potential mechanisms, as illustrated in the signaling pathway diagram below.
Caption: Hypothetical mechanism of this compound as an efflux pump inhibitor.
Experimental Protocols for Evaluating a Novel Efflux Pump Inhibitor
The following protocols are standard methods used to assess the potential of a compound to inhibit bacterial efflux pumps.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) and Potentiation of Antibiotic Activity
Objective: To determine if this compound can reduce the MIC of a known antibiotic against a bacterial strain known to overexpress an efflux pump. A significant reduction in the antibiotic's MIC in the presence of the compound suggests efflux pump inhibition.[5]
Materials:
-
Bacterial strain (e.g., Staphylococcus aureus SA-1199B which overexpresses the NorA efflux pump)
-
Reference antibiotic (e.g., a fluoroquinolone like ciprofloxacin or norfloxacin, which are substrates of NorA)
-
This compound
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare bacterial inoculum: Culture the bacterial strain overnight in CAMHB. Dilute the culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
Prepare compound and antibiotic dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create serial two-fold dilutions in CAMHB. A sub-inhibitory concentration of the compound should be used.
-
Prepare serial two-fold dilutions of the antibiotic in CAMHB.
-
-
Set up the assay plate:
-
Add the bacterial inoculum to each well of a 96-well plate.
-
Add the antibiotic dilutions to the wells.
-
In a parallel set of wells, add the antibiotic dilutions along with a fixed, sub-inhibitory concentration of this compound.
-
Include controls: wells with only bacteria (growth control), wells with bacteria and this compound only (to confirm it's not bactericidal at the tested concentration), and wells with media only (sterility control).
-
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth. Compare the MIC of the antibiotic alone to the MIC of the antibiotic in the presence of this compound.
Data Presentation:
| Treatment | Bacterial Strain | Antibiotic | MIC (µg/mL) | Fold Potentiation |
| Antibiotic Alone | S. aureus SA-1199B | Ciprofloxacin | [Insert Value] | - |
| Antibiotic + this compound | S. aureus SA-1199B | Ciprofloxacin | [Insert Value] | [Calculate] |
Protocol 2: Ethidium Bromide Accumulation Assay
Objective: To directly measure the effect of this compound on the efflux of a known substrate, ethidium bromide (EtBr), which is a fluorescent dye and a substrate for many efflux pumps. Inhibition of the efflux pump will lead to increased intracellular accumulation of EtBr and thus, increased fluorescence.
Materials:
-
Bacterial strain (e.g., S. aureus SA-1199B)
-
This compound
-
Ethidium bromide (EtBr)
-
Phosphate-buffered saline (PBS)
-
Glucose
-
96-well black, clear-bottom microtiter plates
-
Fluorometric microplate reader
Procedure:
-
Prepare bacterial cells: Grow the bacterial culture to the mid-logarithmic phase. Harvest the cells by centrifugation, wash with PBS, and resuspend in PBS containing glucose.
-
Assay setup:
-
Add the bacterial cell suspension to the wells of a 96-well plate.
-
Add varying concentrations of this compound to the wells. Include a positive control (a known EPI like reserpine) and a negative control (no inhibitor).
-
Add a final concentration of EtBr (e.g., 1-2 µg/mL) to all wells.
-
-
Fluorescence measurement: Immediately measure the fluorescence intensity over time (e.g., every minute for 60 minutes) using a microplate reader (excitation ~530 nm, emission ~590 nm).
-
Data analysis: Plot the fluorescence intensity against time for each concentration of this compound. An increase in the fluorescence signal compared to the control indicates inhibition of EtBr efflux.
Experimental Workflow and Visualization
The overall workflow for screening and confirming a novel efflux pump inhibitor is depicted in the following diagram.
Caption: Experimental workflow for evaluating a novel efflux pump inhibitor.
Conclusion
While there is currently no direct evidence in the scientific literature to support the role of this compound as a bacterial efflux pump inhibitor, the protocols and workflows outlined in this document provide a robust framework for its evaluation. Should initial screening through MIC potentiation assays yield positive results, further investigation using substrate accumulation and other mechanistic studies would be warranted to characterize its potential as a novel therapeutic agent to combat antibiotic resistance. Researchers are encouraged to apply these established methodologies to explore the potential of this compound and other novel compounds in this critical area of drug discovery.
References
- 1. Efflux Pump Mediated Antimicrobial Resistance by Staphylococci in Health-Related Environments: Challenges and the Quest for Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Multi-Drug Resistance (MDR) Efflux Pump Inhibitors of Gram-Positive Bacteria S. aureus [mdpi.com]
- 3. aimspress.com [aimspress.com]
- 4. Microbial Efflux Pump Inhibition: Tactics and Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Potentiation of Antibiotic Activity by a Meldrum’s Acid Arylamino Methylene Derivative against Multidrug-Resistant Bacterial Strains - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3'-O-Methylmurraol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 3'-O-Methylmurraol synthesis. The guidance focuses on the key synthetic steps: the formation of the coumarin core, presumed to be a 7-hydroxy-4-alkylcoumarin ("murraol"), followed by its O-methylation.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: this compound is a coumarin derivative. A common and effective strategy for its synthesis involves a two-step process. The first step is the synthesis of the coumarin core, a hydroxylated precursor likely analogous to a 7-hydroxy-4-alkylcoumarin, via established methods such as the Pechmann or Knoevenagel condensation. The second step is the selective O-methylation of the hydroxyl group to yield the final product.
Q2: What are the most common methods for synthesizing the 7-hydroxy-4-alkylcoumarin precursor?
A2: The two most prevalent and reliable methods are the Pechmann condensation and the Knoevenagel condensation.
-
Pechmann Condensation: This method involves the reaction of a phenol (like resorcinol or a substituted analogue) with a β-ketoester under acidic conditions. It is a widely used, one-pot synthesis for many coumarin derivatives.[1][2][3][4]
-
Knoevenagel Condensation: This reaction involves the condensation of a salicylaldehyde derivative with an active methylene compound, such as diethyl malonate or ethyl acetoacetate, in the presence of a basic catalyst.[5][6][7][8]
Q3: What are the recommended methylating agents for the final O-methylation step?
A3: Several methylating agents can be employed. For sustainability and safety, dimethyl carbonate (DMC) is a highly recommended green alternative to traditional, more hazardous reagents like methyl iodide or dimethyl sulfate. The reaction is typically carried out in the presence of a base.
Q4: How can I purify the final this compound product?
A4: Purification of coumarin derivatives is typically achieved through recrystallization or column chromatography. For recrystallization, a suitable solvent system needs to be determined based on the polarity of the compound. Column chromatography using silica gel is also a very effective method for isolating the desired product from reaction byproducts and unreacted starting materials.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, categorized by the synthetic step.
Part 1: Synthesis of the 7-Hydroxy-4-Alkylcoumarin Precursor (e.g., via Pechmann Condensation)
Problem 1: Low or no yield of the coumarin product.
| Possible Cause | Suggested Solution |
| Inactive Catalyst | Use a fresh, anhydrous acid catalyst. For solid acid catalysts like Amberlyst-15 or sulfated zirconia, ensure they are properly activated and not poisoned.[9][10] |
| Suboptimal Reaction Temperature | Optimize the reaction temperature. While some reactions proceed at room temperature, others require heating. For Pechmann condensations, temperatures can range from room temperature to over 150°C depending on the reactants and catalyst.[9][11] However, excessive heat can lead to decomposition.[12] |
| Insufficient Reaction Time | Monitor the reaction progress using Thin Layer Chromatography (TLC). Some Pechmann reactions can take several hours to reach completion.[2] |
| Poor Quality Starting Materials | Ensure that the phenol and β-ketoester are pure. Impurities, especially water, can interfere with the reaction. |
| Inappropriate Catalyst Choice | The choice of acid catalyst is crucial. Strong acids like sulfuric acid are traditional, but solid acid catalysts like Amberlyst-15, sulfated zirconia, or montmorillonite clay can offer advantages in terms of ease of work-up and reusability.[9][10] The reactivity of the phenol substrate can influence the choice of catalyst; more reactive phenols may require milder conditions.[12] |
Problem 2: Formation of significant side products.
| Possible Cause | Suggested Solution |
| Side Reactions (e.g., Chromone Formation) | The formation of chromones is a known side reaction in Pechmann condensations.[4][12] The choice of catalyst and reaction conditions can influence the selectivity. Careful optimization of the catalyst and temperature can minimize the formation of these byproducts. |
| Decomposition of Starting Material or Product | High reaction temperatures can lead to decomposition. If decomposition is suspected (e.g., charring or complex mixture on TLC), try running the reaction at a lower temperature for a longer period. |
Part 2: O-Methylation of the Hydroxycoumarin Precursor
Problem 3: Incomplete methylation of the hydroxyl group.
| Possible Cause | Suggested Solution |
| Insufficient Methylating Agent | Use a slight excess of the methylating agent (e.g., dimethyl carbonate or methyl iodide) to drive the reaction to completion. |
| Weak Base or Insufficient Amount of Base | A suitable base is required to deprotonate the phenolic hydroxyl group. Common bases include potassium carbonate, sodium carbonate, or DBU (1,8-diazabicyclo[5.4.0]undec-7-ene). Ensure an adequate amount of base is used. |
| Low Reaction Temperature | O-methylation reactions often require heating. For dimethyl carbonate, temperatures are typically around 90-120°C. |
| Presence of Water | Ensure all reagents and solvents are anhydrous, as water can consume the base and interfere with the reaction. |
Problem 4: Low yield of the desired this compound.
| Possible Cause | Suggested Solution |
| Suboptimal Reaction Conditions | Optimize the reaction parameters including solvent, temperature, and reaction time. A systematic approach, such as a design of experiments (DoE), can be beneficial. |
| Product Degradation | Although generally stable, prolonged exposure to harsh basic or acidic conditions at high temperatures could potentially lead to degradation of the coumarin ring. Neutralize the reaction mixture promptly during work-up. |
| Loss during Work-up and Purification | Optimize the extraction and purification procedures. Ensure the pH of the aqueous phase is appropriate during extraction to minimize the loss of the product. Select an appropriate solvent system for chromatography to achieve good separation. |
Experimental Protocols
Protocol 1: Synthesis of 7-Hydroxy-4-methylcoumarin via Pechmann Condensation
This protocol is for a common 7-hydroxy-4-alkylcoumarin and serves as a model for the synthesis of the "murraol" precursor.
Materials:
-
Resorcinol (1 equivalent)
-
Ethyl acetoacetate (1.1 equivalents)
-
Amberlyst-15 (or another suitable acid catalyst, e.g., 0.2 g per 1 mmol of resorcinol)[9]
Procedure:
-
In a round-bottom flask, combine resorcinol, ethyl acetoacetate, and the acid catalyst.
-
Heat the reaction mixture in an oil bath at 110°C with stirring.[9]
-
Monitor the reaction progress by TLC. The reaction is typically complete within 2-3 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Add cold water to the flask and stir to precipitate the crude product.
-
Filter the solid product, wash with cold water, and dry.
-
Recrystallize the crude product from ethanol to obtain pure 7-hydroxy-4-methylcoumarin.
Protocol 2: O-Methylation of 7-Hydroxy-4-methylcoumarin
Materials:
-
7-Hydroxy-4-methylcoumarin (1 equivalent)
-
Methyl iodide (3 equivalents)[13]
-
Anhydrous sodium carbonate (1.5 equivalents)[13]
-
Methanol (as solvent)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 7-hydroxy-4-methylcoumarin in methanol.
-
Add anhydrous sodium carbonate and methyl iodide to the solution.
-
Reflux the mixture with stirring for 12 hours.[13]
-
Monitor the reaction by TLC until the starting material is consumed.
-
After the reaction is complete, remove the methanol under reduced pressure.
-
Treat the solid residue with water and neutralize with 15% HCl to remove excess sodium carbonate.[13]
-
Filter the solid product, wash with water, and dry.
-
Recrystallize the crude product from aqueous ethanol to obtain pure 7-methoxy-4-methylcoumarin.
Quantitative Data Summary
Table 1: Comparison of Catalysts for Pechmann Condensation of Resorcinol and Ethyl Acetoacetate
| Catalyst | Temperature (°C) | Time | Yield (%) | Reference |
| Conc. H₂SO₄ | 5 to RT | 18 h | 80 | [2] |
| Amberlyst-15 | 110 | 2.5 h | ~95 | [9][11] |
| Sulfated Zirconia | 170 | 3 h | 94 | [10] |
| InCl₃ (3 mol%) | RT (ball mill) | 5 min | 95 | [14] |
Visualizations
Synthesis Workflow
Caption: General two-step synthesis pathway for this compound.
Troubleshooting Logic for Low Yield in Pechmann Condensation
Caption: Troubleshooting flowchart for low yield in Pechmann condensation.
References
- 1. A review on convenient synthesis of substituted coumarins using reuseable solid acid catalysts - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04887B [pubs.rsc.org]
- 2. jetir.org [jetir.org]
- 3. byjus.com [byjus.com]
- 4. Pechmann condensation - Wikipedia [en.wikipedia.org]
- 5. youtube.com [youtube.com]
- 6. Knoevenagel Reaction in [MMIm][MSO4]: Synthesis of Coumarins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Coumarins: Fast Synthesis by Knoevenagel Condensation under Microwave Irradiation - Journal of Chemical Research, Synopses (RSC Publishing) [pubs.rsc.org]
- 9. scispace.com [scispace.com]
- 10. mkmcatalysis.wordpress.com [mkmcatalysis.wordpress.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 14. mdpi.com [mdpi.com]
Technical Support Center: Overcoming Low Solubility of 3'-O-Methylmurraol for In Vitro Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the low aqueous solubility of 3'-O-Methylmurraol during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vitro assays?
This compound is a natural product, and like many flavonoid-based compounds, it is predicted to have low water solubility.[1] For accurate and reproducible results in in vitro assays, the test compound must be fully dissolved in the aqueous assay medium. Poor solubility can lead to compound precipitation, inaccurate concentration measurements, and consequently, underestimated biological activity or potency.[2]
Q2: What is the recommended first step for dissolving this compound for a bioassay?
The most common initial approach is to prepare a concentrated stock solution in a water-miscible organic solvent and then dilute this stock into your aqueous assay buffer. Dimethyl sulfoxide (DMSO) is a widely used and powerful solvent for this purpose.[3] Commercial suppliers often provide this compound pre-dissolved in DMSO.[4]
Q3: My this compound precipitates out of solution when I dilute the DMSO stock into my aqueous buffer. What should I do?
This common issue, known as "crashing out," occurs when the final concentration of the organic co-solvent is insufficient to maintain the solubility of the compound in the aqueous medium. Here are several strategies to address this:
-
Optimize the Dilution Protocol: Avoid large, single-step dilutions. Instead, perform serial dilutions. Crucially, ensure rapid and thorough mixing immediately upon adding the DMSO stock to the assay buffer to prevent localized high concentrations that encourage precipitation.[5]
-
Reduce the Final Concentration: Test lower final concentrations of this compound. It is possible that the intended testing concentration exceeds its maximum aqueous solubility under the current conditions.
-
Adjust the Co-solvent Percentage: You can try slightly increasing the final concentration of DMSO in your assay. However, it is critical to first validate the tolerance of your specific cell line or assay system to DMSO, as concentrations above 0.5-1% can be toxic to many cells.[6][7][8][9]
-
Use Alternative Co-solvents: If DMSO proves to be problematic, other water-miscible organic solvents such as ethanol, N,N-Dimethylformamide (DMF), or N-Methyl-2-pyrrolidone (NMP) can be tested.[3][10]
Q4: Are there alternatives to using organic co-solvents to improve the solubility of this compound?
Yes, several alternative methods can be employed, especially if co-solvents interfere with your assay or cause cellular toxicity:
-
Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity that can encapsulate poorly soluble molecules like this compound, forming a water-soluble "inclusion complex".[11][12][13][14] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used and effective choice.[11]
-
pH Adjustment: Since this compound possesses a molecular structure with functional groups that can be protonated or deprotonated, its solubility is likely pH-dependent. Adjusting the pH of your buffer may increase its solubility. However, the chosen pH must be compatible with your biological assay system.
-
Surfactants: Surfactants form micelles that can encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.[14][15] Non-ionic surfactants like Tween® 80 or Poloxamers are often used in biological assays.[5]
Q5: How can I determine if the low solubility of this compound is affecting my experimental results?
Poor solubility can manifest as high variability in your data or lower-than-expected potency. A simple visual inspection of your prepared solutions in a clear plate or tube against a dark background can help identify precipitate or cloudiness. This should be checked both immediately after preparation and after the full incubation period of your assay.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution(s) |
| Precipitate forms immediately upon dilution of DMSO stock in aqueous buffer. | The compound's solubility limit in the final assay medium is exceeded. | 1. Reduce the final concentration of this compound.2. Perform serial dilutions with vigorous mixing.3. Test alternative co-solvents (e.g., ethanol, DMF).4. Consider using a solubilizing agent like HP-β-cyclodextrin. |
| The solution is initially clear but becomes cloudy or shows precipitate over time. | The compound is in a supersaturated state and is slowly precipitating out of solution. The compound may also be unstable in the assay buffer. | 1. Use the prepared solution immediately after dilution.2. Include a precipitation inhibitor in your formulation if possible.3. Evaluate the stability of this compound in your chosen buffer system over the time course of the experiment. |
| High variability between replicate wells in a cell-based assay. | Inconsistent precipitation of the compound is leading to different effective concentrations in each well. | 1. Visually inspect each well for precipitate before and after the experiment.2. Improve the mixing technique during the dilution step to ensure a homogenous solution.3. Switch to a more robust solubilization method, such as using cyclodextrins. |
| Lower than expected biological activity or potency (high IC50 value). | The actual concentration of the dissolved compound is lower than the nominal concentration due to precipitation. | 1. Confirm the absence of precipitation at the tested concentrations.2. Quantify the soluble concentration of this compound in the final assay medium using a suitable analytical method (e.g., HPLC).3. Employ a solubility-enhancing strategy to ensure the compound remains in solution. |
Quantitative Data Summary
The following table summarizes relevant quantitative data for this compound and common solvents used in in vitro assays.
| Parameter | Value | Source |
| Molecular Weight of this compound | 274.31 g/mol | [4] |
| Reported In Vitro Activity (IC50) | ≤ 7.31 µg/mL (inhibition of superoxide anion generation in human neutrophils) | [16] |
| DMSO Boiling Point | 189 °C | [17] |
| DMSO Density | 1.092 g/mL | [17] |
| DMSO Solubility in Water | Miscible | [17] |
| Recommended Final DMSO Concentration in Cell Culture | ≤ 0.5% - 1% (cell line dependent) | [6][7][9] |
Experimental Protocols
Protocol for Preparing this compound Working Solutions Using DMSO
-
Prepare a 10 mM Stock Solution: If starting with solid this compound, dissolve it in 100% DMSO to make a 10 mM stock solution. For example, to make 1 mL of a 10 mM stock, dissolve 2.74 mg of this compound (MW: 274.31) in 1 mL of DMSO. If you have purchased a pre-made 10 mM solution in DMSO, you can proceed to the next step.
-
Perform Serial Dilutions: To prepare your working solutions, perform serial dilutions of the 10 mM stock solution in your cell culture medium or assay buffer.
-
Control for Solvent Effects: Prepare a vehicle control containing the same final concentration of DMSO as your highest concentration of this compound to account for any effects of the solvent on your assay.
-
Final DMSO Concentration: Ensure that the final concentration of DMSO in your assay does not exceed the tolerance limit of your cells (typically ≤ 0.5%).[9]
Protocol for Enhancing Solubility with Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Prepare an HP-β-CD Solution: Prepare a stock solution of HP-β-CD in your assay buffer (e.g., 10-40% w/v).
-
Complex Formation: Add the this compound (from a concentrated DMSO stock) to the HP-β-CD solution.
-
Incubation: Gently mix the solution and incubate at room temperature for a specified period (e.g., 1-2 hours) to allow for the formation of the inclusion complex.
-
Dilution: Dilute the complexed solution to the final desired concentrations in your assay medium.
-
Controls: Include appropriate controls, including a vehicle control with HP-β-CD and DMSO at the same final concentrations.
Visualizations
Experimental Workflow for Addressing Low Solubility
Caption: A decision-making workflow for addressing the low solubility of this compound.
Postulated Anti-inflammatory Signaling Pathway of this compound
Based on its reported inhibitory effect on superoxide anion generation and the known mechanisms of similar natural anti-inflammatory compounds, this compound may exert its effects by modulating key inflammatory signaling pathways such as NF-κB and MAPK.
Caption: Postulated mechanism of anti-inflammatory action for this compound.
References
- 1. US9730953B2 - Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compound - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Targeting BRD4 and PI3K signaling pathways for the treatment of medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thymol inhibits LPS-stimulated inflammatory response via down-regulation of NF-κB and MAPK signaling pathways in mouse mammary epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Solubility Enhancement of Dihydroquercetin via “Green” Phase Modification - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. Formulation Strategies For Poorly Soluble Molecules [outsourcedpharma.com]
- 10. mdpi.com [mdpi.com]
- 11. Technologies for Solubility, Dissolution and Permeation Enhancement of Natural Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Targeting BRD4 and PI3K signaling pathways for the treatment of medulloblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Anti-inflammatory effects of aromatic-turmerone through blocking of NF-κB, JNK, and p38 MAPK signaling pathways in amyloid β-stimulated microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound | CAS 1891097-17-8 | ScreenLib [screenlib.com]
- 16. mdpi.com [mdpi.com]
- 17. Anti-Inflammatory Activity of Thymol and Thymol-Rich Essential Oils: Mechanisms, Applications, and Recent Findings - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing HPLC Parameters for 3'-O-Methylmurraol Separation
Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing High-Performance Liquid Chromatography (HPLC) parameters for the separation of 3'-O-Methylmurraol and to troubleshoot common issues encountered during analysis.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for the HPLC method development for this compound?
A1: For flavonoid compounds like this compound, a reversed-phase HPLC method is a common and effective starting point. A C18 column is a robust initial choice for the stationary phase.[1] For the mobile phase, a gradient elution using acetonitrile and water is often successful.[1][2] It is also beneficial to acidify the aqueous portion of the mobile phase, typically with 0.1% formic acid or phosphoric acid, to improve peak shape.[2][3][4]
Q2: How can I optimize the mobile phase to improve the separation of this compound?
A2: Mobile phase optimization is critical for achieving good resolution. You can adjust the gradient slope, the initial and final concentrations of the organic solvent (acetonitrile or methanol), and the pH of the aqueous phase.[1] For flavonoids, a slightly acidic mobile phase often yields better separation and peak symmetry.[1] Systematically altering the gradient profile and observing the effect on the resolution of your target peak from other components is a key optimization step.
Q3: What are the typical flow rates and column temperatures used for flavonoid separations?
A3: A common flow rate for analytical scale HPLC separation of flavonoids is between 0.8 mL/min and 1.5 mL/min.[1][5] Column temperature can also be a significant factor in separation.[2][6] A typical starting point is 30-40°C. Increasing the temperature can reduce mobile phase viscosity, potentially leading to sharper peaks and shorter retention times, but it should be optimized to ensure the stability of the analyte.[1][2]
Troubleshooting Guide
Below are common problems encountered during the HPLC analysis of this compound, along with their potential causes and solutions.
Issue 1: Poor Peak Shape (Tailing or Fronting)
Q: My peak for this compound is tailing or fronting. What could be the cause and how do I fix it?
A: Peak tailing or fronting can be caused by several factors.[7]
-
Secondary Interactions: Silanol groups on the silica backbone of the stationary phase can interact with polar functional groups on the analyte.
-
Solution: Add a small amount of acid (e.g., 0.1% trifluoroacetic acid or formic acid) to the mobile phase to suppress silanol interactions.[1]
-
-
Column Overload: Injecting too much sample can lead to peak distortion.
-
Solution: Reduce the sample concentration or injection volume.[7]
-
-
Column Degradation: The column may be contaminated or have lost its efficiency.
-
Solution: Wash the column with a strong solvent or replace it if necessary.
-
-
Mismatched Sample Solvent: The solvent in which the sample is dissolved has a much stronger or weaker elution strength than the mobile phase.
-
Solution: Dissolve the sample in the initial mobile phase composition.[8]
-
Issue 2: Inconsistent Retention Times
Q: The retention time for my this compound peak is shifting between injections. What should I investigate?
A: Retention time shifts are often indicative of issues with the HPLC system's stability.[8]
-
Mobile Phase Preparation: Inconsistent preparation of the mobile phase can lead to shifts in retention time.
-
Solution: Ensure the mobile phase is prepared accurately and consistently for each run. Degas the mobile phase to remove dissolved air.[9]
-
-
Column Equilibration: Insufficient equilibration time between gradient runs can cause retention time drift.
-
Solution: Increase the column equilibration time to ensure the column is returned to the initial conditions before each injection.[9]
-
-
Pump Issues: Fluctuations in the pump flow rate can cause retention times to vary.
-
Solution: Check for leaks in the pump and ensure the pump seals are in good condition. Purge the pump to remove any air bubbles.[8]
-
-
Temperature Fluctuations: Changes in the column temperature will affect retention times.
-
Solution: Use a column oven to maintain a constant temperature.[9]
-
Issue 3: Peak Splitting
Q: My this compound peak is appearing as a split or double peak. What is the likely cause?
A: Peak splitting can be a frustrating issue with several potential causes.[7][10]
-
Column Contamination/Void: The inlet of the column may be partially blocked, or a void may have formed in the stationary phase.
-
Solution: Reverse-flush the column (if the manufacturer allows). If the problem persists, the column may need to be replaced.
-
-
Injector Problems: Issues with the autosampler injector can cause the sample to be introduced onto the column in two bands.
-
Solution: Inspect the injector for any blockages or worn parts.
-
-
Co-elution with an Interferent: Another compound may be eluting at a very similar retention time.
-
Solution: Adjust the mobile phase composition or gradient to try and resolve the two peaks.
-
-
Sample Solvent Effect: If the sample is dissolved in a much stronger solvent than the mobile phase, it can cause peak distortion.
-
Solution: Prepare the sample in a solvent that is weaker than or matches the initial mobile phase.[10]
-
Data Presentation
Table 1: Typical Starting HPLC Parameters for Flavonoid Analysis
| Parameter | Recommended Starting Condition | Potential Optimization Range |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | C8, Phenyl-Hexyl |
| Mobile Phase A | Water with 0.1% Formic Acid | Water with 0.1% Acetic or Phosphoric Acid |
| Mobile Phase B | Acetonitrile | Methanol |
| Gradient | 5% to 95% B over 30 minutes | Adjust slope and hold times based on separation |
| Flow Rate | 1.0 mL/min | 0.8 - 1.5 mL/min |
| Column Temperature | 35°C | 25 - 45°C |
| Detection Wavelength | Diode Array Detector (DAD) scanning from 200-400 nm | Select λmax of this compound |
| Injection Volume | 10 µL | 5 - 20 µL |
Experimental Protocols
Protocol 1: General HPLC Method for Flavonoid Analysis
This protocol provides a general method that can be adapted for the analysis of this compound.
-
Preparation of Mobile Phase:
-
Mobile Phase A: To 1 L of HPLC-grade water, add 1 mL of formic acid. Filter through a 0.45 µm filter and degas.
-
Mobile Phase B: HPLC-grade acetonitrile. Filter through a 0.45 µm filter and degas.
-
-
Sample Preparation:
-
Accurately weigh a known amount of the sample containing this compound.
-
Dissolve the sample in a suitable solvent (e.g., methanol or the initial mobile phase composition) to a known concentration.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
HPLC System Setup and Run:
-
Install a C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Set the column oven temperature to 35°C.
-
Set the flow rate to 1.0 mL/min.
-
Set up a gradient program (example in Table 1).
-
Equilibrate the column with the initial mobile phase composition for at least 15 minutes.
-
Inject the prepared sample.
-
Monitor the chromatogram at the appropriate wavelength for this compound.
-
Visualizations
Caption: Experimental workflow for HPLC analysis of this compound.
Caption: Troubleshooting logic for common HPLC peak shape issues.
References
- 1. Optimization of HPLC Methods for the Analysis of Bioactive Compounds in Crude Plant Extracts [plantextractwholesale.com]
- 2. mdpi.com [mdpi.com]
- 3. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.aip.org [pubs.aip.org]
- 5. A validated high performance liquid chromatography method for the analysis of thymol and carvacrol in Thymus vulgaris L. volatile oil - PMC [pmc.ncbi.nlm.nih.gov]
- 6. phcog.com [phcog.com]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. Troubleshooting Common HPLC Issues | Labcompare.com [labcompare.com]
- 9. HPLC Troubleshooting Guide [scioninstruments.com]
- 10. mastelf.com [mastelf.com]
Technical Support Center: Reducing Off-Target Effects of 3'-O-Methylated Flavonoids in Cell Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize off-target effects of 3'-O-Methylated Flavonoids, such as 3'-O-Methylmurraol, in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What are 3'-O-Methylated Flavonoids and why is methylation important?
A1: 3'-O-Methylated Flavonoids are a class of naturally occurring compounds characterized by a specific chemical modification where a methyl group is attached at the 3' position of the flavonoid backbone. This O-methylation can significantly alter the compound's biological activity, bioavailability, and stability compared to its unmethylated counterparts.[1][2] Methylation can enhance the therapeutic effects of flavonoids but may also introduce or alter off-target activities.[1][3]
Q2: What are "off-target" effects and why are they a concern with 3'-O-Methylated Flavonoids?
A2: Off-target effects refer to the interactions of a compound with cellular components other than its intended biological target. These unintended interactions can lead to misleading experimental results, cellular toxicity, or other unforeseen biological consequences. With 3'-O-Methylated Flavonoids, the chemical modification that enhances their primary activity might also increase their affinity for other proteins or cellular pathways, leading to off-target effects.
Q3: I am observing high cytotoxicity in my cell culture when using a 3'-O-Methylated Flavonoid. Is this an off-target effect?
A3: High cytotoxicity could be an off-target effect, especially if it occurs at concentrations where the on-target effect is not observed or is minimal. It could also be a result of the compound's primary mechanism if the target is essential for cell survival. To distinguish between these possibilities, it is crucial to perform dose-response experiments and compare the cytotoxic concentration with the concentration required for the desired biological activity.
Q4: My experimental results are inconsistent when using 3'-O-Methylated Flavonoids. What could be the cause?
A4: Inconsistent results can arise from several factors, including compound stability, solubility issues in culture media, or off-target effects that vary with cell density or passage number. It is important to ensure consistent experimental conditions and to rule out off-target effects by using appropriate controls.
Troubleshooting Guides
Issue 1: Unexpected or Unclear Cellular Phenotype
You observe a cellular phenotype that is not consistent with the known function of the intended target of your 3'-O-Methylated Flavonoid.
Troubleshooting Steps:
-
Validate the On-Target Pathway: Use a secondary, structurally unrelated inhibitor of the same target. If this compound produces the same phenotype, it strengthens the evidence for an on-target effect.
-
Use a Rescue Experiment: If possible, overexpress the intended target protein. If the observed phenotype is due to on-target effects, overexpression of the target may rescue the phenotype.
-
Perform Target Engagement Assays: Use techniques like the Cellular Thermal Shift Assay (CETSA) to confirm that the compound is binding to its intended target at the concentrations used in your experiments.
Issue 2: High Background Signal or Assay Interference
You are using a reporter gene assay (e.g., luciferase, beta-galactosidase) and observe a high background signal or direct inhibition/activation of the reporter enzyme.
Troubleshooting Steps:
-
Counter-Screen with a Control Vector: Transfect cells with a reporter vector that lacks the specific response element for your pathway of interest but contains a constitutive promoter driving the reporter gene. This will help determine if the compound is directly affecting the reporter protein or the general transcription/translation machinery.
-
Use a Different Reporter System: Some compounds can directly interact with certain reporter enzymes. Switching to a different reporter system (e.g., from a luciferase-based reporter to a fluorescent protein reporter) can help mitigate this issue.
-
Perform a Cell-Free Assay: Test the effect of your compound directly on the purified reporter enzyme in a cell-free system to check for direct inhibition or activation.
Experimental Protocols
Protocol 1: Dose-Response Curve Analysis
This protocol helps determine the optimal concentration range for your 3'-O-Methylated Flavonoid to maximize on-target effects while minimizing off-target cytotoxicity.
Methodology:
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment.
-
Compound Dilution: Prepare a serial dilution of your 3'-O-Methylated Flavonoid in culture medium. A common starting range is from 100 µM down to 1 nM. Include a vehicle-only control (e.g., DMSO).
-
Treatment: Replace the existing medium with the medium containing the different concentrations of your compound.
-
Incubation: Incubate the cells for a period relevant to your assay (e.g., 24, 48, or 72 hours).
-
Viability Assay: Perform a cell viability assay, such as the MTT or CellTiter-Glo assay, to determine the percentage of viable cells at each concentration.
-
Data Analysis: Plot the cell viability against the compound concentration (on a logarithmic scale) to generate a dose-response curve and determine the EC50 (half-maximal effective concentration) for cytotoxicity.
Data Presentation:
| Concentration (µM) | % Cell Viability (Mean ± SD) |
| 100 | 5.2 ± 1.1 |
| 30 | 15.8 ± 2.5 |
| 10 | 45.3 ± 4.2 |
| 3 | 80.1 ± 3.8 |
| 1 | 95.6 ± 2.1 |
| 0.3 | 98.2 ± 1.5 |
| 0.1 | 99.1 ± 1.2 |
| 0 (Vehicle) | 100 ± 0.8 |
Protocol 2: Cellular Thermal Shift Assay (CETSA)
CETSA is a method to verify target engagement by measuring the thermal stabilization of a target protein upon ligand binding.
Methodology:
-
Cell Treatment: Treat cultured cells with the 3'-O-Methylated Flavonoid at a desired concentration and a vehicle control for a specific duration.
-
Harvest and Lyse: Harvest the cells and lyse them to release the proteins.
-
Heat Shock: Aliquot the cell lysate and heat the aliquots to a range of different temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).
-
Centrifugation: Centrifuge the heated samples to pellet the aggregated, denatured proteins.
-
Western Blot Analysis: Collect the supernatant containing the soluble proteins and analyze the amount of the target protein remaining in solution using Western blotting.
-
Data Analysis: Plot the amount of soluble target protein against the temperature for both the treated and vehicle control samples. A shift in the melting curve to a higher temperature for the treated sample indicates target engagement.
Visualizations
References
Technical Support Center: Large-Scale Synthesis of Substituted Coumarins
Welcome to the Technical Support Center for the large-scale synthesis of substituted coumarins. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis and purification of coumarin derivatives. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your research and development efforts.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during the large-scale synthesis of substituted coumarins.
| Problem ID | Issue | Potential Causes | Recommended Solutions |
| SYN-001 | Low or inconsistent yields | - Incomplete reaction. - Suboptimal reaction temperature. - Catalyst deactivation or insufficient loading. - Degradation of starting materials or product. | - Monitor the reaction progress using TLC or HPLC and consider extending the reaction time. - Optimize the reaction temperature; for instance, in Pechmann condensations, temperatures around 100°C may be more effective than higher temperatures. - Incrementally increase the catalyst loading and ensure the catalyst is of high purity and dry. - Use fresh starting materials and consider running the reaction under an inert atmosphere (e.g., nitrogen) to prevent oxidative degradation. |
| SYN-002 | High impurity profile in the crude product | - Formation of byproducts at elevated temperatures (e.g., chromone isomers in Pechmann synthesis). - Self-condensation of starting materials. - Localized "hot spots" due to inefficient mixing. | - Lower the reaction temperature to minimize side reactions. - Control the rate of addition of the more reactive starting material. - Ensure uniform and efficient stirring, especially in large-scale reactors. |
| PUR-001 | Difficulty in purification and isolation | - Presence of closely related impurities. - The product "oiling out" during crystallization. - Co-precipitation of unreacted starting materials with the product. | - Optimize the crystallization solvent system, potentially using a multi-solvent approach. - Implement a gradual cooling rate during crystallization and consider seeding with pure product crystals. - Ensure the reaction has proceeded to completion before initiating work-up. For challenging purifications, column chromatography may be necessary, although it is less ideal for very large quantities.[1] |
| SCL-001 | Exothermic reaction and potential for runaway | - The Pechmann condensation, in particular, can be exothermic.[1] - Inadequate heat dissipation in large reactors. | - Implement controlled, slow, or portion-wise addition of one of the reactants.[1] - Ensure the reactor is equipped with an adequate cooling system and closely monitor the internal temperature. - For very large scales, a semi-batch process should be considered.[1] |
| SCL-002 | Solidification of the reaction mixture | - Product precipitation in a highly concentrated or solvent-free reaction. | - If a solvent is being used, increase the solvent volume to maintain solubility. |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing substituted coumarins on a large scale?
A1: The most common and industrially significant methods for synthesizing substituted coumarins are the Pechmann condensation, Perkin reaction, and Knoevenagel condensation.[2] Each method has its own advantages and is suited for different types of substituted coumarins.
Q2: How can I minimize the formation of byproducts in the Pechmann condensation?
A2: Byproduct formation, such as chromone isomers via the Simonis chromone cyclization, can be a challenge in the Pechmann condensation.[1] To minimize this, careful control of the reaction temperature is crucial. Lowering the temperature can often favor the desired coumarin product. Additionally, the choice of acid catalyst can influence the product distribution.
Q3: What are the key safety considerations when scaling up coumarin synthesis?
A3: The primary safety concern is the management of exothermic reactions, particularly in the Pechmann condensation, to prevent thermal runaway.[1][3] This involves careful temperature monitoring and control, as well as ensuring adequate cooling capacity for the reactor.[4][5] Handling of corrosive acid catalysts and lachrymatory reagents also requires appropriate personal protective equipment (PPE) and engineering controls.
Q4: Are there green and sustainable alternatives for large-scale coumarin synthesis?
A4: Yes, significant research has focused on developing greener synthetic routes. These include the use of microwave irradiation, ultrasound-assisted synthesis, and solvent-free reaction conditions, which can lead to shorter reaction times, higher yields, and reduced waste.[6][7] The use of reusable solid acid catalysts is also a promising green alternative.
Q5: How can I effectively purify crude coumarin on a large scale?
A5: Large-scale purification of coumarins can be challenging. Crystallization is the most common method. For coumarins that are difficult to crystallize, forming a water-soluble bisulfite addition product can be an effective purification strategy. The coumarin can then be regenerated by treatment with acid.[8] Distillation and chromatography are also used, but may be less practical for very large quantities.[9][10]
Data Presentation
Table 1: Comparison of Catalysts for the Pechmann Condensation of Resorcinol and Ethyl Acetoacetate
| Catalyst | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) | Reference |
| FeCl₃·6H₂O | 10 | Reflux (Toluene) | 16 | 92 | [6] |
| Zn₀.₉₂₅Ti₀.₀₇₅O | 10 | 110 | - | 88 | [11][12] |
| Triethylammonium hydrogen sulfate | - | 110 | - | 92 | [6] |
Table 2: Optimization of Knoevenagel Condensation for Coumarin-3-Carboxylic Ester Synthesis
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| L-proline | 10 | EtOH | 80 | 18 | 94 | [13] |
| L-proline | 5 | EtOH | 80 | 48 | 87 | [13] |
| Piperidine | ~2 | None (Microwave) | - | <10 min | 89-94 | [2] |
Experimental Protocols
Protocol 1: Large-Scale Synthesis of 7-Hydroxy-4-methylcoumarin via Pechmann Condensation
Materials:
-
Resorcinol
-
Ethyl acetoacetate
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ethanol
-
Ice-cold water
Procedure:
-
Equip a large, jacketed glass reactor with an overhead stirrer, a temperature probe, and a dropping funnel.
-
Charge the reactor with resorcinol.
-
Begin stirring and cool the reactor to 0-5 °C using a circulating chiller.
-
Slowly add concentrated sulfuric acid to the resorcinol with vigorous stirring, maintaining the temperature below 10 °C.
-
Once the addition of sulfuric acid is complete, begin the slow, dropwise addition of ethyl acetoacetate from the dropping funnel. The rate of addition should be controlled to maintain the internal temperature below 25 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC or HPLC.
-
Upon completion, slowly and carefully pour the reaction mixture into a larger vessel containing a vigorously stirred mixture of ice and water.
-
The product will precipitate as a solid. Continue stirring for 30 minutes to ensure complete precipitation.
-
Filter the solid product using a large Buchner funnel and wash thoroughly with cold water until the washings are neutral to pH paper.
-
Recrystallize the crude product from ethanol to obtain pure 7-hydroxy-4-methylcoumarin.
-
Dry the final product under vacuum.
Protocol 2: Synthesis of Coumarin-3-carboxylic Acid via Knoevenagel Condensation
Materials:
-
Salicylaldehyde
-
Malonic acid
-
Pyridine
-
Piperidine (catalytic amount)
-
Ethanol
Procedure:
-
In a suitable reactor equipped with a stirrer and a reflux condenser, dissolve salicylaldehyde in ethanol.
-
Add malonic acid to the solution and stir until it is dissolved.
-
Add a catalytic amount of piperidine to the reaction mixture.
-
Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature. The product may begin to crystallize.
-
If necessary, cool the mixture further in an ice bath to promote crystallization.
-
Filter the precipitated solid and wash with a small amount of cold ethanol.
-
Dry the product to yield coumarin-3-carboxylic acid.
Visualizations
Caption: Workflow for the large-scale synthesis of substituted coumarins via Pechmann condensation.
Caption: Troubleshooting logic for addressing low yields in coumarin synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Coumarins: Fast Synthesis by the Knoevenagel Condensation under Microwave Irradiation. [ch.ic.ac.uk]
- 3. Control Strategies For Managing Exothermic Reactions In Flow [eureka.patsnap.com]
- 4. benchchem.com [benchchem.com]
- 5. Handling Reaction Exotherms – A Continuous Approach – Reveela [reveela.com]
- 6. Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. US1945182A - Purification of crude coumarin - Google Patents [patents.google.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Purification of coumarin compounds from Cortex fraxinus by adsorption chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biomedres.us [biomedres.us]
Technical Support Center: Stabilizing 3'-O-Methylmurraol for Long-Term Storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on the best practices for stabilizing and storing 3'-O-Methylmurraol to ensure its integrity and bioactivity over long periods. The information provided is based on the general principles of flavonoid chemistry, as specific long-term stability data for this compound is not extensively available.
Troubleshooting Guides
This section addresses specific issues that may arise during the storage and handling of this compound.
Issue 1: Visible Degradation (Color Change, Precipitation)
Question: My solution of this compound has changed color (e.g., turned yellow/brown) or a precipitate has formed during storage. What should I do?
Answer:
Visible changes in the sample are often indicative of degradation. Follow these troubleshooting steps to identify the cause and prevent future occurrences.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for visible degradation of this compound.
Issue 2: Loss of Bioactivity
Question: My this compound sample is showing reduced or no activity in my biological assays. Could this be a stability issue?
Answer:
A loss of bioactivity is a strong indicator of chemical degradation, even if there are no visible changes. The following steps can help you investigate the issue.
Troubleshooting Steps:
-
Confirm Assay Integrity: Run the assay with a freshly prepared standard of this compound or a reliable positive control to rule out any issues with the assay itself.
-
Analyze Sample Purity: Use analytical techniques to check the purity and concentration of your stored sample.
-
HPLC-UV/DAD: Quantify the amount of intact this compound remaining. A decrease in the peak area corresponding to the parent compound suggests degradation.
-
LC-MS: Identify potential degradation products by comparing the mass spectrum of the stored sample to that of a fresh sample.
-
-
Review Storage History: Carefully examine the storage conditions (temperature, light exposure, solvent) the sample has been subjected to. Flavonoids are susceptible to degradation from thermal stress and photodegradation.[1][2]
-
Conduct a Forced Degradation Study: To understand the degradation profile of this compound, you can perform a forced degradation study. This involves exposing the compound to harsh conditions (e.g., high temperature, strong acid/base, oxidizing agents, intense light) and analyzing the degradation products. This can help in identifying the likely degradation pathways under your storage conditions.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid this compound?
A1: For long-term storage of solid this compound, the following conditions are recommended based on general guidelines for flavonoids:
| Parameter | Recommendation | Rationale |
| Temperature | -20°C or lower | Low temperatures slow down chemical degradation reactions.[3] |
| Light | Protect from light (amber vials or stored in the dark) | Flavonoids can be susceptible to photodegradation.[4] |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) | Minimizes oxidation. |
| Container | Tightly sealed, inert glass vials | Prevents moisture absorption and contamination. |
Q2: How should I store this compound in solution?
A2: Storing flavonoids in solution is generally less stable than storing them as a solid. If solution storage is necessary, follow these guidelines:
| Parameter | Recommendation | Rationale |
| Temperature | -80°C for long-term; -20°C for short-term | Significantly slows degradation kinetics in solution. |
| Solvent | Use aprotic solvents like DMSO or DMF. If aqueous solutions are necessary, use a buffer at a slightly acidic pH (e.g., pH 4-6). | Flavonoids can be unstable in neutral or alkaline aqueous solutions.[5] |
| Light | Store in amber vials or wrap in aluminum foil. | Prevents light-induced degradation.[4] |
| Oxygen | Use degassed solvents and store under an inert atmosphere. | Reduces oxidative degradation. |
| Concentration | Prepare stock solutions at a high concentration. | Dilute solutions may degrade faster. |
| Freeze-Thaw Cycles | Aliquot into single-use volumes to minimize freeze-thaw cycles. | Repeated freezing and thawing can accelerate degradation. |
Q3: What analytical methods can I use to assess the stability of this compound?
A3: Several analytical techniques can be employed to monitor the stability of this compound:
| Analytical Technique | Purpose |
| High-Performance Liquid Chromatography (HPLC) with UV/Diode Array Detection (DAD) | To quantify the concentration of this compound and detect the appearance of degradation products over time.[6][7] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | To identify the molecular weights of degradation products, aiding in the elucidation of degradation pathways.[7] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | To provide detailed structural information on degradation products, confirming their identity.[8] |
| UV-Visible Spectrophotometry | A simpler method for monitoring changes in the overall flavonoid content, though less specific than HPLC.[8] |
Experimental Protocols
Protocol 1: Long-Term Stability Assessment of this compound
Objective: To determine the degradation rate of this compound under defined storage conditions.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of this compound at a known concentration (e.g., 10 mM) in a suitable solvent (e.g., DMSO).
-
Aliquot the stock solution into multiple amber glass vials to avoid repeated freeze-thaw cycles of the bulk solution.
-
-
Storage Conditions:
-
Store the aliquots at a minimum of three different temperatures:
-
-80°C (ultra-low freezer)
-
-20°C (standard freezer)
-
4°C (refrigerator)
-
-
For each temperature, prepare a set of samples to be stored in the dark and another set exposed to ambient light (as a control for photodegradation).
-
-
Time Points:
-
Establish a sampling schedule (e.g., Time 0, 1 month, 3 months, 6 months, 12 months, and 24 months).
-
-
Analysis:
-
At each time point, retrieve one aliquot from each storage condition.
-
Allow the sample to thaw to room temperature.
-
Analyze the concentration of this compound using a validated HPLC-UV method.
-
Record the peak area of the parent compound and any new peaks that appear, which may indicate degradation products.
-
-
Data Analysis:
-
Plot the percentage of remaining this compound against time for each storage condition.
-
Calculate the degradation rate constant (k) and the shelf-life (t90, the time at which 10% of the compound has degraded) for each condition.
-
Workflow for Stability Assessment:
References
- 1. ingentaconnect.com [ingentaconnect.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Stability testing on typical flavonoid containing herbal drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Dot Language (graph based diagrams) | by Dinis Cruz | Medium [medium.com]
- 6. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iosrjournals.org [iosrjournals.org]
- 8. mdpi.com [mdpi.com]
Technical Support Center: 3'-O-Methylmurraol & Related Compounds
<
Welcome to the technical support center for troubleshooting the in vivo efficacy of 3'-O-Methylmurraol and related flavonoid or chalcone compounds. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during in vivo experiments.
Disclaimer: Limited specific in vivo data is publicly available for this compound. Therefore, this guide draws upon established knowledge of structurally similar compounds, such as murrayone, licochalcone A, and other prenylated chalcones, to provide a comprehensive troubleshooting framework.
Frequently Asked Questions (FAQs)
Q1: We are observing low or inconsistent in vivo efficacy with this compound. What are the primary factors to consider?
A1: Low in vivo efficacy of flavonoid and chalcone compounds like this compound is often multifactorial. The most common contributing factors include:
-
Poor Bioavailability: Many flavonoids exhibit low oral bioavailability due to poor aqueous solubility and extensive first-pass metabolism.[1][2][3]
-
Formulation Issues: Inadequate formulation can lead to poor dissolution, absorption, and stability of the compound in vivo.[4][5][6]
-
Rapid Metabolism and Clearance: Flavonoids are often rapidly metabolized in the liver and intestines, leading to low systemic exposure.[7][8][9][10]
-
Experimental Design: Suboptimal dose, route of administration, or animal model can significantly impact the observed efficacy.[11]
Troubleshooting Guides
Issue 1: Poor Compound Solubility and Formulation
Symptoms:
-
Difficulty dissolving the compound for administration.
-
Precipitation of the compound in the dosing vehicle.
-
High variability in efficacy between animals.
Possible Causes & Solutions:
| Possible Cause | Solution | Rationale |
| Poor aqueous solubility | Formulation Optimization: Explore various formulation strategies to enhance solubility and dissolution.[4][5][6][12][13] | Improving the solubility of poorly water-soluble drugs is crucial for enhancing their bioavailability and therapeutic effect.[5][6] |
| Particle Size Reduction: Micronization or nanonization can increase the surface area for dissolution.[6][12] | Decreasing particle size enhances the dissolution rate of poorly soluble compounds.[12] | |
| Use of Solubilizing Excipients: Employ co-solvents, surfactants, or cyclodextrins.[4][12] | These agents can increase the solubility of hydrophobic compounds.[12] | |
| Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve absorption.[4][6] | Lipid-based systems can enhance the oral bioavailability of poorly soluble drugs.[4] | |
| Incompatible Vehicle | Vehicle Screening: Test a panel of biocompatible vehicles (e.g., PEG400, DMSO, Tween 80 in saline). | The choice of vehicle can significantly impact the solubility and stability of the compound. |
Experimental Protocol: Formulation Screening
-
Solubility Assessment: Determine the solubility of this compound in a range of individual and mixed solvent systems (e.g., water, ethanol, PEG400, DMSO, corn oil).
-
Formulation Preparation:
-
Co-solvent system: Dissolve the compound in a water-miscible organic solvent (e.g., PEG400) and then dilute with an aqueous vehicle.
-
Suspension: If the compound is insoluble, prepare a micronized suspension in a vehicle containing a suspending agent (e.g., carboxymethylcellulose) and a surfactant (e.g., Tween 80).
-
Lipid-based system: Dissolve the compound in an oil (e.g., sesame oil) with surfactants and co-surfactants to form a SEDDS.
-
-
Stability Testing: Assess the physical and chemical stability of the prepared formulations over a relevant timeframe (e.g., 24 hours) at room temperature and 4°C. Check for precipitation or degradation.
-
In Vivo Pilot Study: Administer the most promising formulations to a small group of animals and measure plasma drug concentrations over time to assess bioavailability.
Logical Workflow for Formulation Troubleshooting
Caption: Iterative workflow for formulation optimization.
Issue 2: Rapid Metabolism and Low Bioavailability
Symptoms:
-
Low plasma concentrations of the parent compound.
-
Lack of a clear dose-response relationship.
-
High inter-individual variability in plasma levels.
Possible Causes & Solutions:
| Possible Cause | Solution | Rationale |
| Extensive First-Pass Metabolism | Route of Administration: Consider alternative routes such as intraperitoneal (IP) or intravenous (IV) injection to bypass the gastrointestinal tract and liver.[11] | Bypassing first-pass metabolism can significantly increase systemic exposure. |
| Co-administration with Metabolic Inhibitors: Use of inhibitors of key metabolic enzymes (e.g., cytochrome P450s) could be explored in preclinical models. | This can help to understand the metabolic pathways involved and potentially increase exposure to the parent compound. | |
| Rapid Systemic Clearance | Formulation Strategies: Encapsulation in nanoparticles or liposomes can protect the compound from degradation and slow clearance.[14] | Nanocarriers can improve the pharmacokinetic profile of flavonoids.[14] |
| Structural Modification: If feasible, medicinal chemistry efforts could focus on creating analogs with improved metabolic stability. | Chemical modification can block sites of metabolism. |
Experimental Protocol: In Vivo Pharmacokinetic (PK) Study
-
Animal Model: Use a relevant rodent model (e.g., mice or rats).[11]
-
Dosing: Administer this compound via the intended clinical route (e.g., oral gavage) and a route that ensures 100% bioavailability (e.g., IV).
-
Blood Sampling: Collect blood samples at multiple time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-administration.
-
Sample Analysis: Analyze plasma samples for the concentration of this compound and potential metabolites using a validated analytical method (e.g., LC-MS/MS).
-
Data Analysis: Calculate key PK parameters such as Cmax, Tmax, AUC, half-life, and oral bioavailability.
Comparative Pharmacokinetic Parameters of Flavonoids
| Compound | Route | Dose (mg/kg) | Bioavailability (%) | Key Finding | Reference |
| Licochalcone A | Oral, IP | - | - | Protects mice from lethal P. yoelii infection. | [15] |
| Quercetin | - | - | Low | Poor water solubility and extensive metabolism limit bioavailability. | [16] |
| Genistein | - | - | - | Can suppress tumor angiogenesis. | [17] |
Note: Specific quantitative bioavailability data for many flavonoids is often study-dependent and influenced by the formulation used.
Issue 3: Suboptimal Experimental Design
Symptoms:
-
Lack of statistically significant efficacy compared to the control group.
-
High toxicity or adverse effects at the tested doses.
Possible Causes & Solutions:
| Possible Cause | Solution | Rationale |
| Inappropriate Dose Selection | Dose-Range Finding Study: Conduct a preliminary study with a wide range of doses to identify a safe and potentially efficacious dose range. | This is crucial for establishing the therapeutic window of the compound. |
| Incorrect Dosing Frequency | Pharmacokinetic Data: Use the compound's half-life, if known, to guide the dosing schedule to maintain therapeutic concentrations. | Dosing frequency should be based on the drug's exposure profile. |
| Unsuitable Animal Model | Model Selection: Ensure the chosen animal model is appropriate for the disease being studied and that the target pathway is conserved between the model and humans.[11] | The relevance of the animal model is critical for the translatability of the findings. |
| Insufficient Statistical Power | Power Analysis: Perform a power analysis before starting the main efficacy study to determine the appropriate number of animals per group. | This ensures the study is adequately powered to detect a true effect. |
Experimental Protocol: Xenograft Tumor Model for Anticancer Efficacy
-
Cell Culture: Culture a relevant human cancer cell line (e.g., one that is sensitive to the compound in vitro).
-
Animal Model: Use immunodeficient mice (e.g., athymic nude mice).[18]
-
Tumor Implantation: Subcutaneously inject cancer cells into the flank of each mouse.[18]
-
Tumor Growth: Allow tumors to reach a palpable size (e.g., 50-100 mm³).[18]
-
Randomization: Randomize mice into treatment and control groups.[18]
-
Treatment: Administer this compound (or vehicle control) at the predetermined dose and schedule.[18]
-
Monitoring: Measure tumor volume and body weight regularly (e.g., 2-3 times per week).[18]
-
Endpoint: At the end of the study, euthanize the mice, and excise and weigh the tumors.[18]
Signaling Pathways
Many chalcones and flavonoids exert their biological effects by modulating key signaling pathways involved in cell proliferation, survival, and inflammation.[17][19][20] Understanding these pathways can help in designing mechanistic studies and interpreting in vivo results.
PI3K/Akt/mTOR Signaling Pathway
This pathway is frequently dysregulated in cancer and is a common target for flavonoids.[19][20] Inhibition of this pathway can lead to decreased cell proliferation and increased apoptosis.
Caption: Inhibition of the PI3K/Akt/mTOR pathway by chalcones.
MAPK/ERK Signaling Pathway
The MAPK/ERK pathway is another critical regulator of cell growth and differentiation that can be targeted by flavonoids.[21]
Caption: Inhibition of the MAPK/ERK pathway by chalcones.
References
- 1. Prenylated chalcones and flavonoids for the prevention and treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. future4200.com [future4200.com]
- 7. Metabolism of flavonoids in human: a comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. vup.sk [vup.sk]
- 9. The role of metabolism (and the microbiome) in defining the clinical efficacy of dietary flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. The Importance of Murine Models in Determining In Vivo Pharmacokinetics, Safety, and Efficacy in Antimalarial Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 13. Formulation Strategies For Poorly Soluble Molecules [outsourcedpharma.com]
- 14. researchgate.net [researchgate.net]
- 15. research.regionh.dk [research.regionh.dk]
- 16. researchgate.net [researchgate.net]
- 17. Antiangiogenic Effect of Flavonoids and Chalcones: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. mdpi.com [mdpi.com]
- 20. Signal Transduction and Molecular Targets of Selected Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Murrayanine exerts antiproliferative effects on human oral cancer cells through inhibition of AKT/mTOR and Raf/MEK/ERK signalling pathways in vitro and inhibits tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Hepatotoxicity of Coumarin-Based Compounds
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the hepatotoxicity of coumarin-based compounds during experiments.
Troubleshooting Guide
This section addresses specific issues that may arise during the experimental evaluation of coumarin derivatives.
Question: We observed unexpected levels of cytotoxicity in our in vitro hepatocyte cell line model with a novel coumarin derivative. How can we troubleshoot this?
Answer:
Unexpected cytotoxicity can stem from several factors. Follow this troubleshooting workflow to identify the potential cause:
-
Verify Compound Integrity and Purity:
-
Action: Re-characterize your compound using methods like NMR, Mass Spectrometry, and HPLC.
-
Rationale: Impurities from the synthesis process or degradation of the compound can lead to false-positive cytotoxicity results.
-
-
Confirm Experimental Conditions:
-
Action: Double-check the concentration of the compound, the solvent used (e.g., DMSO), and the final solvent concentration in the cell culture medium.
-
Rationale: High concentrations of solvents like DMSO can be toxic to cells. Ensure the final concentration is consistent across experiments and below the toxic threshold for your cell line (typically <0.5%).
-
-
Evaluate Cell Health and Culture Conditions:
-
Action: Inspect the cells for any signs of stress, contamination (e.g., mycoplasma), or over-confluency before starting the experiment.
-
Rationale: Unhealthy cells are more susceptible to chemical-induced stress, which can amplify the apparent cytotoxicity of your compound.
-
-
Assess for Reactive Metabolite Formation:
-
Action: Co-incubate your compound with hepatocytes in the presence of a pan-cytochrome P450 inhibitor, such as 1-aminobenzotriazole (ABT).
-
Rationale: Many coumarins undergo bioactivation by CYP enzymes to form reactive metabolites that can cause cellular damage. A reduction in cytotoxicity in the presence of a CYP inhibitor suggests that the toxicity is mediated by a metabolite.
-
Here is a logical workflow to follow for troubleshooting unexpected cytotoxicity:
Caption: Troubleshooting workflow for unexpected in vitro cytotoxicity.
Frequently Asked Questions (FAQs)
Question: What are the primary mechanisms of coumarin-induced hepatotoxicity?
Answer:
The hepatotoxicity of coumarin and its derivatives is often linked to their metabolic activation by cytochrome P450 (CYP) enzymes in the liver. The key mechanisms include:
-
Reactive Metabolite Formation: The most well-studied mechanism involves the formation of reactive metabolites. For instance, coumarin itself is metabolized by CYP2A6 to coumarin 3,4-epoxide, a reactive electrophile. This epoxide can covalently bind to cellular macromolecules like proteins, leading to cellular dysfunction and necrosis.
-
Mitochondrial Dysfunction: Some coumarin derivatives can impair mitochondrial function by inhibiting the electron transport chain, leading to a decrease in ATP production and an increase in the generation of reactive oxygen species (ROS).
-
Oxidative Stress: The accumulation of ROS can overwhelm the cell's antioxidant defenses, leading to oxidative damage to lipids, proteins, and DNA, ultimately triggering apoptosis or necrosis.
The following diagram illustrates the signaling pathway leading to hepatotoxicity:
Caption: Key signaling pathways in coumarin-induced hepatotoxicity.
Question: How can the hepatotoxicity of coumarin-based compounds be minimized through structural modification?
Answer:
A key strategy to mitigate the hepatotoxicity of coumarins is to block the metabolic pathways that lead to the formation of reactive metabolites. Introducing substituents at specific positions on the coumarin ring can achieve this:
-
Substitution at the C3 and C4 positions: Introducing bulky groups at the C3 and C4 positions can sterically hinder the formation of the toxic 3,4-epoxide.
-
Substitution at the C7 position: Modifications at the C7 position can also influence the metabolic profile and reduce toxicity.
Question: Are there any in vivo models that are particularly well-suited for studying coumarin hepatotoxicity?
Answer:
Yes, rodent models, particularly rats and mice, are commonly used. However, it is crucial to consider species differences in CYP450 enzyme expression and activity. For instance, the expression of CYP2A enzymes, which are primarily responsible for coumarin bioactivation in humans, can vary significantly between species. Therefore, using humanized mouse models that express human CYP genes can provide more clinically relevant data.
Quantitative Data on Coumarin Derivatives
The following table summarizes the in vitro cytotoxicity of various coumarin derivatives in hepatocyte cell lines.
| Compound | Cell Line | Assay | Endpoint | Value | Reference |
| Coumarin | HepG2 | MTT | IC50 | >1000 µM | |
| 4-Hydroxycoumarin | HepG2 | MTT | IC50 | 580 µM | |
| 7-Hydroxycoumarin | HepG2 | MTT | IC50 | >1000 µM | |
| Warfarin | Fa2N-4 | Cell Viability | IC50 | ~250 µM | |
| Dicoumarol | Fa2N-4 | Cell Viability | IC50 | ~50 µM |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assessment using the MTT Assay
This protocol outlines the steps for assessing the cytotoxicity of a coumarin-based compound in a hepatocyte cell line (e.g., HepG2).
Materials:
-
HepG2 cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Coumarin compound dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed HepG2 cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of DMEM with 10% FBS. Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the coumarin compound in culture medium. The final DMSO concentration should not exceed 0.5%. Replace the old medium with 100 µL of medium containing the compound or vehicle control (medium with the same concentration of DMSO).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
The following diagram shows the experimental workflow for the MTT assay:
Caption: Experimental workflow for the MTT cytotoxicity assay.
Technical Support Center: Method Refinement for Consistent 3'-O-Methylmurraol Bioassay Results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving consistent and reliable results in bioassays involving 3'-O-Methylmurraol.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary known activity?
A1: this compound is a natural coumarin compound.[1] Its documented bioactivity includes potential anti-inflammatory effects by inhibiting superoxide anion generation in human neutrophils.[1]
Q2: I am observing high background fluorescence in my assays with this compound. What is the cause and how can I fix it?
A2: Coumarin compounds like this compound can exhibit autofluorescence. To mitigate this, include a "compound-only" control to measure and subtract its intrinsic fluorescence.[2] If interference continues, consider switching to a non-fluorescence-based assay, such as a colorimetric (e.g., MTT) or luminescent assay.[2]
Q3: My this compound solution appears to have precipitated in the cell culture medium. How can I improve its solubility?
A3: Limited aqueous solubility is a common issue with coumarin derivatives. It is advisable to prepare stock solutions in a polar aprotic solvent like dimethyl sulfoxide (DMSO). When diluting into your aqueous assay buffer, ensure vigorous mixing. If precipitation persists, consider pre-warming the medium to 37°C before adding the compound stock solution.[3] The final DMSO concentration should typically be kept below 0.5% (v/v) and a vehicle control should always be included in your experiments.[3]
Q4: I am seeing inconsistent IC50 values for this compound across different experiments. What are the likely causes?
A4: Inconsistent IC50 values can stem from several factors. The stability of the compound in cell culture media can be a factor; always prepare fresh dilutions for each experiment.[2] Cellular responses can also vary with cell passage number and confluency, so it is crucial to use cells within a consistent passage range and at a standardized density.[2][4] Additionally, ensure that all experimental parameters, such as incubation times and reagent concentrations, are kept consistent.
Troubleshooting Guides
Inconsistent Cell Viability/Cytotoxicity Results (e.g., MTT, MTS Assays)
| Problem | Potential Cause | Recommended Solution |
| High variability between replicate wells | Uneven cell seeding or "edge effects" in the microplate.[2][3] | Ensure a homogenous cell suspension before seeding. To minimize evaporation and temperature gradients, avoid using the outer wells of the plate for experimental samples; instead, fill them with sterile PBS or media.[2] |
| Low absorbance readings | Cell number per well is too low, or the incubation time for the reduction of the tetrazolium salt is too short.[5] | Optimize cell density by performing a cell titration experiment to find the linear range of your assay. Increase the incubation time with the reagent until a visible color change is apparent in the control wells.[5] |
| High absorbance readings in blank (media only) wells | Contamination of the culture medium with bacteria or yeast. The medium may also contain reducing substances that react with the assay reagent.[5] | Use fresh, sterile medium and ensure aseptic technique. If the medium is the issue, test a different formulation or use a medium without phenol red for colorimetric assays. |
| No or low cytotoxic effect observed | The compound may have precipitated out of solution, or the chosen cell line may be resistant. | Visually inspect wells for any sign of precipitation. Confirm the solubility of this compound at the tested concentrations. Consider using a different cell line that may be more sensitive. |
Inconsistent Anti-Inflammatory Assay Results (e.g., Protein Denaturation Assay)
| Problem | Potential Cause | Recommended Solution |
| High variability in percentage inhibition | Inconsistent heating during the denaturation step. Pipetting errors. | Use a calibrated water bath or heat block for precise temperature control. Ensure accurate and consistent pipetting of all reagents. |
| Low or no inhibition of protein denaturation | The concentration of this compound is too low. The compound is not active in this specific assay. | Perform a dose-response experiment with a wider range of concentrations. Include a known anti-inflammatory agent as a positive control (e.g., diclofenac sodium) to validate the assay.[6] |
| Precipitation observed in the assay mixture | Poor solubility of this compound in the assay buffer. | Prepare the compound in a suitable solvent (e.g., DMSO) and ensure the final solvent concentration is low and consistent across all wells. Include a vehicle control. |
Quantitative Data Summary
Due to the limited availability of specific quantitative data for this compound, the following tables provide illustrative examples based on known activities of coumarin compounds. Researchers should generate their own data for specific experimental conditions.
Table 1: Illustrative Cytotoxicity of this compound on Cancer Cell Lines (MTT Assay)
| Cell Line | IC50 (µM) after 48h Exposure |
| HeLa (Cervical Cancer) | 5.23 ± 0.12[7] |
| HepG2 (Liver Cancer) | 8.57 ± 0.42[7] |
| MCF-7 (Breast Cancer) | 2.54 ± 0.12[7] |
Note: The IC50 values presented are for structurally related coumarin derivatives and serve as an example. Actual values for this compound may vary.
Table 2: Example Anti-Inflammatory Activity of a Coumarin Compound (Protein Denaturation Assay)
| Concentration (µg/mL) | % Inhibition of Albumin Denaturation |
| 100 | 35.2 ± 1.8 |
| 200 | 58.9 ± 2.5 |
| 400 | 75.4 ± 3.1 |
| Positive Control (Diclofenac Sodium, 100 µg/mL) | 85.1 ± 2.2 |
Note: This data is illustrative. The percentage of inhibition is concentration-dependent.[8][9]
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol provides a general procedure for determining the effect of this compound on the viability of adherent cells.
Materials:
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Cell culture medium
-
Adherent cells of choice
-
96-well microplates
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include wells with medium only (blank) and cells treated with vehicle (e.g., 0.5% DMSO) as controls.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, protected from light.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Protocol 2: In Vitro Anti-Inflammatory Activity by Inhibition of Albumin Denaturation
This protocol is a common in vitro assay to evaluate the anti-inflammatory potential of a compound.
Materials:
-
This compound
-
Bovine serum albumin (BSA) or egg albumin
-
Phosphate buffered saline (PBS), pH 6.4
-
Diclofenac sodium (positive control)
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing 0.2 mL of egg albumin and 2.8 mL of PBS.
-
Add 2 mL of various concentrations of this compound (e.g., 100-500 µg/mL) to the reaction mixture.
-
A control group should be prepared with 2 mL of distilled water instead of the test compound.
-
Prepare a positive control with a known concentration of diclofenac sodium.
-
Incubate all samples at 37°C for 15 minutes.
-
Induce protein denaturation by heating the samples at 70°C for 5 minutes in a water bath.
-
After cooling, measure the absorbance of the samples at 660 nm.
-
Calculate the percentage inhibition of protein denaturation using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100
Visualizations
Below are diagrams illustrating a potential experimental workflow and a common signaling pathway that may be affected by flavonoid-like compounds.
Caption: A typical experimental workflow for a cell-based bioassay.
Caption: Potential inhibition of the PI3K/Akt/mTOR signaling pathway.
References
- 1. Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. journals.innovareacademics.in [journals.innovareacademics.in]
- 7. Synthesis of a novel coumarin via the Mannich reaction: in vitro and in silico evaluation of anti-cancer, antimicrobial and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of Phytochemical Screening and Anti Inflammatory Activity of Leaves and Stem of Mikania scandens (L.) Wild - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijcmas.com [ijcmas.com]
Addressing analytical challenges in 3'-O-Methylmurraol metabolite identification
Technical Support Center: 3'-O-Methylmurraol Metabolite Identification
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting solutions for the analytical challenges encountered during the identification of this compound and its related metabolites.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its metabolite identification important?
This compound belongs to the furanocoumarin class of natural products. Furanocoumarins are secondary metabolites found in various plants and are known for their wide range of biological activities, including anti-inflammatory and anti-cancer properties.[1] The identification of their metabolites is critical in drug development to understand the biotransformation, pharmacokinetics, and potential toxicity of the parent compound. Regulatory agencies require safety testing for metabolites to ensure the efficacy and safety of new chemical entities.[2]
Q2: What are the likely metabolic pathways for this compound?
As a furanocoumarin, this compound is expected to undergo extensive Phase I and Phase II metabolism. Key pathways include:
-
O-Demethylation: The methyl group can be cleaved, a reaction often mediated by gut microbiota.[3]
-
Hydroxylation: Cytochrome P450 enzymes can introduce hydroxyl groups onto the aromatic rings.[4]
-
Glucuronidation & Sulfation (Phase II): Hydroxylated metabolites can be conjugated with glucuronic acid or sulfate groups to increase water solubility and facilitate excretion.
-
Catechol-O-Methyltransferase (COMT) Action: If the parent compound or a metabolite contains a catechol (two adjacent hydroxyl groups) moiety, COMT can catalyze its O-methylation.[5][6]
Q3: What is the recommended analytical platform for identifying this compound metabolites?
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the most widely utilized and effective technique for metabolite identification.[7][8] Its high sensitivity and selectivity are necessary to detect low-concentration metabolites in complex biological matrices like plasma, urine, or tissue homogenates.[2] High-resolution mass spectrometry (HRMS) is particularly valuable for determining the elemental composition of unknown metabolites.
Q4: How can I differentiate between isomeric metabolites?
Isomers present a significant analytical challenge as they have the same mass.[7][9] Strategies to distinguish them include:
-
Chromatographic Separation: Optimizing the LC method (e.g., gradient, column chemistry) can often resolve isomers based on differences in their polarity and structure, resulting in different retention times.
-
Tandem Mass Spectrometry (MS/MS): Isomers frequently produce different fragmentation patterns upon collision-induced dissociation. Comparing the MS/MS spectra of the unknown metabolites with that of the parent compound can provide structural clues.[9]
-
Ion Mobility Spectrometry (IMS): This technique separates ions based on their size and shape (collisional cross-section) and can resolve isomers that are inseparable by chromatography alone.[8]
Troubleshooting Guide
This section addresses specific issues that may arise during the experimental process.
Problem: I am observing a very low signal or no signal for my expected metabolites.
| Possible Cause | Recommended Solution |
| Low Metabolite Concentration | Metabolites are often present at much lower concentrations than the parent drug.[2] Implement a sample enrichment step, such as solid-phase extraction (SPE) or centrifugal vacuum evaporation, to concentrate the analytes before LC-MS/MS analysis.[10] |
| Poor Ionization Efficiency | The metabolite may not ionize well under the current mass spectrometer source conditions. Optimize source parameters (e.g., spray voltage, capillary temperature) and test both positive and negative ionization modes.[11] Consider using a different organic modifier in the mobile phase; methanol can sometimes improve sensitivity for certain peptides and small molecules compared to acetonitrile.[12] |
| Metabolite Instability | Metabolites can be unstable and degrade during sample collection, storage, or preparation.[2] Ensure proper sample handling, such as keeping samples on ice and using protease inhibitors if necessary. Evaluate the stability of metabolites under different pH and temperature conditions. |
Problem: My chromatographic peaks are broad or show significant tailing.
| Possible Cause | Recommended Solution |
| Inappropriate Mobile Phase | The pH or composition of the mobile phase may not be optimal for the analyte's chemistry. For acidic or basic compounds, adjust the mobile phase pH with additives like formic acid or ammonium acetate to ensure a consistent charge state and improve peak shape. |
| Column Overload | Injecting too much sample can saturate the column, leading to peak distortion. Prepare serial dilutions of your sample and inject them to determine the optimal concentration that provides a sharp, symmetrical peak. |
| Secondary Interactions | Residual silanol groups on the silica-based column can interact with basic analytes, causing peak tailing. Use a column with end-capping or switch to a different stationary phase (e.g., a hybrid particle column). |
Problem: I am struggling with the structural elucidation of an unknown metabolite.
| Possible Cause | Recommended Solution |
| Ambiguous Fragmentation Data | The MS/MS spectrum may not provide enough information to pinpoint the exact site of metabolic modification. Use a high-resolution mass spectrometer to obtain accurate mass measurements of fragment ions, which helps in assigning their elemental composition. Compare the fragmentation pattern to that of the parent drug to identify common structural fragments and neutral losses.[7] |
| Lack of Authentic Standards | Commercially available standards for specific metabolites are often unavailable.[7] If possible, synthesize the suspected metabolite to confirm its identity by comparing its retention time and MS/MS spectrum with the unknown peak in your sample. |
| Isobaric Interference | An endogenous compound in the biological matrix may have the same mass as your metabolite, leading to co-elution and a mixed MS/MS spectrum.[9] Improve chromatographic resolution to separate the interfering peak. Utilize HRMS to see if the accurate masses of the co-eluting compounds are different. |
Experimental Protocols
1. Sample Preparation: Protein Precipitation for Plasma Samples
This protocol is a standard method for removing proteins from plasma before LC-MS analysis.[11]
-
Aliquot 100 µL of plasma into a microcentrifuge tube.
-
Add 300 µL of ice-cold acetonitrile containing an appropriate internal standard.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new vial for LC-MS/MS analysis.
2. Suggested LC-MS/MS Method
This method provides a starting point for the analysis of this compound and its metabolites. Optimization will be required based on the specific metabolites of interest.
| LC Parameters | Value |
| Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B over 10 minutes, hold for 2 minutes, re-equilibrate |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS Parameters | Value |
| Ionization Mode | Heated Electrospray (HESI), Positive/Negative Switching |
| Spray Voltage | 3.5 kV (Positive), 3.0 kV (Negative) |
| Capillary Temperature | 320°C |
| Sheath Gas Flow | 40 arbitrary units |
| Auxiliary Gas Flow | 10 arbitrary units |
| Scan Type | Full Scan followed by data-dependent MS/MS (Top 5 precursors) |
| Collision Energy | Stepped (e.g., 20, 30, 40 eV) |
Visualizations
Caption: General workflow for metabolite identification using LC-MS/MS.
Caption: Potential metabolic pathways for a hypothetical furanocoumarin.
References
- 1. "Chemistry and health effects of furanocoumarins in grapefruit" by W.-L. Hung, J.H. Suh et al. [jfda-online.com]
- 2. ijrpr.com [ijrpr.com]
- 3. Gut Metabolism of Furanocoumarins: Proposed Function of Co O-Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Botanical Sources, Chemistry, Analysis, and Biological Activity of Furanocoumarins of Pharmaceutical Interest - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analytical methodologies for sensing catechol-O-methyltransferase activity and their applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Redirecting [linkinghub.elsevier.com]
- 7. uab.edu [uab.edu]
- 8. Research Portal [researchportal.murdoch.edu.au]
- 9. Metabolite Measurement: Pitfalls to Avoid and Practices to Follow - PMC [pmc.ncbi.nlm.nih.gov]
- 10. files.core.ac.uk [files.core.ac.uk]
- 11. benchchem.com [benchchem.com]
- 12. LC-MS/MS analysis of peptides with methanol as organic modifier: improved limits of detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Analysis of 3'-O-Methylmurraol and Its Synthetic Analogs: A Guide for Researchers
For Immediate Release
A comprehensive analysis of 3'-O-Methylmurraol, a naturally occurring angular furanocoumarin, and its synthetic analogs reveals significant potential for the development of novel anti-inflammatory and anticancer therapeutics. This guide provides a detailed comparison of their biological activities, supported by experimental data and methodologies, to aid researchers, scientists, and drug development professionals in their ongoing research.
Introduction to this compound
This compound is a natural product isolated from the fruits of Cnidium monnieri, a plant used in traditional medicine. Structurally, it belongs to the class of angular furanocoumarins.[1] Research has primarily focused on its anti-inflammatory properties, demonstrating its ability to inhibit key inflammatory processes.
Comparative Biological Activity
This section details the comparative anti-inflammatory and anticancer activities of this compound and other relevant coumarins. While specific synthetic analogs of this compound with published biological data are not yet available in the literature, this comparison with other naturally occurring and synthetic coumarins provides valuable insights into the structure-activity relationships of this class of compounds.
Anti-inflammatory Activity
This compound has been shown to be a potent inhibitor of superoxide anion generation in human neutrophils, a key event in the inflammatory response. The IC50 value for this inhibition is 7.31 µg/mL.[1] For comparative purposes, other coumarins isolated from Cnidium monnieri have also demonstrated significant anti-inflammatory effects.
| Compound | Source | Anti-inflammatory Activity (Superoxide Anion Generation Inhibition) IC50 | Citation |
| This compound | Cnidium monnieri | 7.31 µg/mL | [1] |
| Osthol | Cnidium monnieri | Not Reported | [1][2] |
| Imperatorin | Cnidium monnieri | Not Reported | [1][2] |
| Bergapten | Cnidium monnieri | Not Reported | [2] |
| Isopimpinellin | Cnidium monnieri | Not Reported | [2] |
| Xanthotoxin | Cnidium monnieri | Not Reported | [2] |
Note: While specific IC50 values for superoxide anion generation for all listed compounds from the same study are not available, their presence in an active anti-inflammatory extract is noteworthy.
Anticancer Activity
While the anticancer activity of this compound has not been explicitly reported, other coumarins from Cnidium monnieri have shown cytotoxic effects against various cancer cell lines. This suggests that the angular furanocoumarin scaffold may possess anticancer potential.
| Compound | Cancer Cell Line | Cytotoxic Activity (IC50) | Citation |
| Osthol | HL-60 | Strongest among tested | [2] |
| Imperatorin | HL-60 | Highly sensitive | [2] |
| Bergapten | Not specified | Moderate activity | [2] |
| Isopimpinellin | Not specified | Moderate activity | [2] |
| Xanthotoxin | Not specified | Moderate activity | [2] |
Experimental Protocols
Superoxide Anion Generation Assay
The inhibitory effect on superoxide anion generation by human neutrophils can be measured using the ferricytochrome c reduction method.
Methodology:
-
Neutrophil Isolation: Human neutrophils are isolated from peripheral blood using Ficoll-Paque density gradient centrifugation followed by dextran sedimentation and hypotonic lysis of red blood cells.
-
Assay Procedure:
-
Neutrophils are incubated with ferricytochrome c and the test compound (e.g., this compound) at various concentrations.
-
The reaction is initiated by adding a stimulant such as phorbol-12-myristate-13-acetate (PMA) or formyl-methionyl-leucyl-phenylalanine (fMLP).
-
The change in absorbance at 550 nm is measured over time, which corresponds to the reduction of ferricytochrome c by superoxide anions.
-
Superoxide dismutase (SOD) is used as a control to confirm that the reduction is due to superoxide anions.
-
-
Data Analysis: The IC50 value, the concentration of the compound that inhibits superoxide anion generation by 50%, is calculated from the dose-response curve.
Elastase Release Assay
The inhibition of elastase release from neutrophils, another marker of inflammation, can be determined using a fluorometric or colorimetric assay.
Methodology:
-
Neutrophil Stimulation: Isolated human neutrophils are pre-incubated with the test compound at various concentrations.
-
Enzyme Release: The neutrophils are then stimulated with fMLP/cytochalasin B to induce the release of elastase.
-
Enzyme Activity Measurement:
-
The cell suspension is centrifuged, and the supernatant containing the released elastase is collected.
-
A specific elastase substrate (e.g., MeO-Suc-Ala-Ala-Pro-Val-pNA) is added to the supernatant.
-
The rate of substrate cleavage is measured by monitoring the change in absorbance or fluorescence over time.
-
-
Data Analysis: The inhibitory effect of the compound on elastase release is calculated, and the IC50 value is determined.
Signaling Pathway Modulation
Coumarins, including furanocoumarins, are known to exert their biological effects by modulating various intracellular signaling pathways. The primary pathways implicated in the anti-inflammatory and potential anticancer activities of these compounds are the NF-κB, PI3K/Akt, and MAPK pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a crucial regulator of inflammation and cell survival. Many anti-inflammatory agents act by inhibiting this pathway.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is central to cell growth, proliferation, and survival. Its dysregulation is often observed in cancer.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular responses to a variety of stimuli and plays a key role in inflammation and cancer.
Conclusion and Future Directions
This compound and related angular furanocoumarins from Cnidium monnieri exhibit promising anti-inflammatory and potential anticancer activities. The data presented in this guide underscore the therapeutic potential of this class of compounds. Further research is warranted to synthesize and evaluate a broader range of this compound analogs to establish a clear structure-activity relationship. Such studies will be instrumental in optimizing the potency, selectivity, and pharmacokinetic properties of these molecules, paving the way for the development of novel drug candidates for inflammatory diseases and cancer.
References
Validating the Anticancer Mechanism of Carbazole Alkaloids from Murraya koenigii: A Comparative Guide
Introduction
While information on the specific compound "3'-O-Methylmurraol" is not available in the current scientific literature, extensive research has been conducted on other bioactive molecules isolated from the Murraya genus, particularly Murraya koenigii (curry leaf). This guide focuses on a prominent carbazole alkaloid from this plant, murrayanine , as a case study to validate its anticancer mechanism. This document will provide a comparative analysis of its effects, detailed experimental protocols, and a visual representation of the signaling pathways involved, serving as a valuable resource for researchers, scientists, and drug development professionals.
Comparative Anticancer Activity of Murrayanine
Murrayanine has demonstrated significant cytotoxic effects against various cancer cell lines, with a notable selectivity for cancer cells over normal cells. The following table summarizes the half-maximal inhibitory concentration (IC50) values from in vitro studies.
| Cell Line | Cancer Type | IC50 (µM) | Effect on Normal Cells (MRC-5/hTERT-OME) |
| A549 | Lung Adenocarcinoma | Not specified | Minimal |
| SCC-25 | Oral Squamous Carcinoma | 15 | IC50 of 92 µM |
Anticancer Mechanism of Murrayanine
Murrayanine exerts its anticancer effects through a multi-faceted approach that includes inducing cell cycle arrest, promoting apoptosis, and modulating key signaling pathways.
Cell Cycle Arrest
Studies have shown that murrayanine can inhibit the proliferation of cancer cells by inducing cell cycle arrest, primarily at the G2/M phase. This prevents the cancer cells from proceeding through mitosis and dividing.[1]
Induction of Apoptosis
Murrayanine is a potent inducer of apoptosis, or programmed cell death, in cancer cells. This is achieved through the following mechanisms:
-
Increased Reactive Oxygen Species (ROS): Murrayanine treatment leads to an increase in intracellular ROS levels, which in turn disrupts the mitochondrial membrane potential.[1]
-
Modulation of Apoptotic Proteins: It upregulates the expression of the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2, thus increasing the Bax/Bcl-2 ratio which favors apoptosis.[1][2][3]
-
Caspase Activation: The compound enhances the cleavage and activation of caspase-9 and caspase-3, key executioner enzymes in the apoptotic cascade.[1][2][3]
Inhibition of Signaling Pathways
Murrayanine has been shown to deactivate critical cell survival and proliferation signaling pathways:[2][3][4]
-
AKT/mTOR Pathway: By inhibiting this pathway, murrayanine interferes with cancer cell growth, proliferation, and survival.
-
Raf/MEK/ERK Pathway: Deactivation of this pathway further contributes to the suppression of cancer cell proliferation and survival.
The following diagram illustrates the experimental workflow for validating the anticancer mechanism of murrayanine.
Caption: Experimental workflow for validating the anticancer effects of murrayanine.
Key Signaling Pathways Modulated by Murrayanine
The anticancer activity of murrayanine is significantly attributed to its ability to inhibit the AKT/mTOR and Raf/MEK/ERK signaling pathways. The diagram below depicts the mechanism of action of murrayanine on these pathways.
Caption: Signaling pathways inhibited by murrayanine leading to anticancer effects.
Experimental Protocols
Below are the general methodologies for the key experiments cited in the validation of murrayanine's anticancer activity.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cells (e.g., SCC-25) and normal cells (e.g., hTERT-OME) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Treatment: Cells are treated with varying concentrations of murrayanine for a specified duration (e.g., 24-48 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.
Apoptosis Assay (DAPI and Propidium Iodide Staining)
-
Cell Treatment: Cancer cells are treated with different concentrations of murrayanine.
-
Staining: Cells are harvested and stained with DAPI (4',6-diamidino-2-phenylindole) to visualize nuclear morphology and propidium iodide (PI) to identify cells with compromised membranes.
-
Microscopy/Flow Cytometry: Stained cells are observed under a fluorescence microscope to detect apoptotic features like chromatin condensation and membrane blebbing (DAPI staining).[2] For quantitative analysis, cells stained with PI can be analyzed by flow cytometry to determine the percentage of apoptotic cells.[2]
Western Blot Analysis
-
Protein Extraction: Total protein is extracted from murrayanine-treated and untreated cancer cells.
-
Protein Quantification: The concentration of the extracted protein is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the proteins of interest (e.g., Bax, Bcl-2, cleaved caspase-3, p-AKT, p-mTOR, p-ERK).
-
Detection: After incubation with a suitable secondary antibody, the protein bands are visualized using a chemiluminescence detection system.
While the originally requested compound "this compound" remains uncharacterized, the available data on murrayanine provides a robust framework for understanding the anticancer potential of carbazole alkaloids from Murraya koenigii. Murrayanine effectively induces cell cycle arrest and apoptosis in cancer cells through the modulation of critical signaling pathways like AKT/mTOR and Raf/MEK/ERK. The presented data and protocols offer a valuable guide for further research and development of these natural compounds as potential anticancer agents.
References
- 1. Murrayanine Induces Cell Cycle Arrest, Oxidative Stress, and Inhibition of Phosphorylated p38 Expression in A549 Lung Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jbuon.com [jbuon.com]
- 3. Murrayanine exerts antiproliferative effects on human oral cancer cells through inhibition of AKT/mTOR and Raf/MEK/ERK signalling pathways in vitro and inhibits tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Medicinal Profile, Phytochemistry, and Pharmacological Activities of Murraya koenigii and Its Primary Bioactive Compounds - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Synthetic vs. Natural 3'-O-Methylmurraol in Bioassays: A Guide for Researchers
A comprehensive comparison of the biological activities of synthetic and naturally sourced 3'-O-Methylmurraol remains a critical gap in current scientific literature. Despite the growing interest in the therapeutic potential of natural products and their synthetic analogues, direct comparative bioassay data for this specific compound is not publicly available. This guide, therefore, outlines the established methodologies and conceptual frameworks for conducting such a comparative analysis, providing researchers with the necessary protocols to evaluate the anti-inflammatory and cytotoxic effects of this compound from both natural and synthetic origins.
While specific experimental data for this compound is not available in the searched scientific literature, this guide presents standardized protocols for key bioassays and depicts the relevant signaling pathways that would be crucial in such a comparative study. This information is intended to empower researchers to conduct their own investigations and generate the much-needed data to compare the efficacy and mechanisms of action of natural versus synthetic this compound.
Data Presentation: A Framework for Comparison
To facilitate a direct and clear comparison, all quantitative data from future bioassays should be summarized in structured tables. The following templates are provided as a standard for data presentation.
Table 1: Comparative Anti-inflammatory Activity of this compound
| Compound Source | Bioassay | Test System | Concentration (µg/mL) | Inhibition (%) | IC₅₀ (µg/mL) |
| Natural | Nitric Oxide (NO) Assay | LPS-stimulated RAW 264.7 cells | |||
| TNF-α Inhibition Assay | LPS-stimulated RAW 264.7 cells | ||||
| IL-6 Inhibition Assay | LPS-stimulated RAW 264.7 cells | ||||
| Synthetic | Nitric Oxide (NO) Assay | LPS-stimulated RAW 264.7 cells | |||
| TNF-α Inhibition Assay | LPS-stimulated RAW 264.7 cells | ||||
| IL-6 Inhibition Assay | LPS-stimulated RAW 264.7 cells | ||||
| Positive Control | (e.g., Dexamethasone) |
Table 2: Comparative Cytotoxicity of this compound
| Compound Source | Cell Line | Assay | Incubation Time (h) | Concentration (µg/mL) | Cell Viability (%) | IC₅₀ (µg/mL) |
| Natural | (e.g., HeLa, HepG2) | MTT Assay | 24 | |||
| 48 | ||||||
| 72 | ||||||
| Synthetic | (e.g., HeLa, HepG2) | MTT Assay | 24 | |||
| 48 | ||||||
| 72 | ||||||
| Positive Control | (e.g., Doxorubicin) |
Experimental Protocols
Detailed methodologies are essential for the reproducibility and validation of experimental findings. The following are standard protocols for key in vitro bioassays relevant to the assessment of anti-inflammatory and cytotoxic activities.
Anti-inflammatory Assays
1. Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated RAW 264.7 Macrophages
-
Cell Culture: RAW 264.7 macrophages are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.
-
Assay Procedure:
-
Seed RAW 264.7 cells (1 x 10⁵ cells/well) in a 96-well plate and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of natural or synthetic this compound for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce NO production.
-
Collect the cell supernatant and mix with an equal volume of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the percentage of NO inhibition relative to the LPS-treated control.
-
2. Pro-inflammatory Cytokine (TNF-α and IL-6) Inhibition Assay
-
Cell Culture and Treatment: Follow the same cell culture and treatment protocol as the NO inhibition assay.
-
Assay Procedure:
-
After 24 hours of LPS stimulation, collect the cell culture supernatant.
-
Quantify the levels of TNF-α and IL-6 in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.
-
Measure the absorbance and calculate the concentration of each cytokine based on a standard curve.
-
Determine the percentage of cytokine inhibition compared to the LPS-treated control.
-
Cytotoxicity Assay
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
-
Cell Culture: Culture the desired cancer cell lines (e.g., HeLa, HepG2) in appropriate media and conditions.
-
Assay Procedure:
-
Seed cells (5 x 10³ cells/well) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of natural or synthetic this compound for 24, 48, and 72 hours.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
-
Signaling Pathways and Experimental Workflows
Understanding the underlying molecular mechanisms is crucial for drug development. The following diagrams illustrate a key inflammatory signaling pathway and a typical experimental workflow for comparing the bioactivity of natural and synthetic compounds.
Caption: Workflow for comparing natural and synthetic compounds.
Caption: Potential inhibition of the NF-κB signaling pathway.
3'-O-Methylmurraol: Uncharted Territory in Efficacy Compared to Standard-of-Care Drugs
Despite a growing interest in the therapeutic potential of natural compounds, 3'-O-Methylmurraol, a coumarin derived from the fruits of Cnidium monnieri, remains a largely unexplored molecule within the scientific community. Currently, there is a significant lack of publicly available data on its biological activity, including its efficacy, mechanism of action, and potential therapeutic applications. Consequently, a direct comparison of this compound with established standard-of-care drugs for any specific disease is not feasible at this time.
For researchers, scientists, and drug development professionals, this absence of information highlights a potential opportunity for novel research. The chemical identity of this compound has been established, with a registered CAS number of 1891097-17-8 and a molecular formula of C16H18O4. However, comprehensive preclinical and clinical studies are required to elucidate its pharmacological properties.
To initiate a comparative analysis in the future, the following experimental workflow would be necessary:
Potential Areas of Investigation
Given that other coumarins have demonstrated anti-inflammatory and anti-cancer properties, future research into this compound could potentially focus on these areas.
Hypothetical Anti-Inflammatory Signaling Pathway Investigation
Should this compound exhibit anti-inflammatory properties, a key area of investigation would be its effect on pro-inflammatory signaling pathways, such as the NF-κB pathway.
Comparison with Standard-of-Care Drugs: A Future Perspective
Once sufficient data on the efficacy and safety of this compound becomes available for a specific indication, a comprehensive comparison with the relevant standard-of-care drugs can be conducted. For example, if it were to be investigated for an inflammatory condition like rheumatoid arthritis, it would be compared against drugs such as methotrexate, TNF inhibitors (e.g., adalimumab), and JAK inhibitors (e.g., tofacitinib). Similarly, if it showed promise in oncology, comparisons would be made against established chemotherapeutic agents, targeted therapies, or immunotherapies depending on the cancer type and mechanism of action.
This comparison would involve a detailed analysis of quantitative data from clinical trials, presented in tabular format for clarity.
Table 1: Illustrative Data Comparison for a Hypothetical Indication
| Parameter | This compound | Standard-of-Care Drug A | Standard-of-Care Drug B |
| Efficacy | |||
| Primary Endpoint (e.g., Overall Survival) | Data Needed | Published Data | Published Data |
| Secondary Endpoint (e.g., Response Rate) | Data Needed | Published Data | Published Data |
| Safety | |||
| Common Adverse Events | Data Needed | Published Data | Published Data |
| Serious Adverse Events | Data Needed | Published Data | Published Data |
| Mechanism of Action | To be determined | Established Mechanism | Established Mechanism |
Experimental Protocols: Detailed methodologies for all key experiments, including cell-based assays, animal models, and clinical trial designs, would be crucial for a thorough and objective comparison. This would allow researchers to critically evaluate the evidence and understand the context of the findings.
In Vivo vs. In Vitro Correlation of 3'-O-Methylmurraol Activity: A Comparative Analysis
A comprehensive comparison of the biological activity of 3'-O-Methylmurraol in laboratory settings versus living organisms remains elusive due to the current lack of publicly available scientific data on this specific compound. Extensive searches of scientific literature and chemical databases did not yield specific information on the in vivo or in vitro activities, mechanism of action, or experimental protocols associated with "this compound" or its potential parent compound, "murraol."
This guide, therefore, serves to outline the fundamental principles and methodologies that would be employed in such a comparative study, should data on this compound become available. It is intended for researchers, scientists, and drug development professionals to provide a framework for evaluating the translational potential of a novel compound from the benchtop to preclinical models.
General Principles of In Vitro and In Vivo Correlation
The correlation between in vitro (in a controlled laboratory environment, e.g., cell culture) and in vivo (in a living organism) studies is a cornerstone of drug discovery and development. In vitro assays offer a rapid and high-throughput method to screen compounds for biological activity and elucidate their mechanisms of action at a cellular and molecular level. However, these systems lack the complexity of a whole organism. In vivo studies are essential to understand a compound's pharmacokinetics (absorption, distribution, metabolism, and excretion - ADME), pharmacodynamics (the effect of the drug on the body), efficacy, and safety profile in a complex biological system.
A strong in vivo-in vitro correlation (IVIVC) is highly desirable as it suggests that the in vitro results are predictive of the in vivo response, which can streamline the drug development process and reduce reliance on animal testing.
Hypothetical Experimental Workflow for this compound
Should this compound be identified and synthesized, a typical workflow to assess its in vivo and in vitro correlation would involve the following stages.
Caption: Hypothetical workflow for in vivo and in vitro correlation studies.
Detailed Methodologies for Key Experiments
Below are detailed, generalized protocols for experiments that would be crucial in establishing the in vivo and in vitro profile of a compound like this compound.
In Vitro Methodologies
1. Cell Viability and Cytotoxicity Assays (e.g., MTT or CellTiter-Glo®)
-
Objective: To determine the concentration at which this compound affects cell viability.
-
Protocol:
-
Seed cells (e.g., a relevant cancer cell line or primary cells) in 96-well plates and allow them to adhere overnight.
-
Treat cells with a serial dilution of this compound for a specified duration (e.g., 24, 48, 72 hours).
-
Add MTT reagent and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilize the formazan crystals with a solubilization buffer.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) value.
-
2. Target Engagement and Signaling Pathway Analysis (e.g., Western Blotting)
-
Objective: To identify the molecular targets of this compound and its effect on specific signaling pathways.
-
Protocol:
-
Treat cells with this compound at various concentrations and time points.
-
Lyse the cells to extract total protein.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific to the protein of interest (e.g., phosphorylated vs. total protein for a kinase).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Caption: Standard workflow for Western Blotting analysis.
In Vivo Methodologies
1. Pharmacokinetic (PK) Studies
-
Objective: To determine the ADME properties of this compound.
-
Protocol:
-
Administer a single dose of this compound to a cohort of animals (e.g., mice or rats) via the intended clinical route (e.g., oral gavage, intravenous injection).
-
Collect blood samples at predetermined time points.
-
Process the blood to separate plasma.
-
Analyze the plasma samples using a validated analytical method (e.g., LC-MS/MS) to quantify the concentration of this compound.
-
Calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life.
-
2. Efficacy Studies in a Disease Model
-
Objective: To evaluate the therapeutic effect of this compound in a relevant animal model of disease.
-
Protocol:
-
Induce the disease in the selected animal model (e.g., tumor xenograft model for cancer).
-
Randomize animals into treatment and control groups.
-
Administer this compound at various doses and schedules based on PK data.
-
Monitor disease progression using relevant endpoints (e.g., tumor volume, survival, behavioral tests).
-
Collect tissues at the end of the study for biomarker analysis (e.g., immunohistochemistry, gene expression analysis).
-
Data Presentation and Comparison
Once data is generated from both in vitro and in vivo studies, it is crucial to present it in a clear and comparable format.
Table 1: Hypothetical In Vitro Activity of this compound
| Assay Type | Cell Line | Endpoint | Result (IC50/EC50) |
| Cytotoxicity | Cancer Cell Line A | Cell Viability | Data Not Available |
| Cytotoxicity | Cancer Cell Line B | Cell Viability | Data Not Available |
| Target Inhibition | Recombinant Enzyme | Enzymatic Activity | Data Not Available |
| Pathway Modulation | Reporter Cell Line | Gene Expression | Data Not Available |
Table 2: Hypothetical In Vivo Efficacy of this compound
| Animal Model | Dosing Regimen | Primary Endpoint | Result |
| Xenograft Model A | e.g., 50 mg/kg, oral, daily | Tumor Growth Inhibition | Data Not Available |
| Orthotopic Model B | e.g., 25 mg/kg, i.v., twice weekly | Increased Survival | Data Not Available |
Conclusion
The creation of a comprehensive comparison guide for the in vivo versus in vitro activity of this compound is contingent upon the availability of primary research data. The frameworks and methodologies outlined above represent the standard approach that would be taken to characterize a novel compound. Researchers in possession of data for this compound are encouraged to apply these principles to rigorously evaluate its therapeutic potential. Without such data, any comparison remains speculative. Further investigation into the existence and biological activity of this compound is warranted.
A Head-to-Head Comparison of 3'-O-Methylmurraol and its Demethylated Precursor, Murraol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the coumarin compound 3'-O-Methylmurraol and its demethylated precursor, murraol. While direct head-to-head experimental comparisons are not available in the current scientific literature, this document synthesizes the existing data on their individual biological activities and provides detailed experimental protocols for assays relevant to their observed effects. This allows for an informed, albeit indirect, comparison and serves as a foundational resource for researchers interested in further investigating these compounds.
Chemical Structures
Murraol
-
Molecular Formula: C₁₅H₁₆O₄
-
CAS Number: 109741-38-0
This compound
-
Molecular Formula: C₁₆H₁₈O₄
-
CAS Number: 1891097-17-8
The chemical structures indicate that this compound is the 3'-O-methylated derivative of murraol.
Data Presentation: A Comparative Summary of Biological Activities
The following table summarizes the reported biological activities of murraol and this compound. It is important to note that the data for each compound are derived from separate studies, and therefore, the activities are not directly comparable.
| Biological Activity | Murraol | This compound |
| Anti-inflammatory Activity | Inhibits cyclooxygenase (COX) and lipoxygenase (LOX) | Inhibits superoxide anion generation in fMLP/CB-stimulated human neutrophils[1] |
| Antiproliferative Activity | Exhibits inhibitory effects on the growth of cancer cells | Data not available |
| Quantitative Data (IC₅₀) | Data not available | ≤ 7.31 µg/mL (Superoxide anion generation inhibition)[1] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols represent standard procedures for assessing the biological activities attributed to murraol and this compound.
1. Superoxide Anion Generation Assay in Human Neutrophils
This assay is used to determine the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of superoxide anions, a type of reactive oxygen species (ROS), by activated neutrophils.
-
Cell Preparation: Human neutrophils are isolated from the peripheral blood of healthy donors using density gradient centrifugation (e.g., with Ficoll-Paque).
-
Assay Principle: The generation of superoxide anions is measured by the superoxide dismutase (SOD)-inhibitable reduction of cytochrome c.
-
Procedure:
-
Neutrophils are pre-incubated with various concentrations of the test compound (e.g., this compound) or vehicle control.
-
The cells are then stimulated with a combination of formyl-methionyl-leucyl-phenylalanine (fMLP) and cytochalasin B (CB) to induce superoxide production.
-
The reduction of cytochrome c is monitored by measuring the change in absorbance at 550 nm over time using a spectrophotometer.
-
The IC₅₀ value, the concentration of the compound that inhibits superoxide generation by 50%, is calculated.
-
2. Cyclooxygenase (COX) Inhibition Assay
This assay evaluates the ability of a compound to inhibit the activity of COX enzymes (COX-1 and COX-2), which are key enzymes in the inflammatory pathway.
-
Enzyme Source: Purified ovine or human recombinant COX-1 and COX-2 enzymes are used.
-
Assay Principle: The assay measures the peroxidase activity of COX, which is coupled to the oxidation of a chromogenic substrate.
-
Procedure:
-
The COX enzyme is pre-incubated with various concentrations of the test compound (e.g., murraol) or a known inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1).
-
The enzymatic reaction is initiated by the addition of arachidonic acid, the natural substrate for COX.
-
The rate of the reaction is determined by measuring the absorbance of the oxidized chromogenic substrate at a specific wavelength (e.g., 590 nm).
-
The IC₅₀ values for COX-1 and COX-2 inhibition are calculated to determine the compound's potency and selectivity.
-
3. Lipoxygenase (LOX) Inhibition Assay
This assay assesses the inhibitory effect of a compound on lipoxygenase enzymes, which are involved in the biosynthesis of leukotrienes, another class of inflammatory mediators.
-
Enzyme Source: Soybean lipoxygenase is commonly used as a model enzyme.
-
Assay Principle: The assay measures the conversion of linoleic acid to hydroperoxyl-linoleic acid by LOX, which can be monitored spectrophotometrically.
-
Procedure:
-
The LOX enzyme is incubated with various concentrations of the test compound (e.g., murraol).
-
The reaction is initiated by the addition of the substrate, linoleic acid.
-
The formation of the conjugated diene product is measured by the increase in absorbance at 234 nm.
-
The IC₅₀ value is determined by plotting the percentage of inhibition against the compound concentration.
-
4. Antiproliferative Activity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation. It is widely used to screen for the cytotoxic potential of compounds against cancer cell lines.
-
Cell Lines: A panel of human cancer cell lines is used (e.g., HeLa, MCF-7, A549).
-
Assay Principle: The assay is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by metabolically active cells.
-
Procedure:
-
Cancer cells are seeded in 96-well plates and allowed to attach overnight.
-
The cells are then treated with various concentrations of the test compound (e.g., murraol) for a specified period (e.g., 48 or 72 hours).
-
An MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan crystals.
-
The formazan crystals are solubilized with a suitable solvent (e.g., DMSO or a solubilization buffer).
-
The absorbance of the solubilized formazan is measured at approximately 570 nm.
-
The IC₅₀ value, representing the concentration of the compound that inhibits cell growth by 50%, is calculated.
-
Mandatory Visualizations
The following diagrams illustrate the key signaling pathway and a generalized experimental workflow for comparing the bioactivities of this compound and murraol.
Caption: Arachidonic Acid Pathway and the inhibitory action of Murraol.
Caption: General workflow for comparing the bioactivities of the two compounds.
References
A Comparative Guide to Confirming the Molecular Target of a Novel Bioactive Compound in Cells
Introduction
The identification of a small molecule's molecular target is a critical step in drug discovery and chemical biology.[1] It provides the foundation for understanding its mechanism of action, optimizing its efficacy, and assessing potential off-target effects. This guide provides a comprehensive framework for the molecular target identification of a novel compound.
Initial searches for "3'-O-Methylmurraol" did not yield specific information regarding its molecular target or biological activity. Therefore, this document will serve as a generalized guide for researchers, scientists, and drug development professionals engaged in the process of identifying and validating the molecular targets of new chemical entities. We will use a hypothetical novel compound, hereafter referred to as "Compound X," to illustrate the experimental workflow and data presentation.
This guide will outline a series of experiments to confirm a hypothetical molecular target for Compound X, "Kinase Y," and compare its activity with a known alternative inhibitor, "Inhibitor Z."
Experimental Workflow for Target Confirmation
The process of confirming a molecular target for a novel compound involves a multi-pronged approach, starting from initial hypothesis generation to rigorous validation through biochemical and cellular assays.[1][2] A typical workflow is illustrated below.
Figure 1. A generalized workflow for the identification and validation of a molecular target for a novel compound.
Data Presentation: Comparative Analysis of Compound X and Alternative Inhibitor Z
For this hypothetical guide, we assume that "Kinase Y" has been identified as a potential target of Compound X through initial screening methods. The following experiments are designed to validate this hypothesis and compare the efficacy of Compound X to a known "Kinase Y" inhibitor, Inhibitor Z.
Table 1: Cellular Thermal Shift Assay (CETSA) Data
CETSA is a powerful method to confirm direct binding of a compound to its target protein in a cellular environment.[3] The binding of a ligand stabilizes the protein, leading to a higher melting temperature.
| Compound | Concentration (µM) | Melting Temperature (Tm) of Kinase Y (°C) | Thermal Shift (ΔTm) (°C) |
| Vehicle (DMSO) | - | 48.2 | - |
| Compound X | 10 | 52.5 | +4.3 |
| Inhibitor Z | 10 | 53.1 | +4.9 |
Table 2: In Vitro Kinase Assay Data
An in vitro kinase assay measures the ability of a compound to inhibit the enzymatic activity of the purified target kinase.[4]
| Compound | IC50 (nM) for Kinase Y |
| Compound X | 85 |
| Inhibitor Z | 50 |
Experimental Protocols
Cellular Thermal Shift Assay (CETSA)
Objective: To determine if Compound X binds to and stabilizes Kinase Y in intact cells.
Protocol:
-
Cell Culture and Treatment: Culture a suitable cell line (e.g., HEK293) to 80-90% confluency. Treat the cells with either vehicle (DMSO), 10 µM Compound X, or 10 µM Inhibitor Z for 1 hour at 37°C.
-
Heating: After treatment, harvest the cells and resuspend them in a suitable buffer. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 65°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.[5]
-
Lysis and Centrifugation: Lyse the cells by freeze-thaw cycles. Separate the soluble protein fraction from the precipitated protein by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Protein Quantification and Analysis: Collect the supernatant containing the soluble proteins. The amount of soluble Kinase Y at each temperature is quantified by Western blotting or other sensitive protein detection methods.[6]
-
Data Analysis: Plot the amount of soluble Kinase Y as a function of temperature to generate a melting curve. The melting temperature (Tm) is the temperature at which 50% of the protein is denatured. A shift in the Tm in the presence of the compound indicates target engagement.
In Vitro Kinase Assay
Objective: To quantify the inhibitory activity of Compound X against purified Kinase Y.
Protocol:
-
Reagents: Prepare a reaction buffer containing purified active Kinase Y, its specific substrate (e.g., a peptide), and ATP.
-
Compound Dilution: Prepare a serial dilution of Compound X and Inhibitor Z in DMSO.
-
Kinase Reaction: In a 96-well plate, add the kinase, substrate, and varying concentrations of the compounds. Initiate the kinase reaction by adding ATP. Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as radioactivity-based assays ([γ-32P]ATP), fluorescence polarization, or antibody-based detection (e.g., ELISA).
-
Data Analysis: Plot the percentage of kinase inhibition against the compound concentration. Fit the data to a dose-response curve to determine the IC50 value, which is the concentration of the compound required to inhibit 50% of the kinase activity.
Western Blot Analysis of Downstream Signaling
Objective: To determine if Compound X modulates the known signaling pathway downstream of Kinase Y.
Protocol:
-
Cell Treatment: Treat cells with Compound X, Inhibitor Z, or vehicle (DMSO) for a specified time. If applicable, stimulate the cells with a known activator of the Kinase Y pathway.
-
Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method like the BCA assay.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.[7]
-
Immunoblotting: Block the membrane and then incubate it with a primary antibody specific for the phosphorylated form of a known downstream substrate of Kinase Y. Also, probe for the total amount of the substrate and a loading control (e.g., GAPDH or β-actin) on the same or a separate blot.
-
Detection: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.[8]
-
Data Analysis: Quantify the band intensities and normalize the level of the phosphorylated substrate to the total substrate and the loading control. Compare the effects of Compound X and Inhibitor Z on the phosphorylation of the downstream target.
Mandatory Visualization
Hypothetical Signaling Pathway of Kinase Y
Figure 2. A hypothetical signaling pathway where Kinase Y is activated by a receptor and subsequently phosphorylates a downstream substrate, leading to changes in gene expression. Both Compound X and Inhibitor Z are shown to inhibit Kinase Y.
Experimental Workflow for Western Blot Analysis
Figure 3. A step-by-step workflow for performing Western blot analysis to assess changes in downstream signaling.
References
- 1. benchchem.com [benchchem.com]
- 2. Target identification and mechanism of action in chemical biology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. CETSA [cetsa.org]
- 7. The necessity of and strategies for improving confidence in the accuracy of western blots - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Western Blotting Immunodetection Techniques | Bio-Rad [bio-rad.com]
Benchmarking 3'-O-Methylmurraol: A Comparative Analysis of Its Potency Against Known Inhibitors of Neutrophil Superoxide Generation
For Immediate Release
Wuhan, China – November 19, 2025 – This guide provides a comparative analysis of the inhibitory potency of 3'-O-Methylmurraol against established inhibitors of superoxide anion generation in human neutrophils. The data presented herein is intended for researchers, scientists, and drug development professionals engaged in the study of inflammatory responses and the discovery of novel anti-inflammatory agents.
This compound has been identified as an inhibitor of superoxide anion generation in human neutrophils stimulated with N-formyl-methionyl-leucyl-phenylalanine (fMLP) and cytochalasin B (CB), with a reported half-maximal inhibitory concentration (IC50) of ≤ 7.31 µg/mL. To facilitate a more direct comparison with other known inhibitors, this value has been converted to a molar concentration. With a molar mass of 274.31 g/mol , the IC50 of this compound is approximately 26.65 µM .
This guide benchmarks the potency of this compound against a panel of known inhibitors that target various components of the fMLP-induced superoxide generation pathway in neutrophils.
Comparative Potency of Inhibitors
The following table summarizes the IC50 values of this compound and other known inhibitors targeting the fMLP-induced superoxide generation pathway in human neutrophils.
| Compound | Target/Mechanism | IC50 |
| This compound | Unknown in fMLP pathway | ~26.65 µM |
| Diosgenin | Multiple (cAMP, PKA, cPLA2, PAK, Akt, MAPKs) | ~0.50 µM[1] |
| Larixol | G-protein βγ subunit | ~1.98 µM[2] |
| PP-6 | fMLP receptor (FPR1) antagonist | ~0.3 µM[3] |
| Wortmannin | PI3K | ~5-12 nM |
| LY294002 | PI3K | ~13 µM[4] |
| Cyclosporin H | fMLP receptor (FPR1) antagonist | ~40 nM[5] |
| Boc-FLFLF | fMLP receptor (FPR1) antagonist | ~5-16 µM |
| FPR1 antagonist 1 | fMLP receptor (FPR1) antagonist | 25 nM |
| C6 and C14 | NADPH Oxidase 2 (NOX2) | ~1 µM |
| LY333531 | Protein Kinase Cβ (PKCβ) | ~5 nM |
Experimental Protocols
The inhibitory activities of the compared compounds were determined using assays that measure the production of superoxide anions by activated neutrophils. A standard experimental protocol is outlined below.
Superoxide Anion Generation Assay (Cytochrome c Reduction Method)
This assay quantifies the amount of superoxide anion produced by neutrophils by measuring the superoxide dismutase (SOD)-inhibitable reduction of cytochrome c.
1. Isolation of Human Neutrophils:
-
Human neutrophils are isolated from the peripheral blood of healthy donors using density gradient centrifugation (e.g., with Ficoll-Paque), followed by dextran sedimentation and hypotonic lysis of any remaining red blood cells.
-
The purity and viability of the isolated neutrophils are assessed, typically by microscopy and trypan blue exclusion, respectively.
2. Assay Procedure:
-
Isolated neutrophils are resuspended in a buffered salt solution (e.g., Hanks' Balanced Salt Solution with Ca²⁺ and Mg²⁺).
-
Neutrophils are pre-incubated with the test compound (e.g., this compound or a known inhibitor) at various concentrations for a specified period.
-
Cytochalasin B is added to enhance the response to fMLP.
-
Cytochrome c is added to the cell suspension.
-
The reaction is initiated by the addition of fMLP.
-
The change in absorbance at 550 nm, corresponding to the reduction of cytochrome c by superoxide anions, is measured over time using a spectrophotometer.
-
A control reaction containing SOD is run in parallel to confirm that the observed reduction of cytochrome c is due to superoxide anions.
3. Data Analysis:
-
The rate of superoxide production is calculated from the change in absorbance, using the extinction coefficient of reduced cytochrome c.
-
IC50 values are determined by plotting the percentage of inhibition of superoxide production against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Visualizing the Molecular Landscape
To provide a clearer understanding of the biological context and experimental design, the following diagrams have been generated.
Caption: Signaling cascade initiated by fMLP binding to its receptor on neutrophils, leading to the production of superoxide.
Caption: A generalized workflow for determining the IC50 of an inhibitor of fMLP-induced superoxide production.
Caption: A logical diagram comparing the potency of this compound to classes of known inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Antagonism of Human Formyl Peptide Receptor 1 (FPR1) by Chromones and Related Isoflavones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. New NADPH Oxidase 2 Inhibitors Display Potent Activity against Oxidative Stress by Targeting p22phox-p47phox Interactions - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Operational Guidance for Handling 3'-O-Methylmurraol
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety and logistical information for the handling and disposal of 3'-O-Methylmurraol. The following procedural guidance is based on available data for this compound and safety protocols for similar flavonoid compounds, in the absence of a specific Safety Data Sheet (SDS).
Hazard Assessment and Personal Protective Equipment (PPE)
While a specific SDS for this compound is not currently available, an assessment based on its classification as a prenylated flavonoid and available data on similar compounds suggests that it should be handled with standard laboratory precautions to minimize exposure. The primary risks are associated with inhalation of dust particles, and skin or eye contact.
Recommended Personal Protective Equipment (PPE):
| PPE Category | Item | Specification | Rationale |
| Eye and Face Protection | Safety Glasses with Side Shields or Chemical Splash Goggles | ANSI Z87.1 approved | Protects against splashes and airborne particles. |
| Hand Protection | Nitrile Gloves | Chemically resistant | Prevents direct skin contact with the compound. |
| Body Protection | Laboratory Coat | Standard | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Dust Mask or Respirator | N95 or higher | Recommended when handling the powder form to prevent inhalation. |
Safe Handling and Operational Plan
2.1. Engineering Controls:
-
Handle this compound in a well-ventilated area.
-
A chemical fume hood is recommended, especially when working with larger quantities or when there is a potential for aerosolization.
2.2. Handling Procedures:
-
Preparation: Before handling, ensure all necessary PPE is worn correctly. Prepare the workspace by covering surfaces with absorbent, disposable liners.
-
Weighing and Aliquoting: When weighing the solid compound, do so in a fume hood or a designated area with minimal air currents to avoid dispersal of the powder. Use appropriate tools (e.g., spatulas) to handle the material.
-
Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Post-Handling: After handling, thoroughly clean the work area. Decontaminate all equipment used.
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations.
-
Solid Waste: Collect waste this compound and contaminated disposable materials (e.g., gloves, liners) in a clearly labeled, sealed container for chemical waste.
-
Liquid Waste: Collect solutions containing this compound in a labeled, sealed container for chemical waste. Do not pour down the drain.
-
Consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.
Physical and Chemical Properties
The following table summarizes the available quantitative data for this compound[1].
| Property | Value |
| Molecular Formula | C16H18O4 |
| Boiling Point | 432.2±45.0 °C at 760 mmHg |
| Flash Point | 191.9±28.8 °C |
| Refractive Index | 1.569 |
| Purity | 98% |
Experimental Workflow
The following diagram outlines the standard workflow for the safe handling of this compound in a laboratory setting.
This guidance is intended to provide a framework for the safe handling of this compound. Researchers should always consult with their institution's safety office for specific guidance and protocols. As more information becomes available, these recommendations may be updated.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
